Methyl 2-bromofuran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUUZVIMSVBWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445704 | |
| Record name | Methyl 2-bromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-06-3 | |
| Record name | Methyl 2-bromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromofuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate (CAS: 197846-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromofuran-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromide and carboxylate substituents on the furan ring, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a thorough exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Furans
The furan scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its presence can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The ability to introduce diverse substituents onto the furan ring is therefore of paramount importance in drug discovery and development. This compound serves as a key intermediate, offering two distinct points of functionalization: the reactive bromide at the C2 position, ideal for cross-coupling reactions, and the ester at the C3 position, which can be further modified.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 197846-06-3 | [1] |
| Molecular Formula | C₆H₅BrO₃ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 160-163 °C (for the corresponding carboxylic acid) | N/A |
| InChI Key | XXUUZVIMSVBWIQ-UHFFFAOYSA-N | [2] |
Safety Profile:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
Synthesis of this compound
This synthesis involves the electrophilic bromination of methyl furan-3-carboxylate using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[3][4]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.45 (d, J = 2.0 Hz, 1H, H-5)
-
δ 6.40 (d, J = 2.0 Hz, 1H, H-4)
-
δ 3.85 (s, 3H, OCH₃)
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 163.5 (C=O)
-
δ 145.0 (C-5)
-
δ 125.0 (C-2)
-
δ 115.0 (C-3)
-
δ 110.0 (C-4)
-
δ 52.0 (OCH₃)
FTIR (KBr, cm⁻¹):
-
~3100: C-H stretch (aromatic)
-
~2950: C-H stretch (methyl)
-
~1720: C=O stretch (ester)
-
~1580, 1450: C=C stretch (furan ring)
-
~1250: C-O stretch (ester)
-
~1050: C-O-C stretch (furan ring)
-
~750: C-Br stretch
Mass Spectrometry (EI):
-
m/z (relative intensity): 204/206 ([M]⁺, isotopic pattern for Br), 173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)
Reactivity and Synthetic Applications
The bromine atom at the C2 position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key Cross-Coupling Reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[3]
Reaction Scheme:
Figure 3: Suzuki-Miyaura Coupling Reaction.
Experimental Protocol:
-
Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.2 M).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 4-6 hours with vigorous stirring.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7]
Reaction Scheme:
Figure 4: Heck Reaction.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 0.2 M), the alkene (e.g., styrene, 1.5 eq), and triethylamine (Et₃N, 2.0 eq).
-
Reaction: Degas the mixture with argon and heat at 100 °C for 12 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of aryl amines from aryl halides.[8][9][10]
Reaction Scheme:
Figure 5: Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq), followed by anhydrous toluene (0.1 M).
-
Reaction: Degas the mixture and heat at 110 °C for 8-12 hours.
-
Work-up and Purification: After cooling, filter the mixture through a pad of Celite, washing with toluene. Concentrate the filtrate and purify the residue by column chromatography.[8]
Stille Coupling
The Stille reaction couples the aryl bromide with an organostannane reagent.[11][12][13]
Reaction Scheme:
Figure 6: Stille Coupling Reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under argon, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and lithium chloride (LiCl, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 eq) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 12-16 hours.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of potassium fluoride (KF), and stir for 30 minutes. Filter the resulting precipitate and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Other Transformations: Lithiation and Grignard Reagent Formation
The bromine atom can also be exploited for metal-halogen exchange to generate a nucleophilic furan species.
-
Lithiation: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) can generate the 2-lithiofuran derivative.[14] This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the C2 position.
-
Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF can form the corresponding Grignard reagent.[11][15][16] This organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles in a similar fashion to the organolithium species.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the diverse reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, provide access to a wide array of substituted furan derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of innovative molecular architectures.
References
- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sctunisie.org [sctunisie.org]
- 5. scispace.com [scispace.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. leah4sci.com [leah4sci.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-bromofuran-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While experimental data for some physical constants of this specific molecule remains limited in publicly accessible literature, this document synthesizes available information, outlines robust experimental protocols for its full characterization, and offers insights grounded in the established principles of physical organic chemistry.
Introduction: The Significance of Furan Derivatives
Furan rings are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The substitution pattern on the furan nucleus dictates its chemical reactivity, metabolic stability, and biological activity. This compound, with its bromine atom at the 2-position and a methyl ester at the 3-position, presents a versatile platform for further chemical elaboration. The bromine atom can serve as a handle for cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is the first critical step in its application, informing purification strategies, reaction conditions, and formulation development.
Molecular Structure and Core Identifiers
A foundational understanding of a molecule begins with its structure and basic identifiers.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 197846-06-3 | [PubChem][1] |
| Molecular Formula | C₆H₅BrO₃ | [PubChem][1] |
| Molecular Weight | 205.01 g/mol | [PubChem][1] |
| SMILES | COC(=O)C1=C(OC=C1)Br | [PubChem][1] |
Known and Predicted Physical Properties
Table 2: Summary of Physical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 205.01 g/mol | Experimental | [PubChem][1] |
| XLogP3-AA | 1.9 | Predicted | [PubChem][1] |
| Topological Polar Surface Area | 39.4 Ų | Predicted | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | Predicted | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | Predicted | [PubChem][1] |
| Rotatable Bond Count | 2 | Predicted | [PubChem][1] |
Note on Data Gaps: As of the latest literature review, experimentally determined values for melting point, boiling point, density, and specific solubility of this compound have not been widely published. The following sections provide detailed, field-proven methodologies for determining these crucial parameters.
Experimental Protocols for Physical Property Determination
The following protocols are standard, robust methods in organic chemistry for the characterization of a novel or poorly characterized compound like this compound.
Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically < 1°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.
Causality and Trustworthiness: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Repeating the measurement at least twice ensures the reproducibility and trustworthiness of the data.
Determination of Boiling Point (Micro Method)
For liquids, the boiling point is a key physical constant. A micro-method is often preferred when working with small quantities of a research compound.
Experimental Protocol:
-
Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Measurement: The bath is heated until a steady stream of bubbles emerges from the inverted capillary. The heat is then removed, and the bath is allowed to cool slowly.
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality and Trustworthiness: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the external pressure. The endpoint is taken upon cooling to minimize superheating effects and obtain a more accurate reading.
Caption: General workflow for the experimental determination of key physical properties.
Solubility Profiling
Understanding the solubility of a compound is essential for its purification, reaction setup, and potential formulation.
Experimental Protocol:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a test tube, a small volume of the chosen solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble."
-
Quantitative Assessment (Optional): For key solvents, a saturated solution can be prepared, and the concentration can be determined by techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Causality and Trustworthiness: The principle of "like dissolves like" is the guiding principle. The ester and furan functionalities suggest that this compound will likely be soluble in moderately polar to nonpolar organic solvents and have low solubility in water. A systematic approach with a diverse set of solvents provides a reliable solubility profile.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two furan protons and the methyl protons of the ester. The chemical shifts of the furan protons will be influenced by the electron-withdrawing effects of the bromine and the ester group.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations.
Conclusion
This compound is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the foundational knowledge of its molecular structure, predicted properties, and, most importantly, the detailed experimental protocols necessary for its full characterization. By following these established methodologies, researchers can confidently determine the physical constants of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to the Spectral Analysis of Methyl 2-bromofuran-3-carboxylate
Executive Summary
Methyl 2-bromofuran-3-carboxylate is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in complex synthetic pathways necessitates unambiguous structural confirmation, which is primarily achieved through a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the expected and reported spectral data for this compound (CAS: 197846-06-3), offering researchers, scientists, and drug development professionals a practical framework for its characterization. While a complete set of experimentally verified spectra is not broadly published, this document synthesizes available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, grounded in the established principles of spectroscopy and data from analogous structures.
Introduction: The Structural Imperative
The precise arrangement of substituents on the furan ring dictates the chemical reactivity and biological activity of its derivatives. For this compound, the relative positions of the bromine atom and the methyl ester group are critical. Spectroscopic analysis provides the definitive "fingerprint" to confirm this arrangement, ensuring the integrity of starting materials and the success of subsequent synthetic steps. This guide explains the causality behind spectral patterns, enabling scientists to not only confirm the identity of the compound but also to assess its purity.
The foundational structure, with standardized numbering for spectroscopic assignment, is illustrated below.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the furan ring protons and one singlet in the upfield region for the methyl ester protons. The electronic environment, particularly the electronegativity of the bromine and oxygen atoms, dictates the chemical shifts.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| H5 | ~7.5 - 7.7 | Doublet | ~2.0 - 2.5 | CH at position 5 | Deshielded by the adjacent ring oxygen. Coupled to H4. |
| H4 | ~6.6 - 6.8 | Doublet | ~2.0 - 2.5 | CH at position 4 | Coupled to H5. The upfield shift relative to H5 is expected. |
| OCH₃ | ~3.8 - 3.9 | Singlet | N/A | -COOCH₃ | Typical chemical shift for a methyl ester. No adjacent protons to couple with. |
Note: Predictions are based on data from analogous compounds like methyl furan-3-carboxylate and known substituent effects. The solvent is assumed to be CDCl₃.[1]
2.2. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals, corresponding to each carbon atom in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C=O | ~162 - 165 | C =O (ester) | Typical range for an ester carbonyl carbon.[2] |
| C5 | ~145 - 148 | C H at position 5 | Deshielded due to attachment to the electro-negative oxygen. |
| C3 | ~128 - 132 | C -COOCH₃ | Attached to the electron-withdrawing ester group. |
| C4 | ~112 - 115 | C H at position 4 | Shielded relative to other ring carbons. |
| C2 | ~110 - 113 | C -Br | Directly attached to bromine, causing a significant shift. |
| OCH₃ | ~51 - 53 | -COOC H₃ | Typical chemical shift for a methyl ester carbon. |
Note: Chemical shifts are highly dependent on the solvent and concentration. These predictions provide a target range for experimental verification.
2.3. Experimental Protocol: NMR Spectroscopy
This self-validating protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap.[3]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is adequate (typically 4-5 cm).[3]
-
Cap the NMR tube securely. For modern high-field spectrometers, an internal standard like tetramethylsilane (TMS) is often unnecessary as the residual solvent peak can be used for calibration.
-
-
Data Acquisition:
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR: Acquire data with a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR: Use a 30-degree pulse angle with a spectral width of 0 to 220 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are standard.[3] A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integrate the ¹H NMR signals to determine the relative proton ratios, which should validate the peak assignments.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.
3.1. GC-MS Spectral Data
The molecular formula of this compound is C₆H₅BrO₃, with a monoisotopic mass of 203.94221 Da.[4] Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.
| Ion | m/z (mass-to-charge) | Relative Intensity | Description |
| [M]⁺ | 204 & 206 | ~1:1 | Molecular ion peak cluster, confirming the presence of one bromine atom. |
| [M-OCH₃]⁺ | 173 & 175 | ~1:1 | Loss of the methoxy radical from the ester. |
| [M-COOCH₃]⁺ | 145 & 147 | ~1:1 | Loss of the carbomethoxy group. |
Data sourced from the Wiley/NIST Mass Spectral Library, as provided by PubChem.[4]
3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The instrument cited for the reference spectrum is a ThermoElectron MAT 900.[4]
-
GC Method:
-
Injector: 250 °C, split mode.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and characteristic fragmentation patterns.
Caption: General workflow for GC-MS analysis of an organic compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
4.1. Predicted IR Absorption Bands
The key functional groups in this compound are the C=O of the ester, the C-O bonds, the aromatic furan ring, and the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3120 - 3150 | Medium | =C-H stretch | Furan Ring |
| ~2950 - 2990 | Medium | C-H stretch | Methyl (CH₃) |
| ~1720 - 1740 | Strong | C=O stretch | α,β-Unsaturated Ester[5] |
| ~1550 - 1600 | Medium-Strong | C=C stretch | Furan Ring |
| ~1250 - 1300 | Strong | C-O stretch (asymmetric) | Ester |
| ~1050 - 1150 | Strong | C-O stretch (symmetric) | Ester & Furan Ring |
| ~550 - 650 | Medium | C-Br stretch | Bromoalkane region |
Rationale: The carbonyl (C=O) stretch is expected to be very strong and is a key diagnostic peak. Its position around 1720-1740 cm⁻¹ is characteristic of an ester conjugated with a double bond. The C-O stretches of the ester and the furan ether linkage will result in strong absorptions in the fingerprint region (below 1500 cm⁻¹).[5][6]
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a common and simple technique for acquiring IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.
Conclusion
The structural elucidation of this compound is a multi-faceted process relying on the synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial validation point. Infrared spectroscopy provides rapid confirmation of the key ester functional group. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive, high-resolution evidence of the precise connectivity and substitution pattern on the furan ring. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromofuran-3-carboxylate
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-bromofuran-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in scientific integrity, providing not just data, but a causal explanation behind the spectral characteristics, ensuring a self-validating and authoritative resource.
Introduction
This compound is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. The furan scaffold is a key component in numerous biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for structural elucidation, purity assessment, and for monitoring chemical transformations. This guide will provide a detailed prediction and interpretation of the ¹H NMR spectrum, based on established principles and data from analogous structures.
Molecular Structure and Proton Environment
The molecular structure of this compound consists of a furan ring substituted with a bromine atom at the C2 position and a methyl carboxylate group at the C3 position. This substitution pattern leaves two protons attached to the furan ring at the C4 and C5 positions, along with the three protons of the methyl ester group.
Figure 1: Molecular structure of this compound with key protons highlighted.
The key proton environments to be analyzed are:
-
H4: The proton at the C4 position of the furan ring.
-
H5: The proton at the C5 position of the furan ring.
-
-OCH₃: The three equivalent protons of the methyl ester group.
Predicted ¹H NMR Spectral Parameters
The chemical shifts (δ) in ¹H NMR are influenced by the electron density around the proton. Electron-withdrawing groups, such as the bromine atom and the methyl carboxylate group, will deshield the nearby protons, causing them to resonate at a higher chemical shift (downfield). The coupling constants (J) provide information about the connectivity of protons through covalent bonds.
Based on the analysis of substituent effects on the ¹H NMR parameters of substituted furans[1] and known data for furan and its derivatives[2][3][4], the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | ~ 7.4 - 7.6 | Doublet (d) | J₅₄ ≈ 2.0 - 3.0 |
| H4 | ~ 6.4 - 6.6 | Doublet (d) | J₄₅ ≈ 2.0 - 3.0 |
| -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | N/A |
Detailed Spectral Interpretation
Chemical Shifts:
-
H5 Proton: The proton at the C5 position is adjacent to the oxygen atom of the furan ring and is expected to be the most downfield of the ring protons. The electron-withdrawing bromine atom at the C2 position will have a deshielding effect on H5, further shifting it downfield. A predicted chemical shift in the range of 7.4 - 7.6 ppm is reasonable.
-
H4 Proton: The proton at the C4 position is adjacent to the electron-withdrawing methyl carboxylate group at C3. This will cause a downfield shift, though likely less pronounced than the effect on H5. Therefore, H4 is expected to resonate upfield relative to H5, in the range of 6.4 - 6.6 ppm.
-
-OCH₃ Protons: The protons of the methyl ester group are in a relatively shielded environment compared to the aromatic protons. They are not directly attached to the furan ring, so their chemical shift will be in the typical range for methyl esters, around 3.8 - 3.9 ppm. As these three protons are chemically equivalent and have no adjacent protons to couple with, they will appear as a sharp singlet.
Coupling Constants:
In the furan ring, the coupling between adjacent protons (vicinal coupling) is typically observed. The coupling constant between H4 and H5 (J₄₅) is expected to be in the range of 2.0 - 3.0 Hz[2][3]. This will result in both the H4 and H5 signals appearing as doublets. Long-range couplings in furan rings can also occur, but are often smaller and may not be resolved.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good resolution.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Apply a 90° pulse angle for quantitative measurements.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Figure 2: A generalized experimental workflow for acquiring the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show three distinct signals: two doublets in the aromatic region corresponding to the furan ring protons (H4 and H5) and a singlet in the upfield region corresponding to the methyl ester protons. The precise chemical shifts and coupling constants are sensitive to the solvent and the specific experimental conditions. This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound, which is essential for its characterization and use in research and development.
References
- 1. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the 13C NMR Characterization of Methyl 2-bromofuran-3-carboxylate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-bromofuran-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and structural elucidation of novel heterocyclic compounds. This document moves beyond a simple recitation of data, offering a detailed interpretation of the spectral features based on fundamental principles and comparative analysis with related furan derivatives.
Introduction: The Structural Significance of Substituted Furans
Furan scaffolds are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The precise substitution pattern on the furan ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous structural characterization is paramount. 13C NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon framework of such molecules. This guide will delve into the theoretical underpinnings, a robust experimental protocol, and a detailed spectral interpretation for this compound.
Theoretical Framework: Predicting the 13C NMR Spectrum
The furan ring itself has characteristic 13C NMR chemical shifts, with the carbons adjacent to the oxygen (C2 and C5) appearing at a lower field (higher ppm) than the other two carbons (C3 and C4) due to the electronegativity of the oxygen atom. In deuterated chloroform (CDCl3), the carbons of unsubstituted furan resonate at approximately δ 142.8 ppm (C2/C5) and δ 109.6 ppm (C3/C4).[1]
The introduction of substituents alters this pattern:
-
2-Bromo Substituent : Bromine is an electronegative atom that exerts a significant inductive (-I) effect, which deshields (shifts to a higher ppm value) the directly attached carbon (C2). However, it also possesses lone pairs that can participate in resonance (+R effect), which would shield (shift to a lower ppm value) the ortho and para carbons. In halogenated aromatic systems, the heavy atom effect of bromine can also lead to an upfield shift of the directly attached carbon, complicating predictions.[2][3]
-
3-Methoxycarbonyl Substituent : The methoxycarbonyl group is an electron-withdrawing group, primarily through its resonance (-R) and inductive (-I) effects. This will deshield the carbonyl carbon and the furan ring carbons, particularly the ipso-carbon (C3) and the carbon para to it (C5).
By analyzing these effects and comparing with data for similar compounds, we can arrive at a robust prediction for the 13C NMR spectrum of this compound.
Predicted 13C NMR Spectral Data
The predicted chemical shifts for this compound in CDCl3 are summarized in the table below. These predictions are based on the additive effects of the substituents on the furan ring and data from related compounds.[4][5][6][7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~115-125 | Attached to the electronegative bromine, but the "heavy atom effect" causes a significant upfield shift. |
| C3 | ~120-130 | Ipso-carbon to the electron-withdrawing methoxycarbonyl group, leading to a downfield shift. |
| C4 | ~110-120 | Influenced by the adjacent C3 and C5, expected to be the most upfield of the ring carbons. |
| C5 | ~145-155 | Deshielded due to its proximity to the ring oxygen and being 'para' to the electron-withdrawing ester group. |
| C=O | ~160-170 | Typical chemical shift for an ester carbonyl carbon. |
| OCH3 | ~50-55 | Characteristic chemical shift for a methoxy group of an ester. |
Experimental Protocol for 13C NMR Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to yield a high-quality, unambiguous 13C NMR spectrum for a small organic molecule like this compound.[8][9]
Sample Preparation
-
Sample Quantity : Accurately weigh 20-50 mg of high-purity this compound.[8] The use of a larger sample size will reduce the acquisition time required for a good signal-to-noise ratio.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at δ 77.16 ppm, which can be used as a chemical shift reference. Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue, but their residual solvent peaks will appear at different chemical shifts.
-
Internal Standard (Optional) : For highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine characterization, referencing to the residual solvent peak is generally sufficient.[8]
-
Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume : Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height to optimize the shimming process.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer : Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H, which corresponds to a ¹³C frequency of approximately 100 MHz. Higher field strengths will provide better signal dispersion and sensitivity.
-
Tuning and Matching : Tune and match the NMR probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) should be used. This will result in a spectrum where each unique carbon atom appears as a singlet.
-
Spectral Width : Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms, typically from 0 to 220 ppm.
-
Acquisition Time (at) : An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point. For more accurate quantitative measurements, a longer delay (5 times the longest T1 relaxation time) may be necessary.
-
Number of Scans (ns) : The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a 20-50 mg sample, 1024 to 4096 scans should provide an excellent spectrum.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by setting the CDCl3 peak to δ 77.16 ppm.
-
Peak Picking : Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound, from sample preparation to final structural confirmation.
Advanced NMR Experiments for Unambiguous Assignment
For complete structural verification, especially in cases of unexpected chemical shifts or complex substitution patterns, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C4 and C5 to their corresponding proton signals in the ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the assignments of the quaternary carbons (C2, C3, and the carbonyl carbon) by observing their correlations to nearby protons. For instance, the OCH3 protons should show a correlation to the carbonyl carbon.
Conclusion
The 13C NMR characterization of this compound is a critical step in its synthesis and application. This guide provides a robust framework for predicting, acquiring, and interpreting its 13C NMR spectrum. By combining theoretical predictions based on substituent effects with a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other novel furan derivatives, thereby accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 2-furoate (611-13-2) 13C NMR [m.chemicalbook.com]
- 5. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-bromofuran-3-carboxylate mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-bromofuran-3-carboxylate
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of countless pharmaceutical agents. Among these, furan-based scaffolds are of particular interest due to their diverse biological activities. This compound is a key building block, a versatile intermediate whose purity and structural integrity are paramount for the successful synthesis of downstream targets. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for the structural elucidation and quality control of such volatile and semi-volatile intermediates.
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. We will move beyond a simple cataloging of spectral data to explore the causal relationships behind fragmentation patterns, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to leverage mass spectrometry for the unambiguous identification of this and structurally related compounds.
Foundational Principles: Why GC-MS with Electron Ionization?
The choice of analytical technique is the first critical decision point in method development. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for several compelling reasons.
-
Volatility and Thermal Stability: With a molecular weight of approximately 205 g/mol , the compound is sufficiently volatile and thermally stable to be amenable to GC analysis, which separates components of a mixture in the gas phase.[1]
-
Chromatographic Separation: GC provides exceptional separation power, resolving the target analyte from synthetic precursors, by-products, or impurities, ensuring that the mass spectrum acquired is of a pure compound.
-
Electron Ionization (EI): EI is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation. This process creates a unique "fingerprint" mass spectrum for a given compound, which is invaluable for structural confirmation and library matching.[2] The resulting fragmentation patterns are highly predictable based on fundamental chemical principles.[3]
The coupling of these two techniques results in an extremely powerful analytical tool, widely used in synthetic organic chemistry and the development of pharmaceuticals.[4][5]
Deconstructing the Mass Spectrum: From Molecular Ion to Fragment Fingerprint
The mass spectrum of this compound is rich with structural information. Its interpretation is a logical process of identifying the molecular ion and systematically decoding its fragmentation pathways.
The Molecular Ion (M⁺•): The Telltale Bromine Signature
The first and most crucial feature to identify is the molecular ion peak (M⁺•), which represents the intact molecule with one electron removed. The molecular formula is C₆H₅BrO₃.[1]
A key characteristic of any bromine-containing compound is its isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotope doublet") separated by two mass units (m/z), with a roughly 1:1 intensity ratio.
For this compound, we expect to see:
-
M⁺• peak at m/z 204: Corresponding to the molecule containing the ⁷⁹Br isotope ([C₆H₅⁷⁹BrO₃]⁺•).
-
M+2⁺• peak at m/z 206: Corresponding to the molecule containing the ⁸¹Br isotope ([C₆H₅⁸¹BrO₃]⁺•).
The observation of this characteristic 1:1 doublet at m/z 204/206 is unequivocal proof of the presence of one bromine atom in the molecule.
Primary Fragmentation Pathways
Under the high energy of Electron Ionization, the molecular ion is unstable and undergoes fragmentation through the cleavage of its weakest bonds. The resulting fragment ions provide a roadmap to the molecule's structure. For this compound, the primary fragmentation events are governed by the ester functional group and the stability of the furan ring.
The most probable fragmentation pathways are detailed below and summarized in Table 1.
-
Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[3] The cleavage of the O-CH₃ bond results in the formation of a highly stable acylium ion.
-
[C₆H₅BrO₃]⁺• → [C₅H₂BrO-C≡O]⁺ + •OCH₃
-
This yields a characteristic isotopic doublet at m/z 173/175 . This is often one of the most abundant peaks in the spectrum.
-
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the furan ring and the carboxyl group results in the loss of the entire ester functional group.
-
[C₆H₅BrO₃]⁺• → [C₅H₂BrO]⁺ + •COOCH₃
-
This yields an isotopic doublet corresponding to the 2-bromofuranyl cation at m/z 145/147 .
-
-
Loss of a Bromine Radical (•Br): While the C-Br bond is relatively weak, its fragmentation competes with the more favorable ester cleavages.
-
[C₆H₅BrO₃]⁺• → [C₆H₅O₃]⁺ + •Br
-
This results in a single peak (no bromine isotope pattern) at m/z 125 . The absence of an accompanying M+2 peak confirms the loss of the bromine atom.
-
-
Secondary Fragmentation (Loss of CO): Heterocyclic aromatic rings like furan are known to lose carbon monoxide (CO) upon fragmentation.[2] This can occur after an initial fragmentation event. For example, the acylium ion at m/z 173/175 can lose CO.
-
[C₅H₂BrO-C≡O]⁺ → [C₅H₂BrO]⁺ + CO
-
This pathway also leads to the ion at m/z 145/147 . The convergence of multiple pathways can enhance the intensity of this particular fragment ion.
-
The logical relationship between these fragments is visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Data Summary
The expected prominent ions in the EI mass spectrum are summarized below for quick reference.
| m/z (Ion) | Proposed Fragment Structure | Formula | Notes |
| 204 / 206 | Molecular Ion (M⁺•) | [C₆H₅BrO₃]⁺• | Confirms molecular weight and presence of one bromine atom (1:1 ratio). |
| 173 / 175 | [M - OCH₃]⁺ (Acylium ion) | [C₅H₂BrOCO]⁺ | Characteristic loss of methoxy radical from a methyl ester. Often the base peak. |
| 145 / 147 | [M - COOCH₃]⁺ (2-Bromofuranyl cation) | [C₅H₂BrO]⁺ | Loss of the entire ester group. |
| 125 | [M - Br]⁺ (Methyl furan-3-carboxylate cation) | [C₆H₅O₃]⁺ | Confirms bromine loss; appears as a single peak. |
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step protocol for the GC-MS analysis of this compound. The parameters are chosen to provide excellent chromatographic resolution and a clear, reproducible mass spectrum.
Caption: Standard operational workflow for GC-MS analysis.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble. Ethyl acetate or dichloromethane are excellent choices.
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 10-100 µg/mL. This prevents column overloading and detector saturation.
-
Filtration (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter to protect the GC inlet.
Step 2: GC-MS Instrumentation and Parameters
-
System: A standard benchtop GC-MS system equipped with an autosampler.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is recommended for its versatility with semi-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Split (Ratio 50:1 to prevent overloading).
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40 - 300
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
Step 3: Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the analyte peak.
-
Background Subtraction: Obtain the mass spectrum for the analyte peak by selecting the apex of the peak and subtracting the background noise from the baseline.
-
Spectral Interpretation: Analyze the mass spectrum by identifying the molecular ion doublet (m/z 204/206) and the key fragment ions (m/z 173/175, 145/147, 125) as described in Section 2.
-
Library Confirmation: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation, if available.
Applications in Research and Drug Development
The precise structural characterization of intermediates like this compound is not merely an academic exercise; it is a critical component of the pharmaceutical development pipeline.
-
Reaction Monitoring: GC-MS can be used to track the progress of a synthesis, confirming the consumption of starting materials and the formation of the desired product.[7]
-
Purity Assessment: The technique is highly sensitive for detecting and identifying impurities or by-products, ensuring the quality of the intermediate before it proceeds to the next synthetic step.
-
Structural Verification: For novel synthesis routes, GC-MS provides definitive confirmation that the target molecule has been successfully created. The unique fragmentation pattern serves as a high-confidence identifier.[8]
-
Metabolite Identification: In preclinical studies, the fragmentation patterns of parent drug candidates containing this furan moiety can help in the identification of metabolites, where biotransformations may occur on the furan ring or ester group. Many benzofuran derivatives, structurally related to furans, have shown significant biological activity, making the analysis of their metabolic fate crucial.[9][10]
Conclusion
The mass spectrometry analysis of this compound is a clear illustration of how fundamental principles of ionization, fragmentation, and isotopic distribution can be applied to achieve unambiguous structural elucidation. By leveraging a standard GC-MS system with Electron Ionization, a chemist can rapidly confirm the identity and purity of this valuable synthetic intermediate. The characteristic 1:1 isotopic doublet of the molecular ion at m/z 204/206 provides an immediate indication of a monobrominated compound, while the predictable fragmentation pattern, dominated by losses from the ester functional group, serves as a robust structural fingerprint. This analytical rigor is foundational to advancing the synthesis of novel chemical entities in the pharmaceutical and chemical industries.
References
- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Methyl-1-benzofuran-3-carboxylic acid|CAS 3265-74-5 [benchchem.com]
FT-IR spectrum for Methyl 2-bromofuran-3-carboxylate
An In-Depth Technical Guide to the FT-IR Spectrum of Methyl 2-bromofuran-3-carboxylate
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization, quality control, and reaction monitoring. We will delve into the theoretical underpinnings of the spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum.
Introduction: The Molecular Blueprint
This compound (C₆H₅BrO₃) is a substituted furan derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science.[1][2] Its structure combines a furan ring, a methyl ester, and a bromine substituent, making it a valuable building block for more complex molecular architectures.
Accurate structural confirmation is paramount in any synthetic workflow. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and obtain a unique "molecular fingerprint."[3] This guide will elucidate how the specific vibrations within this compound give rise to its characteristic FT-IR spectrum.
Experimental Workflow: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern, efficient, and highly reproducible method.
Protocol: FT-IR Spectrum Acquisition via ATR
Objective: To obtain a clean, high-resolution FT-IR spectrum of this compound.
Instrumentation: A standard FT-IR spectrometer equipped with a diamond ATR accessory.
Methodology:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, lower the anvil to apply pressure.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Retract the anvil. Place a small amount (a few milligrams) of the crystalline this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the anvil to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing & Cleaning:
-
After acquisition, raise the anvil and carefully remove the sample.
-
Clean the ATR crystal thoroughly as described in Step 2.
-
Process the spectrum using the spectrometer software. This may include baseline correction or ATR correction if required.
-
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample, as the background is freshly collected and subtracted, and the cleaning procedure minimizes contaminants.
Spectral Analysis: Decoding the Vibrational Signature
The FT-IR spectrum is best interpreted by dissecting the molecule into its constituent functional groups and assigning the observed absorption bands to specific vibrational modes.
Molecular Structure and Key Vibrational Modes
The diagram below illustrates the structure of this compound and highlights the key bonds whose vibrations are detected by FT-IR spectroscopy.
Caption: Key vibrational modes in this compound.
Summary of Characteristic Absorption Bands
The following table summarizes the expected FT-IR absorption bands for this compound, based on established group frequencies for its constituent parts.[4][5][6]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3150 - 3100 | Weak | C-H Aromatic-like Stretch (Furan Ring) |
| 2990 - 2950 | Weak | C-H Asymmetric Stretch (Methyl Group) |
| 2880 - 2840 | Weak | C-H Symmetric Stretch (Methyl Group) |
| 1730 - 1715 | Strong | C=O Carbonyl Stretch (α,β-Unsaturated Ester) |
| 1600 - 1550 | Medium | C=C Stretch (Furan Ring) |
| 1450 - 1430 | Medium | C-H Asymmetric Bend (Methyl Group) |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch (Ester Group) |
| 1150 - 1020 | Strong | Symmetric C-O-C Stretch (Ester and Furan Ring)[7][8] |
| Below 700 | Medium-Weak | C-Br Stretch[4][6] |
Detailed Interpretation
-
The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption from the ester carbonyl group. For a saturated aliphatic ester, this peak typically appears around 1750-1735 cm⁻¹.[4] However, in this compound, the ester is conjugated with the C=C double bonds of the furan ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O bond and lowering its vibrational frequency into the 1730-1715 cm⁻¹ range.[4][9] The observation of this band is primary evidence for the ester functionality.
-
C-H Stretching Region (3150 - 2800 cm⁻¹): This region provides clear evidence for both the furan ring and the methyl group.
-
The Fingerprint Region (Below 1600 cm⁻¹): This region, while complex, contains a wealth of structural information.
-
C=C Ring Stretching: Furan rings exhibit C=C stretching vibrations that appear in the 1600-1550 cm⁻¹ region.[7][8]
-
C-O Stretching: Two very strong and distinct bands will be present due to the C-O bonds of the ester group and the furan ring's ether linkage. The asymmetric C-O-C stretch of the ester is typically found between 1300-1200 cm⁻¹, while the symmetric stretches for both the ester and the furan ring's =C-O-C= system contribute to strong absorptions in the 1150-1020 cm⁻¹ range.[3][7]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected at a low frequency, typically below 700 cm⁻¹.[4][6] Its position can be variable and it may be weak, but its presence is a key confirmation of the bromine substituent.
-
-
Validating Purity: The absence of a very broad absorption band between 3300-2500 cm⁻¹ is crucial, as this would indicate the presence of a carboxylic acid O-H group from hydrolysis.[5] Similarly, the absence of a broad O-H peak around 3500-3200 cm⁻¹ confirms the lack of alcohol impurities.[3]
Conclusion
The FT-IR spectrum of this compound provides an unambiguous confirmation of its molecular structure. The combination of a strong, conjugation-shifted carbonyl peak (~1720 cm⁻¹), distinct sp² and sp³ C-H stretches, powerful C-O stretches in the fingerprint region, and a low-frequency C-Br vibration creates a unique spectral signature. This guide provides the experimental and interpretive framework for researchers to confidently use FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this important synthetic intermediate.
References
- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate: Properties, Synthesis, and Application in Cross-Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl 2-bromofuran-3-carboxylate, a key heterocyclic building block. We will delve into its fundamental molecular properties, explore its application in modern synthetic chemistry—with a focus on palladium-catalyzed cross-coupling reactions—and present a detailed, field-proven protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.
Core Molecular Properties
This compound is a halogenated heterocyclic compound that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the ester functionality, which can be further modified.
| Property | Value | Source |
| Chemical Formula | C₆H₅BrO₃ | PubChem[1] |
| Molecular Weight | 205.01 g/mol | PubChem[1] |
| CAS Number | 197846-06-3 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically ≥98% | Appretech Scientific Limited[2] |
Synthetic Utility in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the furan ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. The three most common and powerful of these reactions for this substrate are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the furan ring and an aryl or vinyl group from a boronic acid or ester derivative. This is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The resulting 2-arylfuran-3-carboxylates are key structural motifs in many biologically active compounds, including kinase inhibitors.
-
Heck Reaction: The Heck reaction couples the bromofuran with an alkene to form a new substituted alkene. This reaction is highly valuable for the introduction of vinyl groups, which can be further functionalized.
-
Sonogashira Coupling: This reaction involves the coupling of the bromofuran with a terminal alkyne, leading to the formation of an alkynylated furan. These products are important intermediates in the synthesis of natural products and pharmaceuticals.
The choice of reaction depends on the desired final product. For the synthesis of biaryl-like structures, which are common in kinase inhibitors, the Suzuki-Miyaura coupling is often the most direct and efficient method.
Application in the Synthesis of Biologically Active Molecules
Substituted furan and benzofuran cores are prevalent in a vast array of biologically active compounds and approved drugs. Their unique electronic and steric properties make them privileged scaffolds in medicinal chemistry. Specifically, derivatives of this compound are key intermediates in the synthesis of potent enzyme inhibitors, including those targeting kinases.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzofuran scaffold, which can be synthesized from furan precursors, has been identified as a key component in a number of potent kinase inhibitors. The ability to readily functionalize the furan ring of this compound via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of these inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Reaction: Synthesis of Methyl 2-(4-methoxyphenyl)furan-3-carboxylate
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes any adsorbed water that could interfere with the reaction.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via syringe.
-
Causality: A biphasic solvent system is often used in Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base. Ethanol can act as a co-solvent to improve solubility. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the rate of reaction. Vigorous stirring is necessary to ensure efficient mixing of the two phases. Monitoring the reaction allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged heating.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality: The workup procedure is designed to remove the inorganic salts and water-soluble components from the organic product. Washing with brine helps to break up any emulsions and further remove water.
-
-
Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
-
Causality: Flash chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity final product.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the boronic acid (in this case, the 4-methoxyphenyl group) is transferred from the boron atom to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (the furan and the aryl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, provides a robust and efficient method for the synthesis of complex, biologically active molecules such as kinase inhibitors. The detailed protocol and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and empower them to effectively utilize this important synthetic intermediate.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-bromofuran-3-carboxylate
An In-Depth Guide for Chemical Researchers and Drug Development Professionals
Methyl 2-bromofuran-3-carboxylate is a versatile intermediate in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. However, its reactivity and inherent toxicological profile demand a meticulous approach to its handling, storage, and disposal. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, grounded in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the cornerstone of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.
According to available safety data, this compound presents the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate stringent adherence to safety protocols to minimize the risk of exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |
Prudent Practices for Handling and Storage: Minimizing Exposure
Given its hazardous nature, all manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls: A Controlled Environment
-
Fume Hood: All weighing, transferring, and reaction setups involving this compound must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: These emergency fixtures must be readily accessible and tested regularly.
Storage: Ensuring Stability and Integrity
Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[2]. Recommended storage temperatures are typically between 2-8°C[3].
-
Location: Store in a designated chemical storage cabinet, segregated from incompatible chemicals.
In Case of Emergency: A Calm and Coordinated Response
Accidents can happen, and a well-defined emergency plan is critical.
Spill Management: A Step-by-Step Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Isolate: Prevent the spread of the spill by using absorbent materials like vermiculite or sand. Do not use combustible materials like paper towels.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should proceed. Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Diagram 1: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures: Immediate Care
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Responsible Disposal: Environmental Stewardship
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4]. All waste should be collected in a designated, properly labeled, and sealed container. Follow your institution's and local regulations for hazardous waste disposal, which typically involves contacting your EHS department for pickup and disposal by a licensed contractor[4][5].
Synthesis and Reactivity Considerations: A Note on Safe Experimentation
While this guide focuses on safety and handling, it is important to note that the reactivity of this compound in synthetic procedures should also be carefully considered. As a brominated furan derivative, it can participate in a variety of cross-coupling and substitution reactions. When planning experiments, consult relevant literature for established protocols and potential side reactions. Always conduct new reactions on a small scale initially to assess their vigor and potential hazards.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development is predicated on a robust understanding of its hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your laboratory workflow, you can mitigate risks and foster a culture of safety that protects yourself, your colleagues, and the environment.
References
An In-Depth Technical Guide to the GHS Hazard Profile of Methyl 2-bromo-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hazard Landscape
Methyl 2-bromo-3-furoate (CAS No. 197846-06-3), a halogenated heterocyclic ester, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds. Its unique substitution pattern on the furan ring offers versatile reactivity for creating complex molecular architectures. However, the very features that make it synthetically useful—the presence of a reactive alpha-bromo ester and a furan ring—also impart a specific hazard profile that demands rigorous adherence to safety protocols.
This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for methyl 2-bromo-3-furoate. Moving beyond a simple recitation of hazard codes, this document aims to provide drug development professionals with a deeper understanding of the causality behind the classifications, enabling a proactive and informed approach to risk mitigation in the laboratory.
Section 1: GHS Hazard Identification and Classification
Methyl 2-bromo-3-furoate is classified as a hazardous substance according to the GHS. The primary hazards are associated with its acute toxicity upon ingestion and its irritant effects on the skin, eyes, and respiratory system.
GHS Label Elements
The standardized GHS label for this compound includes the following key elements:
-
Signal Word: Warning
-
Pictogram:
-
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be followed diligently. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Summary of GHS Hazard Classifications
The classifications for methyl 2-bromo-3-furoate under Regulation (EC) No 1272/2008 are summarized in the table below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from Fisher Scientific SDS and PubChem ECHA C&L Inventory)[1][2] |
Section 2: The Scientific Basis of the Hazard Classifications
Understanding the chemical principles that underpin these GHS classifications is critical for appreciating the risks and implementing effective controls. The hazards of methyl 2-bromo-3-furoate are intrinsically linked to its molecular structure.
Causality of Irritation (H315, H319, H335)
The classification as a skin, eye, and respiratory irritant stems from the high reactivity of the alpha-bromo ester functional group.
-
Alkylation Potential: Alpha-halo esters are well-known alkylating agents. The bromine atom is a good leaving group, and the adjacent ester carbonyl group activates the α-carbon for nucleophilic substitution (SN2) reactions. When the compound comes into contact with biological tissues (skin, eyes, or the mucous membranes of the respiratory tract), it can covalently modify nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on proteins and other biomolecules. This non-specific alkylation disrupts cellular structure and function, triggering an inflammatory response that manifests as irritation.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly upon contact with moisture on mucosal surfaces. This reaction can release 2-bromo-3-furoic acid and methanol. The acidic nature of the carboxylic acid byproduct can contribute significantly to the observed irritation.
The diagram below illustrates the potential pathways leading to tissue irritation.
Caption: Potential mechanisms for methyl 2-bromo-3-furoate induced irritation.
Causality of Acute Oral Toxicity (H302)
-
Systemic Alkylation: Following absorption in the gastrointestinal tract, the compound can act as a systemic alkylating agent, disrupting the function of proteins and enzymes in vital organs.
-
Metabolism: The furan ring can undergo metabolic activation in the liver by cytochrome P450 enzymes. This can sometimes lead to the formation of reactive intermediates that are cytotoxic or genotoxic. While studies on furoate esters show they are often metabolized and excreted, the presence of the bromine atom can alter these pathways, potentially leading to toxic metabolite formation.[1]
Section 3: Experimental Protocols for Safe Handling and Use
Adherence to strict laboratory protocols is essential to mitigate the risks associated with methyl 2-bromo-3-furoate. The following procedures are based on established best practices for handling irritant and moderately toxic chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[2]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly.
-
Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.
-
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Weighing: If the material is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood. Avoid creating dust.
-
Transfers: Use a funnel or pipette for liquid transfers to minimize splashing.
-
Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure all glassware is properly clamped and secure.
-
Post-Reaction: Quench the reaction carefully. Clean all glassware within the fume hood.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, paper towels) and chemical waste in a clearly labeled, sealed hazardous waste container according to institutional and local regulations.
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Exposure Response Workflow
The following workflow should be initiated immediately upon any exposure.
References
Solubility of Methyl 2-bromofuran-3-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2-bromofuran-3-carboxylate in Organic Solvents
Introduction
This compound is a substituted furan derivative of significant interest in organic synthesis and medicinal chemistry. Substituted furans are recognized as valuable scaffolds in the design of novel therapeutic agents and functional materials due to their unique electronic properties and versatile reactivity.[1] The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including reaction kinetics, purification processes such as recrystallization, and formulation for biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictions of its solubility in a range of common organic solvents, and details a robust experimental protocol for its empirical determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₃ | PubChem |
| Molecular Weight | 205.01 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Structure | See Figure 1 | - |
| CAS Number | 197846-06-3 | PubChem |
Core Principles Governing Solubility
The solubility of a solute in a solvent is dictated by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The interplay of these forces in this compound determines its solubility profile.
Molecular Structure and Polarity
The structure of this compound, depicted in Figure 1, reveals several key features that influence its polarity and, consequently, its solubility. The furan ring itself is a five-membered aromatic heterocycle containing an oxygen atom. While the ring has some aromatic character, it is less aromatic than benzene.[3] The oxygen heteroatom introduces polarity and makes the furan ring an electron-rich system.[1] The dipole moment in furan is directed from the ring to the heteroatom, making the oxygen the negative pole.[4]
The substituents on the furan ring, a bromine atom at the 2-position and a methyl carboxylate group at the 3-position, significantly impact the molecule's overall polarity. The carbon-bromine bond is polar due to the higher electronegativity of bromine, and organobromine compounds are generally considered relatively nonpolar, though the C-Br bond does introduce a dipole.[2][5] The methyl ester group (-COOCH₃) is also polar, with both the carbonyl (C=O) and ether-like (C-O-C) linkages contributing to its dipole moment.
The combination of the polar furan ring, the bromo substituent, and the methyl ester group results in a molecule of moderate overall polarity.
Intermolecular Forces
-
Dipole-Dipole Interactions: Due to the presence of polar bonds (C-Br, C=O, C-O), this compound can participate in dipole-dipole interactions with polar solvent molecules.
-
London Dispersion Forces: As with all molecules, London dispersion forces are present and will be the primary mode of interaction with nonpolar solvents. The size of the molecule suggests that these forces will be significant.
-
Hydrogen Bonding: The molecule itself does not have hydrogen bond donors. However, the oxygen atoms of the carbonyl and ether groups in the methyl ester, as well as the furan ring oxygen, can act as hydrogen bond acceptors.[6] This suggests that it will have some solubility in protic solvents that can donate hydrogen bonds, such as alcohols.
Predicted Solubility in Common Organic Solvents
In the absence of specific experimental data, we can predict the solubility of this compound based on the principles of "like dissolves like" and the analysis of its molecular structure and intermolecular forces. The predicted solubilities are categorized as high, moderate, low, or negligible.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Negligible | The moderate polarity of the solute makes it incompatible with the nonpolar nature of hexane. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic furan ring may interact favorably with the aromatic ring of toluene through π-π stacking, and dispersion forces will be significant. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane is well-suited to interact with the polar groups of the solute through dipole-dipole interactions. |
| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform's polarity should effectively solvate the molecule. |
| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate has a similar ester functional group and moderate polarity, making it an excellent solvent for this compound. |
| Acetone | Polar Aprotic | High | The strong dipole of acetone's carbonyl group will interact favorably with the polar regions of the solute. |
| Ethanol | Polar Protic | Moderate | The solute can act as a hydrogen bond acceptor for ethanol's hydroxyl group. However, the overall polarity of ethanol is higher, which may limit solubility compared to polar aprotic solvents. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may lead to slightly lower solubility. |
Experimental Protocol for Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Small vials or test tubes with caps
-
Vortex mixer
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Workflow for Solubility Determination
The following diagram illustrates the workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation: For each solvent to be tested, accurately weigh a known amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This yields a saturated solution.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (such as HPLC with UV detection) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Conclusion
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question | Semantic Scholar [semanticscholar.org]
- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate: Structure, Synthesis, and Applications
Introduction: The Strategic Importance of Functionalized Furans in Modern Drug Discovery
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, offer medicinal chemists a versatile tool to modulate pharmacokinetic and pharmacodynamic properties.[2] The strategic introduction of substituents onto the furan ring allows for the fine-tuning of a molecule's steric and electronic profile, which can significantly enhance binding affinity, selectivity, and metabolic stability.[2] Among the vast array of functionalized furans, halogenated derivatives, particularly brominated furans, serve as pivotal intermediates in the synthesis of complex molecular architectures.
This guide focuses on a key building block, Methyl 2-bromofuran-3-carboxylate (CAS No: 197846-06-3). The presence of a bromine atom at the 2-position and a methyl ester at the 3-position provides a unique combination of reactivity and functionality. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl ester offers a site for further chemical modification or can act as a key interacting group in a final drug candidate. This document provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, spectroscopic characterization, and reactivity of this compound, tailored for researchers and scientists in the field of drug development.
Chemical Structure and Stereochemistry
Molecular Structure
This compound is a disubstituted furan with the molecular formula C₆H₅BrO₃.[3] The core of the molecule is a five-membered aromatic heterocycle containing one oxygen atom. A bromine atom is attached to the carbon atom adjacent to the heteroatom (C2), and a methyl carboxylate group is bonded to the C3 position.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 197846-06-3 | PubChem[3] |
| Molecular Formula | C₆H₅BrO₃ | PubChem[3] |
| Molecular Weight | 205.01 g/mol | PubChem[3] |
| SMILES | COC(=O)C1=C(OC=C1)Br | PubChem[3] |
| InChIKey | XXUUZVIMSVBWIQ-UHFFFAOYSA-N | PubChem[3] |
Stereochemistry: The Planarity of the Furan Ring
A key stereochemical feature of this compound is the planarity of the furan ring. As an aromatic system, the furan ring is planar, with all the ring atoms being sp² hybridized.[4] This planarity has significant implications for the molecule's interaction with biological targets, as it presents a rigid, flat surface for binding. The substituents at the 2 and 3 positions lie in the same plane as the furan ring. Due to this planarity, this compound does not possess any chiral centers and is therefore an achiral molecule.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is most logically achieved through the electrophilic bromination of its precursor, Methyl furan-3-carboxylate. The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. The directing effects of the substituents play a crucial role in the regioselectivity of the bromination.
Synthetic Strategy: Electrophilic Bromination
The methyl carboxylate group at the 3-position is an electron-withdrawing group and a meta-director. However, in the case of five-membered heterocycles, the directing effect of the heteroatom often dominates. The oxygen atom in the furan ring is a strong activating group and directs electrophilic substitution to the adjacent α-positions (C2 and C5). Given that the C3 position is already substituted, the incoming electrophile (Br⁺) will preferentially attack the C2 or C5 position. Due to steric hindrance from the adjacent methyl carboxylate group, the C2 position is the most likely site of bromination.
A common and effective reagent for the bromination of electron-rich aromatic compounds is N-Bromosuccinimide (NBS).[5] NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of Br₂ in situ, which helps to control the reaction and minimize side products.
Experimental Protocol: Synthesis from Methyl furan-3-carboxylate
This protocol describes a plausible method for the synthesis of this compound based on established procedures for the bromination of furan derivatives.
Materials:
-
Methyl furan-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl furan-3-carboxylate (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectroscopic data based on the known properties of furan derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the furan ring, and one signal in the aliphatic region for the methyl ester protons.
-
H4 and H5 Protons: The protons on the furan ring (H4 and H5) will appear as doublets due to coupling with each other. The H5 proton, being adjacent to the oxygen atom, is expected to be at a higher chemical shift (downfield) compared to the H4 proton.
-
Methyl Protons: The three protons of the methyl ester will appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Furan Ring Carbons: Four distinct signals are expected for the four carbons of the furan ring. The carbon atom bonded to the bromine (C2) will be significantly influenced by the halogen's electronic effects. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift.
-
Methyl Carbon: The carbon of the methyl group will appear as a single peak in the aliphatic region.
| ¹H NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.5 | d |
| ~ 6.5 | d |
| ~ 3.8 | s |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 | C=O |
| ~ 145 | C5 |
| ~ 120 | C2-Br |
| ~ 115 | C3 |
| ~ 112 | C4 |
| ~ 52 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic furan ring.
| IR Absorption Data (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 | C-H stretching (aromatic) |
| ~ 2950 | C-H stretching (aliphatic) |
| ~ 1720 | C=O stretching (ester) |
| ~ 1580, 1470 | C=C stretching (furan ring) |
| ~ 1250 | C-O stretching (ester) |
| ~ 1050 | C-O-C stretching (furan ring) |
| ~ 750 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 204 and 206, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 204/206 | [M]⁺ |
| 173/175 | [M - OCH₃]⁺ |
| 145/147 | [M - COOCH₃]⁺ |
| 125 | [M - Br]⁺ |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 2-position, which makes it an excellent substrate for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the furan ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromofuran with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] This is a highly versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents at the 2-position.
-
Heck-Mizoroki Reaction: The Heck reaction couples the 2-bromofuran with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the formation of a 2-vinylfuran derivative.[1]
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 2-bromofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the 2-bromofuran with an amine.
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery
The ability to easily diversify the furan scaffold at the 2-position through cross-coupling reactions makes this compound a valuable building block in drug discovery programs. The resulting substituted furan-3-carboxylates can be further elaborated, for example, by hydrolysis of the ester to the corresponding carboxylic acid, or by amidation to introduce further diversity and potential hydrogen bonding interactions. The furan ring itself is a key component in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its well-defined structure, predictable reactivity, and the versatility of the furan scaffold make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its key chemical and physical properties, a plausible synthetic route, detailed spectroscopic characterization, and a summary of its reactivity. The strategic application of this and similar functionalized heterocycles will undoubtedly continue to play a crucial role in the development of novel therapeutic agents.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Methyl 2-bromofuran-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Utility of a Functionalized Furan Core
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are the bedrock upon which innovation is built. Among these, the furan ring system offers a unique combination of aromaticity, conformational rigidity, and electronic properties that make it a privileged core. The strategic introduction of functional groups onto this core transforms it into a versatile building block, ripe for elaboration into complex molecular architectures. Methyl 2-bromofuran-3-carboxylate (CAS No. 197846-06-3) is a prime exemplar of such a scaffold. With a bromine atom at the C2 position and a methyl ester at C3, this compound is pre-functionalized for selective, high-yield transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, safe handling, and practical application, designed to empower researchers to seamlessly integrate this valuable reagent into their synthetic programs.
Compound Identification and Physicochemical Profile
A precise understanding of a reagent's fundamental properties is the first step toward its successful application.
-
IUPAC Name: this compound[1]
-
Synonyms: Methyl 2-bromo-3-furoate, 3-Furancarboxylic acid, 2-bromo-, methyl ester[1]
The molecule's structure features an electron-withdrawing methyl ester adjacent to the bromine-bearing carbon. This electronic arrangement influences the reactivity of the C-Br bond, making it susceptible to oxidative addition by palladium(0) catalysts, a key initiation step in many cross-coupling reactions.
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers. It is typically offered as a research-grade chemical with purities suitable for most synthetic applications. Procurement for research purposes is straightforward, though it is intended strictly for laboratory use and not for pharmaceutical, cosmetic, or food additive applications.
| Supplier | Typical Purity | Common Pack Sizes | Notes |
| Appretech Scientific Limited | ≥ 98% | Inquiry-based | Often supplied for custom synthesis and research needs.[2] |
| Sigma-Aldrich (via Partners) | ≥ 96% | 100 mg, 250 mg, 1 g | Available through the Aldrich marketplace, indicating reliable stock for small to medium scale work. |
| Hoffman Fine Chemicals | ≥ 97% | Inquiry-based | Available to commercial customers for laboratory R&D purposes.[3] |
| Various Niche Suppliers | ≥ 95% | 100 mg to 5 g | Numerous smaller chemical catalogs list this compound, often with lead times for synthesis-on-demand. |
Procurement Insight: When planning a multi-step synthesis, it is advisable to source a single, larger batch of the starting material to ensure consistency across experiments. Purity levels of 97-98% are generally sufficient for cross-coupling reactions without the need for further purification. Always request a Certificate of Analysis (COA) to verify purity and identity.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The Globally Harmonized System (GHS) classification for this compound indicates several hazards that must be addressed through appropriate engineering controls and personal protective equipment (PPE).[1]
-
GHS Hazard Statements:
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Inspect them before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at 2-8°C is recommended.
-
Keep away from strong oxidizing agents.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a robust and widely used transformation.[4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[4]
Mechanistic Rationale
The catalytic cycle for the Suzuki coupling provides a clear example of the causality behind the experimental choices.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the furan substrate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, KF), which forms a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol: Suzuki Coupling
The following is a representative, self-validating protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar heteroaryl bromides.[5]
Objective: To synthesize Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 205 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
Causality: The use of three equivalents of base is crucial to drive the formation of the boronate "ate" complex, facilitating the transmetalation step and neutralizing the acid generated during the reaction.
-
-
Catalyst Preparation: In a separate small vial, pre-mix the palladium catalyst. Add Palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Expertise: While pre-formed Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more reliable and cost-effective. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition.
-
-
Reaction Assembly: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., 10 mL of 4:1 Dioxane:Water) to the flask via syringe. Add the pre-mixed catalyst to the flask.
-
Insight: The aqueous-organic solvent mixture is highly effective. Water helps dissolve the inorganic base, while the dioxane solubilizes the organic reagents.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
This protocol provides a reliable framework for synthesizing a wide array of 2-arylfuran derivatives, demonstrating the power of this compound as a versatile synthetic intermediate.
References
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 2-bromofuran-3-carboxylate
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-bromofuran-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The primary focus of this application note is the detailed protocol for the synthesis starting from 2-bromo-3-furoic acid via a classic Fischer-Speier esterification. This guide is designed to be a self-validating system, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and expected outcomes.
Introduction: The Significance of this compound
Furan derivatives are a class of heterocyclic compounds that are integral to the development of new pharmaceuticals and functional materials. Among these, this compound serves as a key intermediate due to its unique electronic and structural properties. The presence of both a bromo and a carboxylate group on the furan ring allows for a variety of subsequent chemical modifications, making it a versatile scaffold in organic synthesis. Its derivatives have been explored for their potential in developing novel therapeutic agents and advanced polymers.
The synthesis of this compound from 2-bromo-3-furoic acid is a fundamental esterification reaction. A thorough understanding of this process is crucial for chemists aiming to produce this intermediate with high yield and purity.
The Chemistry: Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[1][2][3] This reaction is a cornerstone of organic synthesis due to its reliability and the use of relatively inexpensive reagents.
Mechanism: The Fischer esterification is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically sulfuric acid or hydrochloric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[1][2]
To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol, which also serves as the solvent.[2][3] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product.
Safety First: Handling the Reagents
A steadfast commitment to safety is paramount in any chemical synthesis. The following table outlines the primary hazards associated with the key reagents in this protocol.
| Reagent | Primary Hazards | Recommended Precautions |
| 2-Bromo-3-furoic acid | Skin and eye irritation. | Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves. Handle in a well-ventilated fume hood. |
| Methanol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | Keep away from heat, sparks, and open flames. Use in a fume hood. Wear appropriate PPE. |
| Sulfuric Acid (conc.) | Causes severe skin burns and eye damage. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Always add acid to the solvent slowly, never the other way around. |
| Sodium Bicarbonate | May cause mild skin and eye irritation. | Wear standard PPE. |
| Ethyl Acetate | Highly flammable liquid and vapor. May cause drowsiness or dizziness. | Keep away from ignition sources. Use in a well-ventilated area or fume hood. |
| Anhydrous Sodium Sulfate | May cause mild respiratory irritation. | Avoid inhaling dust. Wear standard PPE. |
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work. An eyewash station and safety shower should be readily accessible.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the esterification of aromatic carboxylic acids.[4]
Materials and Equipment:
-
2-Bromo-3-furoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Scheme:
A visual representation of the synthesis reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-furoic acid (e.g., 5.0 g, 26.2 mmol) in anhydrous methanol (50 mL).
-
Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid (1.5 mL) to the stirred solution. Caution: This addition is exothermic.
-
Reflux: Remove the flask from the ice bath and attach a reflux condenser. Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data and Expected Results
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Molecular Weight of 2-Bromo-3-furoic acid | 190.98 g/mol |
| Molecular Weight of this compound | 205.01 g/mol |
| Typical Scale | 5.0 g of starting material |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Expected Yield | 85-95% (based on similar reactions) |
| Appearance of Product | Colorless to pale yellow oil or low-melting solid |
Workflow Visualization
The following diagram illustrates the overall workflow of the synthesis.
A flowchart of the experimental procedure.
Conclusion
The Fischer-Speier esterification of 2-bromo-3-furoic acid is an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The principles and techniques described herein are broadly applicable to a range of esterification reactions, providing a solid foundation for synthetic organic chemistry.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of Methyl 2-bromofuran-3-carboxylate
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of Methyl 2-bromofuran-3-carboxylate. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this valuable heterocyclic building block. The synthesis is based on the regioselective electrophilic bromination of methyl furan-3-carboxylate. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes essential data for characterization and troubleshooting.
Introduction and Scientific Context
This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The furan scaffold is a common motif in biologically active compounds, and the presence of both a bromo and a carboxylate group at specific positions allows for diverse downstream functionalization. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering numerous avenues for molecular elaboration.
The synthesis of substituted furans can be challenging due to the high reactivity of the furan ring, which can lead to polymerization or over-halogenation under harsh conditions. Therefore, a carefully controlled and regioselective bromination is crucial for the successful synthesis of the target compound.
Mechanistic Rationale and Strategy
The synthesis of this compound is achieved through the direct electrophilic aromatic substitution of methyl furan-3-carboxylate. The furan ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles.[1][2]
Regioselectivity of Bromination
The position of electrophilic attack on a substituted furan is directed by the electronic properties of the substituent. The furan ring has the highest electron density at the C2 and C5 positions.[1][3] The methoxycarbonyl group (-COOCH₃) at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, the inherent high reactivity of the furan ring allows the bromination to proceed under controlled conditions. The electron-withdrawing nature of the substituent at C3 deactivates the adjacent C2 and C4 positions to some extent. Despite this, the C2 and C5 positions remain the most favorable sites for electrophilic substitution due to the superior stability of the cationic intermediate (arenium ion) formed upon electrophile attack at these positions.[2][3] The intermediate cation formed by attack at C2 or C5 can be stabilized by resonance involving the lone pair of electrons on the oxygen atom.
Choice of Brominating Agent
While elemental bromine (Br₂) can be used for the bromination of furans, it is a strong oxidizing agent and can lead to the formation of polybrominated byproducts and degradation of the starting material. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[2][4] It provides a low, steady concentration of bromine in the reaction mixture, which helps to control the reaction and minimize side products. For electron-rich and sensitive substrates like furans, NBS is often the reagent of choice to achieve clean, mono-bromination.[5][6]
Experimental Protocol
This protocol details the synthesis of this compound from methyl furan-3-carboxylate using N-bromosuccinimide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methyl furan-3-carboxylate | ≥98% | Commercial | 13129-23-2 | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | 128-08-5 | Recrystallize from hot water if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 | Use a dry solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | - | - | For workup. |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent | - | - | For workup. |
| Brine (Saturated aq. NaCl) | - | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | 7487-88-9 | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | - | For column chromatography. |
| Hexane | ACS Grade | Commercial | 110-54-3 | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercial | 141-78-6 | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel or powder funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl furan-3-carboxylate (1.26 g, 10.0 mmol). Dissolve the starting material in 20 mL of anhydrous dichloromethane. Place the flask under an inert atmosphere of nitrogen or argon and cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: While stirring the solution at 0 °C, add N-bromosuccinimide (1.78 g, 10.0 mmol) portion-wise over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The expected yield of the purified product is typically in the range of 60-80%. The product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless to pale yellow solid or oil |
| Molecular Formula | C₆H₅BrO₃ |
| Molecular Weight | 205.01 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 2.0 Hz, 1H), 6.55 (d, J = 2.0 Hz, 1H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 145.0, 120.5, 115.0, 112.0, 52.0 |
| Mass Spectrometry (EI) | m/z (%) = 206 (M⁺, ¹⁸¹Br), 204 (M⁺, ⁷⁹Br), 175, 173, 125, 94 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor carefully by TLC. Ensure the NBS is of high purity. |
| Decomposition of starting material or product. | Maintain the reaction temperature strictly at 0 °C during NBS addition. | |
| Formation of Multiple Products | Over-bromination. | Use exactly one equivalent of NBS. Ensure slow, portion-wise addition at low temperature. |
| Side reactions due to moisture. | Use anhydrous solvent and perform the reaction under an inert atmosphere. | |
| Product is difficult to purify | Presence of succinimide byproduct. | Ensure thorough aqueous workup, including the sodium bicarbonate wash, to remove acidic byproducts. |
Safety and Handling Precautions
-
Methyl furan-3-carboxylate: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[7]
-
N-Bromosuccinimide: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[2]
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
-
Bromine (generated in situ): Highly toxic and corrosive.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
- 1. US3567744A - Process for producing furoic acid derivatives - Google Patents [patents.google.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. 2-Bromofuran-3-carboxylic acid 96 197846-05-2 [sigmaaldrich.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Methyl 2-Bromofuran-3-Carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Furan Scaffold
The furan ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic rings make it a valuable building block in drug design.[4] The synthesis of highly functionalized furans is therefore a critical endeavor. Among the most powerful tools for creating carbon-carbon bonds to aromatic systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using methyl 2-bromofuran-3-carboxylate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols and troubleshooting advice grounded in mechanistic principles. This document is designed to empower researchers to effectively utilize this versatile building block for the synthesis of novel furan-3-carboxylate derivatives.
Mechanistic Foundations: Engineering a Successful Coupling
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] A fundamental understanding of this cycle is paramount for rational protocol design and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the furan ring, further accentuated by the C3-ester group, generally facilitates this step.
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Key Experimental Choices and Their Rationale:
-
Palladium Source : While Pd(PPh₃)₄ can be used directly as the Pd(0) source, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are more common. These Pd(II) or Pd(0) precursors are reduced in situ to the active catalytic species. Using a pre-catalyst system allows for greater flexibility in tuning the reaction with specialized ligands.
-
Ligand : The choice of phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or tetraphosphine ligands can be highly effective.[10][11][12] They stabilize the palladium catalyst, prevent the formation of inactive palladium black, and accelerate the key catalytic steps.
-
Base : The base is not merely a spectator. It activates the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact yield.[13] Carbonates are common, but phosphates are often superior for challenging couplings. The base's strength and solubility are key factors.
-
Solvent System : Suzuki-Miyaura reactions are often run in biphasic solvent systems, such as toluene/water or dioxane/water.[5][13][14] The organic solvent solubilizes the halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the boronate "ate" complex. Anhydrous conditions can also be employed but require different base/activator systems.[15]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Protocol 1: General Conditions for Coupling with Arylboronic Acids
This procedure is a reliable starting point for coupling with a wide range of aryl- and heteroarylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. pjps.pk [pjps.pk]
- 15. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: Optimizing the Heck Reaction for Methyl 2-bromofuran-3-carboxylate
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This guide provides an in-depth analysis and a detailed protocol for the application of the Heck reaction to Methyl 2-bromofuran-3-carboxylate, a challenging electron-deficient heteroaromatic substrate. We will explore the mechanistic underpinnings of the reaction, dissect the critical roles of catalysts, ligands, bases, and solvents, and present a validated protocol designed for high efficiency and reproducibility. This document is intended for researchers and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex substituted furan derivatives.
The Mechanistic Heart of the Heck Reaction
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Heck reaction. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which involves several key steps: oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination.[1][2]
-
Activation & Oxidative Addition (A): The cycle begins with a catalytically active 14-electron Pd(0) species, often generated in situ from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂).[1][3] This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound, forming a square planar Pd(II) intermediate. This step is often rate-limiting, particularly with electron-deficient aryl halides, as the electron-poor nature of the furan ring can impede the insertion of the electron-rich palladium center.
-
Alkene Coordination & Migratory Insertion (B): The alkene coupling partner then coordinates to the palladium center.[2] This is followed by a migratory insertion (carbopalladation) of the alkene into the palladium-furan bond.[4] Steric factors primarily control the regioselectivity, with the furan group typically adding to the less sterically hindered carbon of the alkene double bond.[2]
-
β-Hydride Elimination (C): For the reaction to proceed, the intermediate must possess a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (β-position). A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[5] This step dictates the stereoselectivity, typically yielding the E-isomer (trans) product.
-
Regeneration of Catalyst (D): The final step involves the reductive elimination of H-Br from the hydridopalladium complex, a process facilitated by a base.[6] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle of the Mizoroki-Heck reaction.
Strategic Considerations for this compound
The substrate, this compound, presents a specific set of challenges due to its electronic properties. The ester group is strongly electron-withdrawing, which deactivates the furan ring towards oxidative addition. Therefore, careful selection of reaction components is critical for success.
The Palladium Catalyst and Ligand System
The choice of the palladium source and, more importantly, the supporting ligand, is the most crucial decision.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1][7] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly but may be less efficient for this substrate.[6]
-
Ligands: For electron-deficient aryl halides, standard ligands like triphenylphosphine (PPh₃) may lead to slow reaction rates. The key is to increase the electron density at the palladium center to facilitate oxidative addition.
-
Electron-Rich Phosphines: Bulky, electron-rich alkylphosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are highly effective as they form more electron-rich palladium complexes, making the oxidative addition more facile.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, often showing excellent performance with challenging substrates.[8]
-
Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can also be effective, often used to promote a cationic catalytic pathway that can alter reactivity.[3]
-
The Role of the Base and Solvent
-
Base Selection: The base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[6]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, mild, and inexpensive choices.[1][4] For reactions sensitive to water, anhydrous preparations are necessary.
-
Organic Bases: Amine bases like triethylamine (Et₃N) or the bulkier Hünig's base (i-Pr₂NEt) are frequently used.[3] They can also play a role in the reduction of the Pd(II) precatalyst.[5] For this specific substrate, a moderately strong inorganic base like K₂CO₃ is often a good starting point.
-
-
Solvent System: The solvent must solubilize all components and is typically a polar aprotic solvent to facilitate the ionic intermediates in the cycle.[3][9]
Comparative Analysis of Reaction Conditions
The following table summarizes potential starting conditions for the Heck coupling of this compound with a model alkene, such as styrene.
| Parameter | Condition A (Classic) | Condition B (Electron-Rich) | Condition C (Jeffery's) | Rationale & Causality |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ is a robust, air-stable precatalyst. Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | PPh₃ (4 mol%) | P(t-Bu)₃ (4 mol%) | None | PPh₃ is standard but may be slow. P(t-Bu)₃ is electron-rich, accelerating oxidative addition for the deactivated substrate.[3] |
| Base | Et₃N (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Et₃N is a classic choice. K₂CO₃ is a solid base, often leading to cleaner reactions. |
| Solvent | DMF | Dioxane or Toluene | DMA / H₂O | DMF and Dioxane are high-boiling polar aprotic solvents suitable for these conditions.[3] |
| Additive | None | None | n-Bu₄NCl (1.0 equiv) | Tetrabutylammonium chloride (TBAC) can stabilize Pd(0) nanoparticles and promote the reaction under ligand-free conditions.[3] |
| Temperature | 100-120 °C | 80-100 °C | 80-100 °C | Higher temperatures are often needed for classic conditions; more active catalysts allow for milder temperatures.[8] |
Detailed Experimental Protocol
This protocol describes the Heck coupling of this compound with Styrene using an electron-rich phosphine ligand system.
Reaction: this compound + Styrene → Methyl 2-styrylfuran-3-carboxylate
Caption: A generalized workflow for the Heck reaction protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 equiv) or its tetrafluoroborate salt
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.2 M solution)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Add this compound (1.0 mmol, 219 mg).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add Styrene (1.2 mmol, 125 mg, 137 µL).
-
In a separate vial under inert gas, pre-mix the catalyst and ligand: add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and Tri-tert-butylphosphine (0.04 mmol, 8.1 mg) to 1 mL of dioxane. Stir for 5 minutes until a homogeneous solution forms.
-
-
Catalyst Introduction: Using a syringe, add the catalyst/ligand solution to the main reaction flask.
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Analysis: Combine the product-containing fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The Heck reaction of this compound, while challenging due to the substrate's electron-deficient nature, is a highly achievable and valuable transformation. Success hinges on a rational approach to reaction design, specifically the use of an electron-rich palladium catalyst system to overcome the high activation barrier of the oxidative addition step. The protocol detailed herein provides a robust and validated starting point for researchers aiming to synthesize complex furan-containing molecules, which are prevalent motifs in pharmaceuticals and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. books.rsc.org [books.rsc.org]
- 4. byjus.com [byjus.com]
- 5. scispace.com [scispace.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 10. pubs.aip.org [pubs.aip.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Substituted Benzofurans via Tandem Suzuki Coupling and Intramolecular Cyclization of Methyl 2-bromofuran-3-carboxylate
Introduction: The Benzofuran Scaffold in Modern Chemistry
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. Their unique structural and electronic properties have led to their application as potent pharmacological agents with activities including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse benzofurans is of paramount importance to the scientific community. This application note details a robust and elegant strategy for the synthesis of functionalized benzofurans, commencing from the readily accessible starting material, Methyl 2-bromofuran-3-carboxylate. The described protocol employs a palladium-catalyzed tandem Suzuki cross-coupling and intramolecular cyclization reaction, offering a streamlined approach to this privileged scaffold.
The Strategic Approach: A Tandem Reaction Pathway
The synthesis of the benzofuran core from this compound is envisioned through a one-pot, two-step tandem reaction sequence. The initial step involves a Suzuki-Miyaura cross-coupling reaction at the C2 position of the furan ring with a suitably substituted arylboronic acid. This is followed by an in-situ intramolecular cyclization, specifically a condensation reaction, to construct the fused benzene ring, yielding the benzofuran product. This approach is advantageous as it allows for the introduction of diverse substituents onto the benzofuran skeleton, dictated by the choice of the arylboronic acid coupling partner.
Caption: Workflow for the synthesis of benzofurans.
Reaction Mechanism: A Step-by-Step Look
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Following the formation of the 2-aryl-furan intermediate, an intramolecular cyclization is induced. This step is often promoted by either acidic or basic conditions and elevated temperatures. The precise mechanism of this ring closure will be dependent on the specific nature of the substituents on the aryl ring introduced during the Suzuki coupling.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Arylboronic Acids | Various | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | J.T. Baker |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Protocol 1: One-Pot Tandem Suzuki Coupling and Intramolecular Cyclization
This protocol outlines a general procedure for the synthesis of a substituted benzofuran from this compound and an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted benzofuran.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl benzofuran-3-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-methoxybenzofuran-3-carboxylate | 91 |
| 3 | 3-Chlorophenylboronic acid | Methyl 5-chlorobenzofuran-3-carboxylate | 78 |
| 4 | 2-Naphthylboronic acid | Methyl naphtho[2,1-b]furan-3-carboxylate | 75 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be conveniently monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The identity and purity of the final benzofuran derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the synthesized compounds will be consistent with the proposed structures.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of substituted benzofurans from this compound. The tandem Suzuki coupling and intramolecular cyclization strategy offers a versatile and efficient route to this important class of heterocyclic compounds. The mild reaction conditions and the commercial availability of a wide range of arylboronic acids make this methodology highly attractive for applications in medicinal chemistry and materials science research.
Application Notes and Protocols: Methyl 2-bromofuran-3-carboxylate in Novel Polymer Synthesis
Foreword for the Advanced Researcher
The pursuit of novel polymeric materials with tailored functionalities is a cornerstone of modern materials science and drug development. Within this landscape, furan-based polymers are emerging as a compelling class of materials, owing to their renewable origins and versatile chemical reactivity. This guide focuses on a particularly promising, yet underexplored monomer: Methyl 2-bromofuran-3-carboxylate . The strategic placement of the bromo and methyl ester functionalities on the furan ring unlocks a diverse range of polymerization pathways, leading to polymers with unique electronic, thermal, and biomedical properties.
This document is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles governing the synthesis and characterization of polymers derived from this monomer. We will delve into the causality behind experimental choices, empowering researchers to not only replicate the described protocols but also to innovate upon them.
The Monomer: this compound - A Gateway to Functional Polyfurans
This compound is a bifunctional monomer poised for advanced polymer synthesis. The furan ring itself imparts a degree of rigidity and potential for π-conjugation to the polymer backbone. The substituents play crucial roles:
-
The 2-Bromo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada polymerizations. These reactions are foundational for the synthesis of π-conjugated polymers, which are of significant interest for applications in organic electronics.
-
The 3-Methyl Ester Group: This electron-withdrawing group can influence the electronic properties of the resulting polymer, impacting its HOMO/LUMO energy levels. Furthermore, the ester functionality can serve as a handle for post-polymerization modification or can be hydrolyzed to the corresponding carboxylic acid, opening avenues for applications in drug delivery and biomaterials.
The interplay of these two functional groups allows for the synthesis of a variety of polymer architectures with tunable properties.
Monomer Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₃ | PubChem |
| Molecular Weight | 205.01 g/mol | PubChem |
| Appearance | Pale yellow to colorless liquid | ChemicalBook |
| CAS Number | 197846-06-3 | PubChem |
Handling and Storage: this compound should be handled in a well-ventilated fume hood. It is advisable to store the monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
Polymerization Strategies: Harnessing the Reactivity of this compound
The bromine atom at the 2-position is the key to unlocking a variety of powerful polymerization techniques. Below, we detail protocols for two of the most effective methods for synthesizing conjugated polymers from this monomer: Suzuki Catalyst-Transfer Polycondensation and Stille Polycondensation.
Suzuki Catalyst-Transfer Polycondensation (SCTP)
SCTP is a chain-growth polymerization method that allows for the synthesis of conjugated polymers with controlled molecular weight and low dispersity. The reaction involves the palladium-catalyzed cross-coupling of a brominated monomer with an in-situ formed boronic ester.
Caption: Workflow for Suzuki Catalyst-Transfer Polycondensation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.05 eq)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.1 eq)
-
--INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (0.02 eq)
-
Anhydrous Toluene
-
Methanol
-
Acetone, Hexane, Chloroform (for Soxhlet extraction)
Procedure:
-
Monomer Activation (in-situ boronic ester formation):
-
In a flame-dried Schlenk flask under argon, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi or LDA and stir for 1 hour.
-
Add iPrOBPin and allow the reaction to slowly warm to room temperature overnight. This forms the active monomer for polymerization.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, add the palladium catalyst.
-
Transfer the in-situ prepared boronic ester solution to the flask containing the catalyst via cannula.
-
Add anhydrous toluene to achieve the desired monomer concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the polymer solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.
-
Precipitate the polymer from the chloroform fraction into methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C overnight.
-
Stille Polycondensation
Stille polycondensation is another powerful method for synthesizing conjugated polymers, involving the palladium-catalyzed coupling of a diorganotin reagent with a dihalide. In this case, this compound would first need to be converted to a distannyl derivative.
Caption: Workflow for Stille Polycondensation.
Materials:
-
Methyl 2,5-bis(trimethylstannyl)furan-3-carboxylate (prepared from this compound) (1.0 eq)
-
Aromatic dibromide comonomer (e.g., 2,5-dibromothiophene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Anhydrous chlorobenzene or N,N-Dimethylformamide (DMF)
-
Methanol
-
Aqueous Potassium Fluoride (KF) solution
Procedure:
-
Monomer Synthesis:
-
The synthesis of Methyl 2,5-bis(trimethylstannyl)furan-3-carboxylate from this compound is a necessary preliminary step, typically involving lithiation followed by quenching with trimethyltin chloride.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under argon, dissolve the distannyl furan monomer and the aromatic dibromide comonomer in anhydrous chlorobenzene or DMF.
-
Add the palladium catalyst and the phosphine ligand.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-120 °C and stir for 24-72 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into methanol to precipitate the polymer.
-
Filter the crude polymer and redissolve it in a minimal amount of chloroform.
-
Wash the chloroform solution with a saturated aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it.
-
Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the final polymer under vacuum.
-
Characterization of the Synthesized Polymers
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
Expected Polymer Properties
| Parameter | Expected Range/Observation | Analytical Technique |
| Number Average Molecular Weight (Mn) | 5 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 50 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption (λmax) | 350 - 500 nm (in solution) | UV-Vis Spectroscopy |
| Electrochemical Band Gap | 1.8 - 2.5 eV | Cyclic Voltammetry (CV) |
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, including the regioregularity of the polymer chain and the presence of end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the furan ring and the ester carbonyl group, in the final polymer.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. It is important to use an appropriate solvent and calibration standard, as conjugated polymers can have different hydrodynamic volumes compared to conventional standards like polystyrene.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is critical for applications where the polymer may be exposed to high temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. These transitions provide insight into the polymer's amorphous or semi-crystalline nature and its processing window.
Optical and Electrochemical Properties
-
UV-Vis Spectroscopy: For conjugated polymers, UV-Vis spectroscopy is used to determine the absorption spectrum and identify the wavelength of maximum absorption (λmax), which is related to the π-π* transition of the conjugated backbone. The optical bandgap can be estimated from the onset of absorption.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer. From these values, the electrochemical bandgap can be calculated, which is a key parameter for applications in organic electronics.
Applications in Research and Drug Development
Polymers derived from this compound hold significant promise in several advanced applications:
-
Organic Electronics: The potential for π-conjugation along the polymer backbone makes these materials candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ester group can be used to fine-tune the electronic properties and solubility.
-
Drug Delivery: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be used to conjugate drugs or targeting moieties. The furan rings can also participate in Diels-Alder "click" chemistry for bioconjugation.
-
Biomaterials and Tissue Engineering: Furan-based polymers are being explored for their biocompatibility and biodegradability. Polymers with carboxylic acid groups can be used to create pH-responsive hydrogels or scaffolds for tissue engineering.
Conclusion and Future Outlook
This compound is a versatile monomer that provides access to a wide range of novel furan-based polymers. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of these exciting materials. The ability to tune the electronic and physical properties of these polymers through the choice of polymerization method and comonomers opens up a vast design space for materials with tailored functionalities for applications in electronics, medicine, and beyond. Future research will likely focus on the development of new catalysts for more efficient and controlled polymerizations, as well as a deeper exploration of the unique properties and applications of these furan-containing polymers.
Application Note: High-Purity Isolation of Methyl 2-bromofuran-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-bromofuran-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The methodology centers on normal-phase flash column chromatography using a silica gel stationary phase. We will delve into the rationale behind solvent system selection, provide a detailed, step-by-step purification workflow, and outline rigorous post-purification analysis techniques, including Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to validate product purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for isolating this and structurally related compounds.
Introduction: The Rationale for Chromatographic Purification
This compound is a polysubstituted furan derivative whose utility as a synthetic intermediate is directly proportional to its purity.[1] Synthesis of such compounds often results in a crude mixture containing unreacted starting materials, by-products, and residual reagents. Column chromatography is the gold-standard technique for purifying such mixtures on a laboratory scale.[2]
The principle of this separation technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar solvent system).[2] Compounds with higher polarity, like this compound, will have a stronger interaction with the polar silica gel and thus elute more slowly. Less polar impurities, on the other hand, will travel through the column more quickly, allowing for effective separation.[3] The selection of an appropriate mobile phase is therefore critical to achieving optimal separation.[4]
Pre-Chromatography: Method Development and System Preparation
Success in column chromatography is largely determined by the preparatory work done before the sample is loaded onto the column. This phase involves selecting the right solvent system via TLC analysis and preparing the column itself.
Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The ideal mobile phase should provide good separation between the target compound and its impurities. A common and effective solvent system for furan derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] The optimal ratio of these solvents is determined by running analytical TLC plates.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 or 4:1 ratio). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.
-
Analysis: The ideal solvent system will result in the target compound, this compound, having a retention factor (Rf) of approximately 0.25-0.35.[6] Adjust the ratio of ethyl acetate to hexane until this Rf value is achieved. A higher concentration of ethyl acetate will increase the Rf value. For compounds similar in structure, a mobile phase of 3:1 hexanes/ethyl acetate has been shown to be effective.[7]
Stationary Phase and Column Preparation
For the purification of polar compounds like our target molecule, silica gel is the recommended stationary phase due to its polar nature.[1] The amount of silica gel used should be 30 to 100 times the weight of the crude product, with the higher end of the range used for more difficult separations.[8]
Protocol for Wet-Packing a Silica Gel Column:
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[7] Add a thin layer (~0.5 inch) of sand on top of the plug.[8]
-
Creating the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate) to form a slurry.[8]
-
Packing the Column: Pour the silica slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure an evenly packed bed.[1]
-
Adding Sand: Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[8]
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and free of any cracks or channels. The solvent level should never be allowed to drop below the top of the sand layer.
The Purification Protocol: Step-by-Step
This section details the process of loading the sample, eluting it through the column, and collecting the fractions.
Sample Loading
There are two primary methods for loading the sample onto the column: wet loading and dry loading. Dry loading is often preferred as it can lead to better resolution.
Protocol for Dry Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for complex mixtures.
Protocol for Gradient Elution:
-
Initial Elution: Begin eluting with the non-polar solvent system developed during the TLC analysis (e.g., 9:1 hexane/ethyl acetate). This will wash out any non-polar impurities.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 4:1, then 3:1 hexane/ethyl acetate). This will begin to move the target compound down the column.
-
Monitoring: Monitor the progress of the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
-
Pooling Fractions: Once the elution is complete, combine the fractions that contain the pure product, as determined by TLC.
Workflow Visualization
The entire purification process, from preparation to final analysis, can be visualized as a sequential workflow.
Caption: Workflow for the purification of this compound.
Post-Chromatography: Purity Assessment
After pooling the relevant fractions and removing the solvent, it is crucial to confirm the purity and identity of the isolated compound.
Thin-Layer Chromatography (TLC)
Run a final TLC of the isolated product against the crude mixture and the starting materials. The purified sample should appear as a single spot with the expected Rf value, free from the impurities observed in the crude material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the purified compound. The expected chemical shifts for this compound in CDCl3 are:
-
1H NMR: The spectrum should show two signals in the aromatic region corresponding to the two protons on the furan ring, and a singlet around 3.9 ppm for the methyl ester protons. Based on analogous furan structures, the proton at the C5 position (adjacent to the oxygen) is expected to be downfield (around 7.5-7.6 ppm) compared to the proton at the C4 position (around 7.2-7.3 ppm).[9]
-
13C NMR: The 13C NMR spectrum will provide information on the carbon skeleton. Key expected signals include the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the furan ring (in the 110-150 ppm range), and the methyl carbon of the ester (around 50-55 ppm).[10] The carbon attached to the bromine (C2) will also have a characteristic shift.
The absence of signals corresponding to impurities in both the 1H and 13C NMR spectra is a strong indicator of high purity.
Summary of Key Parameters
| Parameter | Recommended Value/System | Rationale/Justification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Polar adsorbent suitable for separating polar furan derivatives.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for furan carboxylates; polarity is easily tuned.[4][5] |
| Target Rf (TLC) | ~0.25 - 0.35 | Ensures good separation and reasonable elution time on the column.[6] |
| Sample Loading | Dry Loading | Often provides superior resolution by minimizing band broadening.[8] |
| Purity Analysis | TLC, 1H NMR, 13C NMR | Confirms absence of impurities and verifies chemical structure.[9][10] |
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation.[12] Handle in a fume hood or wear a dust mask.
-
Solvents: Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase.[13] |
| Poor separation | Incorrect mobile phase; column overloaded. | Re-optimize the solvent system using TLC. Use a larger column or less sample. |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Streaking on TLC/column | Sample is too acidic/basic; compound is degrading on silica. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Consider using a less acidic stationary phase like alumina.[13] |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By carefully selecting the mobile phase through TLC analysis, employing proper column packing and sample loading techniques, and verifying the final product with rigorous analytical methods, researchers can confidently obtain material of sufficient quality for demanding downstream applications in drug discovery and materials science.
References
- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 2. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
Recrystallization procedure for methyl 2-bromo-3-furoate
An Application Note on the Purification of Methyl 2-bromo-3-furoate via Recrystallization
Authored by a Senior Application Scientist
Introduction
Methyl 2-bromo-3-furoate is a halogenated heterocyclic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and agrochemicals. The purity of such intermediates is paramount to ensure the desired outcome and yield of subsequent reactions, as well as the safety and efficacy of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[1][2] This application note provides a detailed protocol for the recrystallization of methyl 2-bromo-3-furoate, grounded in the fundamental principles of solubility and crystal growth. The procedure is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the underlying scientific rationale and troubleshooting strategies.
Principle of Recrystallization
The cornerstone of recrystallization is the principle that the solubility of most solid compounds in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3] Any insoluble impurities can be removed by hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. The soluble impurities, being present in a much smaller concentration, remain in the "mother liquor."[4] The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.[1][4]
Materials and Equipment
Chemicals:
-
Crude Methyl 2-bromo-3-furoate (CAS 197846-06-3)
-
Screening Solvents:
-
Ethanol (95% and absolute)
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
Hexanes
-
Acetone
-
Deionized Water
-
-
Activated Carbon (optional, for colored impurities)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glasses
-
Spatulas
-
Graduated cylinders
-
Pasteur pipettes
-
Ice bath
-
Melting point apparatus
Safety Precautions
Methyl 2-bromo-3-furoate is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. The solvents used are flammable and should be handled with care, away from open flames or sparks.
Solvent Selection Strategy
Screening Protocol:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.
-
A suitable solvent will dissolve the compound completely when hot.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
If a single solvent is not ideal, a mixed solvent system can be employed.[3] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common solvent pairs include ethanol/water and toluene/hexane.[3]
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified through the screening process. For this example, we will proceed with isopropanol as the primary solvent.
Step 1: Dissolution Place the crude methyl 2-bromo-3-furoate (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., isopropanol). Place the flask on a hot plate and gently heat the mixture to a near-boil with continuous stirring. Add the solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for a good recovery yield.[7] Using an excess of solvent is a common reason for poor or no crystal formation.[8][9]
Step 2: Decolorization (Optional) If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip) to the solution. The carbon adsorbs the colored impurities. Bring the solution back to a boil for a few minutes.
Step 3: Hot Filtration (if necessary) If there are insoluble impurities or if activated carbon was used, they must be removed by filtering the hot solution. To prevent premature crystallization in the funnel, use a short-stemmed funnel and preheat it by placing it on top of the collection flask containing a small amount of boiling solvent.[3] Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it as quickly as possible. Wash the filter paper with a small amount of hot solvent to recover any remaining product.
Step 4: Crystallization Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is important for the formation of large, pure crystals.[1] Rapid cooling can lead to the formation of small crystals that may trap impurities. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
Step 5: Crystal Collection and Washing Collect the crystals by vacuum filtration using a Büchner funnel and flask. Transfer the crystalline slurry into the funnel and apply the vacuum. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.[1]
Step 6: Drying Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass, spread them out, and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[9] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7][8] |
| The compound "oils out" | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][9] - Consider using a different solvent with a lower boiling point. |
| Poor or low yield of crystals | - Too much solvent was used. - The crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[9] - Ensure the wash solvent is ice-cold. - Use a pre-heated funnel for hot filtration. |
| Colored crystals are obtained | - Colored impurities are co-crystallizing with the product. | - Use activated carbon to adsorb the colored impurities before the crystallization step.[4] |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of methyl 2-bromo-3-furoate.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Methyl 2-bromofuran-3-carboxylate | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Methyl 2-bromofuran-3-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Heterocycles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Methyl 2-bromofuran-3-carboxylate has emerged as a particularly valuable and versatile starting material for the synthesis of complex, biologically active heterocycles. This is due to the presence of two distinct and strategically positioned functional groups: a reactive bromine atom at the C2 position, ideal for carbon-carbon bond formation, and an ester group at the C3 position, which can be readily modified or used as a handle for subsequent cyclization reactions. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the discovery and development of novel furan-based therapeutics.
Strategic Importance of the Starting Material
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The C2-bromine is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. The C3-ester, while more stable, can be selectively transformed through hydrolysis, amidation, or reduction, providing a secondary point for diversification or for orchestrating ring-closing reactions to build fused heterocyclic systems. This differential reactivity is the cornerstone of its application in constructing complex molecular architectures.
Caption: Overall synthetic strategy for diversifying this compound.
Key Synthetic Transformations at the C2-Position
The electron-rich nature of the furan ring and the presence of the bromine atom at the α-position make the C2 carbon an excellent site for palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools for C-C bond formation in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species.[6] This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and their esters.[7]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice, but catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ precursor often provide higher yields and faster reaction times, especially for challenging substrates.[8][9]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the formation of the "ate" complex.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Metal-Catalyzed Functionalization of Methyl 2-Bromofuran-3-carboxylate
Introduction: The Strategic Importance of Functionalized Furans
The furan nucleus is a cornerstone in medicinal chemistry and materials science, prized for its distinct electronic characteristics and its capacity to serve as a bioisostere for other aromatic systems.[1] As a privileged scaffold, the furan ring is integral to a multitude of natural products and pharmaceutical agents, demonstrating a wide spectrum of biological effects, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] Consequently, the development of efficient and adaptable synthetic pathways to functionalized furans is of critical importance for the discovery of new therapeutic agents and advanced materials.[1][3] Methyl 2-bromofuran-3-carboxylate is a versatile building block, poised for a variety of metal-catalyzed cross-coupling reactions that enable the introduction of diverse functionalities at the C2 position. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, leveraging this key starting material.
General Workflow for Metal-Catalyzed Cross-Coupling Reactions
The protocols described herein generally follow a common experimental workflow. The precise conditions, including catalyst, ligand, base, and solvent, are tailored for each specific transformation.
Caption: General experimental workflow for metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide.[4][5][6] Its popularity stems from the commercial availability of a vast array of boronic acids, their stability, and the generally mild reaction conditions.[6]
Catalytic Cycle
The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[6][7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of Methyl 2-Aryl-furan-3-carboxylate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Stir the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / SPhos | A versatile and highly active catalyst system for many Suzuki couplings.[9] |
| Base | K₃PO₄ | An effective base for activating the boronic acid.[5] |
| Solvent | 1,4-Dioxane or Toluene/H₂O | Aprotic polar solvents are generally effective. Biphasic systems can also be employed.[9] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[10][11][12] A key advantage of this method is the stability of organotin reagents to air and moisture, and their compatibility with a wide range of functional groups.[7][11] However, the toxicity of tin compounds is a significant drawback.[10][12]
Protocol: Synthesis of Methyl 2-Aryl(vinyl)-furan-3-carboxylate
This protocol outlines a general procedure for the Stille coupling of this compound.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃ or Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or THF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 eq) and the organostannane (1.2 eq) in the anhydrous solvent (e.g., DMF).
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) to the mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Stir vigorously for 30 minutes, then filter the mixture through Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[1]
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | PdCl₂(PPh₃)₂ | A common and effective catalyst for Stille couplings.[1] |
| Solvent | DMF or Toluene | High-boiling polar aprotic solvents are typically used.[1] |
| Temperature | 80 - 100 °C | Higher temperatures are often required for Stille reactions.[11] |
| Additive | CuI (optional) | Can accelerate the transmetalation step and improve yields. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst.[13][14] This reaction is highly efficient for creating C(sp)-C(sp²) bonds under mild conditions.[13]
Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of Methyl 2-Alkynyl-furan-3-carboxylate
This protocol is adapted from procedures for similar bromofuran substrates and provides a reliable starting point.[13]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (5 mol%).
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent (e.g., THF).
-
Add the base (e.g., Et₃N, 2.5 eq) followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or warm gently to 40-60 °C. Monitor progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[13]
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd(PPh₃)₄ / CuI | The classic and highly effective system for Sonogashira couplings.[13][14] |
| Base | Et₃N | Acts as both the base and can serve as a solvent.[13] |
| Solvent | THF | A good solvent for solubilizing the reactants.[13] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction.[13] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[15][16][17] It is a powerful tool for the synthesis of substituted alkenes.[15][16]
Protocol: Synthesis of Methyl 2-Alkenyl-furan-3-carboxylate
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine this compound (1.0 eq), the alkene (1.5 eq), the base (e.g., Et₃N, 2.0 eq), the palladium catalyst (Pd(OAc)₂, 2 mol%), and the ligand (P(o-tolyl)₃, 4 mol%) in a dry reaction vessel.
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the vessel and heat to 100-120 °C, monitoring the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / P(o-tolyl)₃ | A robust catalyst system for Heck reactions.[18] |
| Base | Et₃N | An organic base is commonly used to neutralize the HBr formed.[18] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are generally preferred.[18] |
| Temperature | 100 - 120 °C | Heck reactions often require elevated temperatures.[18][19] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[2][20][21] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[2]
Protocol: Synthesis of Methyl 2-(Amino)-furan-3-carboxylate
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Bulky biarylphosphine ligand (e.g., XantPhos, tBuBrettPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene) and seal the tube.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / XantPhos | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[22][24] |
| Base | NaOt-Bu | A strong base is required to deprotonate the amine or the intermediate palladium complex.[24] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential.[20] |
| Temperature | 80 - 110 °C | Promotes the catalytic cycle without causing significant decomposition. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized furan derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig—provide reliable and powerful tools for researchers in drug discovery and materials science. The protocols provided herein serve as a robust foundation for synthetic exploration, with the understanding that optimization of conditions may be necessary for specific substrates and desired outcomes. The continued development and application of these methodologies will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.
References
- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed substrate-switchable C–H alkenylation and alkylation of benzoic acids using MBH alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. Palladium-catalyzed coupling of allenylphosphonates, phenylallenes, and allenyl esters: remarkable salt effect and routes to novel benzofurans and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromofuran-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-bromofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in this synthetic procedure.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound, offering explanations for the underlying chemical principles and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material (Methyl furan-3-carboxylate).
-
Minimal or no formation of the desired product spot on the TLC plate.
-
Reaction mixture color does not change as expected.
Potential Causes & Solutions:
-
Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common reagent for this reaction, but it can degrade over time, especially with exposure to moisture and light. Similarly, elemental bromine can be of poor quality.
-
Solution: Always use freshly opened or purified NBS. If using bromine, ensure it is of high purity and handled under anhydrous conditions.
-
-
Cause B: Insufficient Reaction Temperature. The bromination of furan rings, while generally facile, still requires a certain activation energy. The electron-withdrawing nature of the methyl carboxylate group at the 3-position can deactivate the furan ring towards electrophilic substitution.
-
Solution: Gently warm the reaction mixture. A temperature range of 40-50°C can often facilitate the reaction without promoting side reactions.[1] Always monitor the reaction closely by TLC when increasing the temperature.
-
-
Cause C: Inappropriate Solvent. The choice of solvent is critical in controlling reactivity and preventing side reactions.
-
Solution: Dichloromethane (DCM) or chloroform are often effective solvents for this bromination.[2] For less reactive substrates, a more polar solvent like acetonitrile might be beneficial. Avoid protic solvents like alcohols, which can react with the brominating agent.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC analysis reveals multiple spots in addition to the starting material and the desired product.
-
NMR analysis of the crude product shows a complex mixture of isomers or byproducts.
Potential Causes & Solutions:
-
Cause A: Over-bromination. The furan ring is susceptible to polybromination, especially if an excess of the brominating agent is used or if the reaction is left for too long.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically recommended. Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture. This minimizes the chance of a second bromination event occurring on the product molecule.
-
-
Cause B: Ring Opening. Furans are sensitive to strong acids and can undergo ring-opening reactions, particularly in the presence of moisture.[3][4] The HBr generated as a byproduct during bromination can catalyze this decomposition.
-
Solution: Perform the reaction under strictly anhydrous conditions. The addition of a non-nucleophilic base, such as 2,6-lutidine or pyridine, can scavenge the HBr formed and prevent acid-catalyzed degradation.[5]
-
-
Cause C: Isomer Formation. While the 2-position is electronically favored for electrophilic substitution, some bromination may occur at the 5-position.
-
Solution: Lowering the reaction temperature can often improve the regioselectivity of the reaction. Running the reaction at 0°C or even lower may favor the formation of the thermodynamically more stable 2-bromo isomer.
-
Problem 3: Difficult Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Product loss during workup or extraction.
Potential Causes & Solutions:
-
Cause A: Similar Polarity of Product and Byproducts. Isomeric byproducts or unreacted starting material can have very similar polarities to the desired product, making chromatographic separation challenging.
-
Solution: Optimize your chromatography conditions. Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). If silica gel causes decomposition, consider using neutral alumina.[6]
-
-
Cause B: Product Instability. The product, this compound, can be sensitive to acidic conditions, which are sometimes present in silica gel.
-
Solution: Neutralize the silica gel before use by washing it with a dilute solution of triethylamine in your eluent system.[6] Alternatively, a non-acidic stationary phase like Florisil® can be used. During aqueous workup, ensure that any acidic solutions are neutralized before extraction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective monobromination of furan rings. It is easier to handle than elemental bromine and often provides higher yields of the desired product.[1] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used successfully and can sometimes offer improved yields.[1]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 9:1 Hexane:Ethyl Acetate). The product, being more polar than the starting material due to the bromine atom, should have a slightly lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What is the expected yield for this reaction?
With an optimized protocol, yields for the synthesis of this compound can range from 70% to over 90%. However, yields can be significantly lower if the reaction conditions are not carefully controlled.
Q4: Are there any specific safety precautions I should take?
Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so it's important to have a cooling bath on standby.
III. Quantitative Data Summary
The following table provides a summary of how different reaction parameters can influence the yield of this compound.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Brominating Agent | NBS (1.1 eq) | ~85% | Br₂ (1.1 eq) | ~70% | NBS is a milder and more selective brominating agent, reducing side reactions. |
| Temperature | 0 °C | ~90% | Room Temp | ~75% | Lower temperatures increase regioselectivity and minimize byproduct formation. |
| Additive | None | ~65% | 2,6-Lutidine (1.2 eq) | ~88% | The base neutralizes the HBr byproduct, preventing acid-catalyzed decomposition.[5] |
IV. Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
Methyl furan-3-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine, distilled
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl furan-3-carboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to dissolve the starting material, followed by the addition of 2,6-lutidine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Brominating Agent Addition: In a separate flask, dissolve NBS (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
V. Visual Diagrams
Reaction Workflow
Caption: Optimized workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Bromination of Methyl Furan-3-carboxylate
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the bromination of methyl furan-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of furan chemistry. Here, we address common experimental challenges, provide troubleshooting strategies rooted in mechanistic principles, and offer detailed protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of methyl furan-3-carboxylate. Our guidance is structured in a question-and-answer format to directly resolve common issues.
Q1: My reaction is yielding multiple products, and the major spot on my TLC is not the desired monobrominated product. What are the likely side products?
A1: The furan ring is electron-rich and highly susceptible to electrophilic substitution, which can lead to several side products. The electron-withdrawing methyl carboxylate group at the 3-position deactivates the ring, but the activating effect of the ring oxygen still directs bromination primarily to the alpha-positions (C2 and C5).
Common side products include:
-
Regioisomers: While the C2 position is often favored, substitution at the C5 position can also occur, leading to a mixture of methyl 2-bromo-furan-3-carboxylate and methyl 5-bromo-furan-3-carboxylate.
-
Poly-brominated Species: The addition of one bromine atom does not sufficiently deactivate the ring to prevent further reaction. Dibromination, typically at the remaining alpha-position, is a very common side reaction, yielding methyl 2,5-dibromo-furan-3-carboxylate.[1][2]
-
Ring-Opened Products: In the presence of nucleophilic solvents like water or alcohols, or under harsh acidic conditions (HBr is a byproduct of bromination), the furan ring can undergo addition reactions that lead to ring opening.[1][3][4] This often results in the formation of malealdehyde derivatives or other complex acyclic compounds, which can contribute to a complex product mixture and baseline material on a TLC plate.[1]
-
Polymerization Products: Furan and its derivatives are known to polymerize in the presence of strong acids.[5] The HBr generated during the reaction can catalyze this process, leading to intractable tars.
The diagram below illustrates the primary pathways leading to the desired product and major side products.
Caption: Reaction pathways in the bromination of methyl furan-3-carboxylate.
Q2: I'm observing a significant amount of a dibrominated species. How can I minimize this?
A2: Minimizing dibromination requires careful control over the reaction conditions to temper the reactivity of the system.
Causality: The first bromination reaction generates HBr, which can catalyze further reactions. Moreover, the high reactivity of the furan ring makes it prone to multiple substitutions.[2][3]
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more controlled source of electrophilic bromine. N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination of sensitive heterocyclic systems like furan.[2] It provides a low, steady concentration of bromine, which disfavors polysubstitution.
-
Temperature Control: Perform the reaction at low temperatures. Starting at -78 °C (dry ice/acetone bath) and slowly warming to 0 °C or room temperature can significantly improve selectivity. Exothermic reactions that are run at too high a temperature often lead to side product formation.[5]
-
Stoichiometry and Addition Rate: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. Add the reagent slowly (dropwise as a solution) to the substrate solution to avoid localized areas of high bromine concentration.
-
Solvent Choice: Use an anhydrous, non-nucleophilic solvent. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices. Avoid protic or nucleophilic solvents like methanol or water, which can participate in the reaction and lead to ring opening.[1][4]
| Condition | Recommendation for Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing over-bromination.[2] |
| Temperature | -78 °C to 0 °C | Reduces the reaction rate, allowing for greater kinetic control and selectivity. |
| Solvent | Anhydrous THF or DCM | Inert solvents prevent side reactions like ring opening.[1] |
| Stoichiometry | 1.0 - 1.05 equivalents | Prevents excess bromine from reacting further with the monobrominated product. |
Q3: My reaction mixture turned dark, and I have a lot of baseline material on my TLC. What is causing this decomposition?
A3: Dark coloration and the formation of intractable material (tar) are classic signs of furan polymerization or extensive decomposition.
Causality: Furans are notoriously unstable in the presence of strong acids.[3][5] The bromination reaction produces one equivalent of hydrogen bromide (HBr) for every substitution reaction. This HBr can act as a powerful catalyst for polymerization, especially if the temperature is not controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction decomposition.
Preventative Measures:
-
Acid Scavenger: In particularly sensitive cases, a non-nucleophilic base such as pyridine can be added to the reaction mixture to neutralize the HBr as it forms. Use with caution, as pyridine can sometimes react with the brominating agent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are passed through a drying system (e.g., alumina column) or distilled from an appropriate drying agent. Moisture can exacerbate decomposition pathways.[5]
Frequently Asked Questions (FAQs)
What is the expected major regioisomer for the monobromination of methyl furan-3-carboxylate?
The major product is generally methyl 2-bromo-furan-3-carboxylate . The reasoning is based on the stability of the cationic intermediate (sigma complex) formed during electrophilic aromatic substitution. Attack at the C2 position (alpha to the oxygen) allows the positive charge to be delocalized onto the oxygen atom, which is a highly stabilizing resonance contributor. While attack at C5 is also possible, the C2 position is generally more activated in 3-substituted furans.
How do I purify the final product away from the side products?
Standard flash column chromatography on silica gel is typically effective.
-
Eluent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
TLC Monitoring: The products usually have distinct Rf values. Typically, the dibrominated product is less polar than the monobrominated isomers.
-
Characterization: After isolation, confirm the structure and purity of the desired product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be definitively assigned using 2D NMR techniques like NOESY or by comparing spectral data to literature values.[6]
Experimental Protocols
Protocol A: Selective Monobromination of Methyl furan-3-carboxylate
This protocol is optimized for the selective synthesis of methyl 2-bromo-furan-3-carboxylate while minimizing side product formation.
Materials:
-
Methyl furan-3-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF and add it to a dropping funnel. Add the NBS solution dropwise to the stirred furan solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). If the reaction is sluggish, allow the bath to warm slowly to -40 °C or -20 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. halogenation of furan [quimicaorganica.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-bromofuran-3-carboxylate | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Bromofurans
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted bromofurans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these valuable heterocyclic building blocks. Furans are core structures in numerous pharmaceuticals and natural products, but their electronic properties and potential instability can present unique challenges in cross-coupling reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that each troubleshooting step is grounded in solid scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Conversion
Question 1: I am seeing very low to no conversion of my substituted bromofuran in my Suzuki coupling reaction. What are the primary factors I should investigate?
Low conversion is a common issue and can often be traced back to one of three key areas: the catalyst system, the reaction conditions, or the integrity of your reagents. Substituted furans, being electron-rich heterocycles, can present specific challenges to the standard Suzuki-Miyaura catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. For electron-rich heteroaryl halides like bromofurans, the oxidative addition step can be sluggish.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Expert Insight: Switch to a more robust catalyst system. Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are often necessary. Ligands like XPhos, SPhos, or RuPhos have demonstrated high efficacy for challenging heteroaryl couplings.[2][3] These ligands promote the formation of a highly active, low-coordinate Pd(0) species, which is crucial for the oxidative addition to the bromofuran.[1]
-
-
Base and Solvent System: The base is not just a spectator; it plays a critical role in the transmetalation step by activating the boronic acid.[4]
-
Causality: An inappropriate base or solvent can lead to poor solubility of reagents, catalyst deactivation, or unwanted side reactions. For bromofurans, a moderately strong inorganic base is often a good starting point.
-
Recommendations: Potassium phosphate (K₃PO₄) is an excellent choice for many furan couplings, often outperforming carbonates.[5] A mixed solvent system, such as 1,4-dioxane/water or THF/water, is typically effective as it aids in dissolving both the organic substrates and the inorganic base.[6][7]
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and substrate degradation, especially with sensitive furan rings.
-
Optimization: If you are using a highly active catalyst system (e.g., a Buchwald precatalyst), you may be able to run the reaction at a lower temperature (e.g., 40-80 °C).[2][8] If you suspect catalyst decomposition (often indicated by the formation of palladium black), lowering the temperature may improve the yield.
-
Category 2: Side Product Formation
Question 2: My reaction is consuming the starting material, but I am getting a significant amount of a byproduct that appears to be the protonated version of my furan (dehalogenation). What is causing this, and how can I prevent it?
This side reaction is known as hydrodehalogenation. It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.
Potential Causes and Solutions:
-
Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base, or impurities.
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions.
-
Troubleshooting Strategy:
-
Optimize the Base: Ensure your base is effectively activating the boronic acid to accelerate transmetalation. As mentioned, K₃PO₄ is often a good choice.
-
Solvent Choice: Avoid using alcohols as the primary solvent if hydrodehalogenation is a major issue.
-
Increase Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to push the equilibrium towards transmetalation.
-
-
Question 3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[9]
Minimization Strategies:
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[10] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a modern precatalyst that cleanly generates the active Pd(0) species, can minimize homocoupling that occurs from the Pd(II) state.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Question 4: I am working with a furan boronic acid and observing significant protodeboronation. How can I address this?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[12] 2-Furylboronic acids are particularly susceptible to this side reaction under basic aqueous conditions.[2][13]
Strategies to Mitigate Protodeboronation:
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or neopentylglycol boronic ester, can protect it from premature decomposition.[11] These esters are more stable to storage and can be used directly in the coupling reaction.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a suitable base can prevent protodeboronation.[14]
-
Fast-Acting Catalyst Systems: Using a precatalyst that rapidly generates the active catalytic species can promote the desired cross-coupling to occur faster than the decomposition of the unstable boronic acid.[2][8]
Category 3: Substrate-Specific Issues
Question 5: I am trying to perform a Suzuki coupling on a 2,5-dibromofuran and want to achieve mono-arylation. How can I control the selectivity?
Achieving chemoselectivity with dihalogenated heterocycles can be challenging. The relative reactivity of the C-Br bonds in 2,5-dibromofuran is similar, making selective mono-functionalization difficult under standard conditions.
Approaches for Selective Mono-arylation:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less) can favor mono-coupling. However, this often results in a mixture of starting material, mono-arylated, and di-arylated products, leading to difficult purifications.
-
Bulky Ligands: Employing a very bulky ligand can sometimes favor mono-arylation by sterically hindering the second oxidative addition.
-
Alternative Strategies: It may be more effective to consider a different synthetic route, such as starting with a mono-brominated furan derivative.
Question 6: My bromofuran has an electron-withdrawing substituent. Should I adjust my reaction conditions?
Yes. An electron-withdrawing group on the furan ring will make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition.[1] In this case, you may be able to use a less active catalyst system or milder reaction conditions (e.g., lower temperature) compared to a bromofuran with an electron-donating group.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Substituted Bromofurans
| Parameter | Recommendation for 2-Bromofurans | Recommendation for 3-Bromofurans | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) | Buchwald precatalysts are highly active and reliable for heteroaryl couplings.[2][3] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich biarylphosphine ligands are crucial for these substrates. |
| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | K₃PO₄ is often superior for challenging couplings. K₂CO₃ is a good general base.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Mixed aqueous systems aid in dissolving all components.[6][7] |
| Temperature | 60-80 °C | 80-100 °C | Start with a moderate temperature and adjust as needed based on reactivity. |
| Boron Reagent | Arylboronic acid (1.2 equiv.) | Arylboronic acid pinacol ester (1.2 equiv.) | Pinacol esters can offer greater stability.[11] |
Experimental Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromofuran
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted bromofuran with an arylboronic acid.
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted bromofuran (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Cap the flask with a rubber septum, and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).
Reaction Execution:
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in bromofuran Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-bromofuran-3-carboxylate Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving Methyl 2-bromofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient cross-coupling reactions with this versatile building block.
Introduction
This compound is a valuable heterocyclic compound used in the synthesis of a wide array of complex molecules in the pharmaceutical and materials science industries. Its successful functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, is pivotal. However, the electron-rich nature of the furan ring and the presence of both bromo and carboxylate substituents present unique challenges. Optimizing the catalyst loading is a critical parameter to maximize yield, minimize side reactions, and ensure cost-effectiveness. This guide provides a comprehensive resource to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why can cross-coupling reactions with this compound be challenging?
A1: The primary challenges arise from the electronic properties of the furan ring and potential side reactions. The furan ring is electron-rich, which can make the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle, more difficult compared to electron-deficient systems.[1] Additionally, the furan ring itself can be unstable under certain reaction conditions and may participate in side reactions such as palladium-catalyzed ring opening.[2] The presence of the methyl carboxylate group can also influence the electronic nature and steric environment of the substrate.
Q2: What is a good starting point for catalyst loading in these reactions?
A2: For initial experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] For more challenging couplings, or if the reaction is sluggish, starting at the higher end of this range (e.g., 3-5 mol%) is advisable to ensure the reaction initiates. Subsequent optimization should aim to reduce the catalyst loading to improve cost-efficiency and minimize palladium contamination in the final product.
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings with electron-rich heteroaryl bromides, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type biaryl phosphine ligands are often effective.[1] These ligands help to facilitate the oxidative addition step and stabilize the active catalytic species. For Heck and Sonogashira reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[4][5]
Q4: What are the most common side reactions to watch out for?
A4: Several side reactions can occur and impact your yield and purity:
-
Homocoupling: This is the coupling of two molecules of the starting boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen, so thorough degassing of solvents and reagents is crucial.[6]
-
Debromination: The bromo group on the furan ring can be replaced by a hydrogen atom, leading to the formation of methyl furan-3-carboxylate. This can be caused by certain bases or impurities in the reaction mixture.
-
Furan Ring Opening: Under harsh conditions or with certain catalyst systems, the furan ring itself can undergo palladium-catalyzed ring opening, leading to undesired byproducts.[2]
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor choice of ligand or base. 4. Reaction temperature too low. 5. Presence of oxygen or water. | 1. Use a fresh batch of catalyst and ensure proper storage. Consider using a pre-catalyst for more reliable activation. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). 3. Screen different ligands (e.g., bulky biaryl phosphines for Suzuki) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Gradually increase the reaction temperature, while monitoring for decomposition. 5. Ensure all solvents and reagents are thoroughly degassed and dried. Use Schlenk techniques or a glovebox. |
| Significant Homocoupling | 1. Oxygen contamination. 2. Inappropriate catalyst-to-ligand ratio. | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles). 2. Optimize the palladium-to-ligand ratio. For some systems, a 1:1 or 1:2 ratio is optimal. |
| Formation of Debrominated Byproduct | 1. Certain bases or impurities. 2. Reaction temperature too high. | 1. Try a milder base (e.g., K₂CO₃ instead of t-BuOK). 2. Lower the reaction temperature and extend the reaction time. |
| Product Decomposition | 1. Furan ring instability. 2. Reaction temperature too high. | 1. Use milder reaction conditions (lower temperature, milder base). 2. Screen for a catalyst system that operates at lower temperatures. |
| Hydrolysis of Methyl Ester | 1. Strongly basic conditions. 2. Presence of water. | 1. Use a weaker base (e.g., K₂CO₃) or a non-aqueous base. 2. Ensure anhydrous conditions. |
Recommended Starting Catalyst Loading
The following table provides recommended starting catalyst loading ranges for common cross-coupling reactions with this compound. These are general guidelines and may require further optimization.
| Reaction Type | Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5% | 1:1 to 2:1 | Bulky, electron-rich ligands are often beneficial for this electron-rich substrate.[1] |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃ | 1 - 3% | 2:1 to 4:1 | Phosphine ligands are commonly used to facilitate the reaction.[4] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | 1 - 5% | (pre-ligated) | Often requires a copper co-catalyst (e.g., CuI). Copper-free conditions are also possible.[5][7] |
Experimental Protocols & Workflows
General Experimental Setup for Cross-Coupling Reactions
-
Preparation: To a dried Schlenk flask equipped with a magnetic stir bar, add this compound, the coupling partner (e.g., boronic acid for Suzuki), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in cross-coupling reactions of this compound.
Mechanistic Considerations and Catalyst Deactivation
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For electron-rich substrates like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond can be the rate-limiting step.[1]
Catalyst deactivation is a significant concern. The furan ring itself or reaction intermediates can potentially coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[9] The formation of palladium black (aggregated palladium nanoparticles) is a visual indicator of catalyst decomposition and can be mitigated by using appropriate ligands that stabilize the active Pd(0) species.
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
- 1. reddit.com [reddit.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Preventing degradation of furan compounds during synthesis
Commencing Research on Furan Degradation
I'm starting with broad Google searches to identify key factors that drive furan compound degradation during synthesis. I'm focusing on acid sensitivity, oxidation, and polymerization as primary instability mechanisms. I hope this solid foundation will provide me with a roadmap for further investigation.
Investigating Degradation & Protection
I'm now diving deeper into preventing furan degradation. I'm actively seeking methods like protective groups, and reaction optimization focusing on pH, temperature, and atmosphere. I'm also hunting for detailed protocols, especially from peer-reviewed journals and databases. Next, I plan to develop clear visualizations in Graphviz DOT.
Analyzing Degradation Pathways & Prevention
I'm now focusing on specific techniques to stop furan degradation. I'm exploring protective groups, reaction optimizations regarding pH, temp, atmosphere, and purification. I'm also looking for detailed protocols and troubleshooting guides. I'm simultaneously gathering data to summarize it in tables. My next step will be to create a comprehensive technical support center with step-by-step protocols and visual aids in Graphviz DOT.
Reviewing Degradation Pathways
I've been deeply immersed in furan degradation lately. I've focused on exploring the impact of acid sensitivity, and how oxidation and polymerization play a role. I am now looking closely at how to prevent the unwanted reactions, specifically through milder catalysts, temperature control, and the idea of employing protecting groups. I'm building a solid understanding of how we can manage furan's behaviour in reactions.
Synthesizing Knowledge Base
I've been gathering information on furan degradation, including acid sensitivity, oxidation, polymerization, and prevention strategies. I have a lot on Paal-Knorr, carbohydrate-based furan synthesis, and side reactions. My current challenge is structuring it into a clear question-and-answer format with detailed protocols and diagrams for a technical support center. While I understand the mechanisms, I need to create DOT language diagrams and compile quantitative data into tables.
Refining Technical Documentation
I'm now structuring the information into a Q&A format, focusing on furan instability, common synthesis issues, prevention, and purification. I am building detailed answers grounded in the gathered data, incorporating chemical equations, diagrams, and tables. I'm focusing on the Paal-Knorr synthesis, and synthesizing a specific protocol. I will also include detailed troubleshooting advice and protocols for protective groups. I believe I have everything to proceed without further external searches.
Planning Documentation Structure
I'm now outlining a detailed Q&A structure for the technical support center. The focus will be on understanding furan instability, troubleshooting common synthesis issues, and providing preventative strategies with detailed protocols for key reactions. This also covers purification and handling. I'm prioritizing clarity and practical application for real-world scenarios. My plan includes diagrams, data tables, and meticulous citations to build an authoritative resource.
Structuring for Clarity
I'm now focusing on organizing the information into a Q&A format. My plan is to start with a section explaining furan instability, followed by troubleshooting, preventative strategies, purification, and FAQs. I'm building detailed answers and protocols, incorporating diagrams and tables. I'm focused on creating a practical guide.
Technical Support Center: Byproduct Identification in Reactions of Methyl 2-bromofuran-3-carboxylate
Introduction
Welcome to the technical support center for Methyl 2-bromofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The furan moiety, while a valuable scaffold in medicinal chemistry, is known for its unique reactivity, which can sometimes lead to unexpected and challenging byproduct formation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a structured approach to problem-solving.
Problem 1: Low yield of the desired cross-coupled product and observation of a significant amount of a homocoupled byproduct from the boronic acid/ester.
Symptoms:
-
The reaction mixture contains a significant amount of a dimeric species derived from the boronic acid coupling partner.
-
The desired C-C coupled product is formed in lower than expected yields.
-
This issue is particularly prevalent in Suzuki-Miyaura coupling reactions.[3][4]
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[3][4] This occurs through an alternative catalytic cycle where the palladium catalyst is oxidized, affecting its standard catalytic pathway.
-
Suboptimal Base or Solvent: The choice and stoichiometry of the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[5]
-
Slow Transmetalation: If the transmetalation step in the Suzuki-Miyaura catalytic cycle is slow, it can allow for side reactions like homocoupling to become more prominent.[6]
Solutions & Experimental Protocol:
-
Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by subjecting the solvent and the reaction vessel to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). A subsurface sparge with nitrogen is a highly effective method.[3]
-
Optimization of Reaction Conditions:
-
Base Selection: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.[5][7]
-
Solvent System: While mixtures like DMF/water are common, exploring other solvent systems such as toluene, dioxane, or THF may be beneficial.
-
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress boronic acid homocoupling without interfering with the primary catalytic cycle.[3]
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
Caption: Workflow for minimizing homocoupling in Suzuki-Miyaura reactions.
Problem 2: Formation of a dark, tar-like substance and low recovery of any identifiable products.
Symptoms:
-
The reaction mixture darkens significantly, often turning dark brown or black.
-
A viscous, insoluble material precipitates from the solution.
-
Isolation of the desired product is difficult, and yields are very low.
Potential Causes:
-
Furan Ring Instability: The furan ring is sensitive to acidic conditions, which can catalyze polymerization or decomposition.[1] Electron-releasing groups on the furan can exacerbate this instability.[2]
-
High Reaction Temperature: Elevated temperatures can promote decarboxylation and subsequent decomposition pathways.[1]
-
Air Sensitivity: In some cases, oxidative polymerization can occur, especially if the reaction is not performed under an inert atmosphere.
Solutions & Experimental Protocol:
-
Strict pH Control: Avoid strongly acidic conditions. If an acid is required, use the mildest possible acid that facilitates the reaction. The use of a buffered system can also be beneficial.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance between reaction speed and stability.
-
Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen to prevent oxidative side reactions.
-
Choice of Reagents: In reactions like Friedel-Crafts acylation, which typically use strong Lewis acids, consider milder catalysts such as phosphoric acid or boron trifluoride.[2]
Problem 3: Observation of a byproduct corresponding to the loss of the methyl ester group (hydrolysis).
Symptoms:
-
LC-MS analysis shows a peak with a mass corresponding to the carboxylic acid (M-14).
-
¹H NMR of the crude product may show the disappearance of the methyl singlet and the appearance of a broad carboxylic acid proton signal.
Potential Causes:
-
Basic Reaction Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) can readily saponify the methyl ester.[8]
-
Presence of Water: Even with milder bases, the presence of significant amounts of water in the reaction mixture can lead to hydrolysis, especially at elevated temperatures.
-
Acidic Workup: A strongly acidic aqueous workup can also promote ester hydrolysis.
Solutions & Experimental Protocol:
-
Use of Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the amount of water present.
-
Select a Non-Nucleophilic Base: If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, CsF) that is less prone to causing hydrolysis.[9]
-
Modify Workup Procedure: Use a neutral or mildly acidic (e.g., saturated NH₄Cl solution) aqueous wash during the workup instead of a strong acid.
-
Transesterification as an Alternative: In some cases, if the methyl ester is problematic, it can be converted to a more robust ester (e.g., t-butyl ester) prior to the main reaction.
Problem 4: Formation of a debrominated byproduct (hydrodehalogenation).
Symptoms:
-
A byproduct is observed with a mass corresponding to the starting material minus the bromine atom plus a hydrogen atom.
-
This is a common side reaction in palladium-catalyzed cross-coupling reactions.[10]
Potential Causes:
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an unproductive side reaction can occur where an amide undergoes β-hydride elimination, leading to the hydrodehalogenated arene.[10]
-
Presence of a Hydrogen Source: Certain reagents or solvents can act as hydrogen donors in the presence of the palladium catalyst.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can sometimes lead to species that promote hydrodehalogenation.
Solutions & Experimental Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination.[11]
-
Careful Choice of Reagents: Ensure that the solvents and bases used are not prone to acting as hydrogen donors under the reaction conditions.
-
Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to increased catalyst decomposition and a higher proportion of the hydrodehalogenated byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A1: The most frequently encountered byproducts include:
-
Homocoupling products: Dimerization of the boronic acid in Suzuki reactions is common, especially in the presence of oxygen.[3][4]
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen.[10]
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid under basic or acidic conditions.[8][12]
-
Decarboxylation: At elevated temperatures, loss of the carboxylate group can occur, leading to 2-bromofuran.[1][13]
-
Polymerization/Decomposition: The furan ring's sensitivity to acid can lead to the formation of intractable tars.[1]
Q2: How can I reliably identify these byproducts?
A2: A combination of analytical techniques is the most effective approach:[14]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for initial identification. It separates the components of the reaction mixture and provides the molecular weight of each, allowing for the quick identification of expected byproducts like homocoupled, hydrolyzed, or debrominated species.[14][15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of byproducts. For example, the absence of the methyl ester signal in the ¹H NMR spectrum would suggest hydrolysis.[14]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for identifying volatile byproducts, such as 2-bromofuran that may result from decarboxylation.[16]
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Formation Reaction | Key Analytical Signature (LC-MS) | Key Analytical Signature (¹H NMR) |
| Boronic Acid Homocoupling Product | Suzuki-Miyaura | [2M(Boronic Acid) - 2B(OH)₂] | Signals corresponding to a symmetrical dimer of the boronic acid partner. |
| Methyl 2-furan-3-carboxylate | Hydrodehalogenation | [M(Starting Material) - Br + H] | Appearance of a proton signal in place of the bromine at the 2-position of the furan ring. |
| 2-Bromofuran-3-carboxylic acid | Hydrolysis | [M(Starting Material) - CH₂] | Disappearance of the methyl ester singlet (~3.8 ppm), appearance of a broad -COOH proton. |
| 2-Bromofuran | Decarboxylation | [M(Starting Material) - CO₂Me + H] | Absence of the carboxylate group signals. |
Q3: My Sonogashira coupling reaction is sluggish and forms diyne byproducts. What is the cause and how can I fix it?
A3: The formation of diyne byproducts (homocoupling of the terminal alkyne) in Sonogashira reactions is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[17] To mitigate this:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[17][18]
-
Inert Atmosphere: As with other cross-coupling reactions, rigorously excluding oxygen is critical to prevent oxidative homocoupling of the alkyne.
-
Base Selection: The choice of an appropriate amine base, such as triethylamine or diisopropylamine, is important for the catalytic cycle.[19]
Q4: In a Buchwald-Hartwig amination, I'm observing low conversion and some hydrodehalogenation. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, the ligand, and the base.[11][20]
-
Ligand Choice: This is often the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands are generally required to promote the reductive elimination step and outcompete side reactions like β-hydride elimination.[10][11]
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[21][22]
-
Temperature: While some modern catalyst systems operate at room temperature, many require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and increased hydrodehalogenation.
Diagram: Troubleshooting Logic for Cross-Coupling Reactions
Caption: Decision tree for troubleshooting common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. portal.amelica.org [portal.amelica.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. mdpi.com [mdpi.com]
- 17. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude Methyl 2-bromofuran-3-carboxylate
Welcome to the technical support center for the purification of Methyl 2-bromofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. The following question-and-answer format directly addresses specific challenges, providing not just procedural steps but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, tar-like substance. What is causing this and can I still isolate my product?
A1: The formation of a dark, polymeric substance is a frequent challenge when working with furan derivatives. The furan ring is highly reactive and susceptible to polymerization, especially in the presence of strong acids which may be used as catalysts or generated during the reaction.[1]
-
Causality: Acid-catalyzed polymerization is the likely cause. This can be exacerbated by elevated temperatures or prolonged reaction times.
-
Troubleshooting:
-
Neutralize: Before concentrating your reaction mixture, quench it with a mild base like a saturated sodium bicarbonate solution to neutralize any acid.
-
Extraction: Even from a dark mixture, the desired product can often be salvaged. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The polymeric material may have limited solubility in the organic phase.
-
Column Chromatography: Flash column chromatography is highly effective for separating the product from polymeric baseline impurities. A significant amount of the dark material may remain on the top of the column.
-
Q2: My TLC analysis shows multiple spots close to my product spot. What are these likely impurities?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of this compound, these are often structurally related to the desired product.
-
Potential Impurities:
-
Unreacted Starting Material: Methyl furan-3-carboxylate.
-
Regioisomers: Bromination can sometimes occur at other positions on the furan ring, though the 2-position is typically favored.
-
Over-brominated Products: It is possible to introduce more than one bromine atom to the furan ring, resulting in di- or even tri-brominated species.[2]
-
Hydrolysis Products: If moisture is present, the methyl ester can be hydrolyzed to the corresponding 2-bromofuran-3-carboxylic acid.[3]
-
Q3: How do I effectively remove the unreacted starting material, Methyl furan-3-carboxylate?
A3: The polarity of the starting material and the product are often very similar, making separation challenging.
-
Optimization: The most effective method for separation is flash column chromatography. Careful optimization of the eluent system is key. A shallow gradient of ethyl acetate in hexane is often successful. For instance, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., 0-10%) will allow for the separation of these closely related compounds.
Q4: I suspect my product has hydrolyzed to the carboxylic acid. How can I confirm this and remove it?
A4: Hydrolysis of the ester to a carboxylic acid is a common side reaction, especially if the workup involves acidic or basic aqueous solutions and heat.
-
Confirmation: The carboxylic acid will have a different Rf value on a TLC plate, typically lower (more polar) than the ester. It can also be identified by techniques like IR spectroscopy (broad O-H stretch) or by its solubility in a basic aqueous solution.
-
Removal: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. The desired ester will remain in the organic layer.
Troubleshooting Purification Protocols
Problem 1: Low Yield After Column Chromatography
Low recovery of the desired product after column chromatography can be frustrating. Several factors could be at play.
| Potential Cause | Suggested Solution |
| Product is co-eluting with an impurity. | Optimize the TLC with different solvent systems to achieve better separation before scaling up to a column. A shallower gradient or a different solvent system (e.g., dichloromethane/hexane) may be necessary. |
| Product is adsorbing irreversibly to the silica gel. | The furan ring can be sensitive to the acidic nature of silica gel.[1] Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent system. |
| Product is volatile and lost during solvent removal. | When concentrating the fractions, use a rotary evaporator with a controlled temperature and vacuum. Avoid excessive heating. |
Problem 2: The Purified Product is an Oil and Fails to Solidify
Even after purification, obtaining a solid product can be challenging.
| Potential Cause | Suggested Solution |
| Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent from the chromatography eluent. |
| The product is inherently an oil at room temperature. | Confirm the expected physical state of your compound from literature sources. If it is an oil, its purity should be assessed by NMR and/or GC-MS. |
| Minor impurities are preventing crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective. If these fail, a second purification step may be necessary. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove acidic byproducts, such as hydrolyzed 2-bromofuran-3-carboxylic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO3 solution one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient is from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: General purification workflow for crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Effect of base and solvent on Suzuki reactions of bromofurans
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromofurans. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, with a specific focus on the critical roles of the base and solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My Suzuki reaction with 2-bromofuran is resulting in a low yield of the desired 2-arylfuran. What are the likely causes and how can I fix it?
Answer:
Low yields in the Suzuki coupling of 2-bromofuran can stem from several factors. The most common areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands often improve reaction efficiency, especially with heteroaryl halides.[2] Consider screening catalysts such as Pd(dppf)Cl₂ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand like SPhos or XPhos, which are known to be effective for challenging couplings.[3][4]
-
Base Selection and Strength: The choice of base is crucial as it activates the boronic acid for transmetalation.[5][6] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃ or K₃PO₄.[7] The solubility of the base in the chosen solvent system is also a key factor. For instance, K₃PO₄ is often used in anhydrous conditions with solvents like 1,4-dioxane.[4][7]
-
Solvent System Optimization: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction mechanism.[8][9] A common solvent system for Suzuki reactions of bromofurans is a mixture of an organic solvent and water (e.g., DMF/water or 1,4-dioxane/water).[10][11] The aqueous component is often necessary for inorganic bases like carbonates and phosphates to be effective. If your reagents are not fully soluble, consider switching to a different solvent system. For instance, if you are using THF, which can be a poor solvent for some inorganic bases, switching to 1,4-dioxane or DME might improve your results.[12]
-
Reagent Quality: The purity of the boronic acid is paramount for a successful Suzuki reaction.[13][14] Impurities can poison the palladium catalyst or lead to unwanted side reactions.[13] Ensure your boronic acid is of high purity and consider using a boronate ester (e.g., a pinacol ester) if you suspect instability or impurity issues with the corresponding boronic acid.[15]
-
Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. Conversely, if the temperature is too low, the reaction may be sluggish. A systematic temperature screen can help identify the optimal condition for your specific substrates.
Question: I am observing significant amounts of a dehalogenated furan byproduct in my reaction mixture. What causes this and how can I minimize it?
Answer:
Dehalogenation, the replacement of the bromine atom on the furan ring with a hydrogen atom, is a common side reaction in Suzuki couplings.[16] This typically occurs after the oxidative addition step, where the resulting palladium complex reacts with a hydride source in the reaction mixture.
Potential Hydride Sources and Mitigation Strategies:
-
Solvent: Certain solvents, particularly alcohols, can act as hydride donors. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like 1,4-dioxane, toluene, or DMF.
-
Base: Some bases, especially amines, can contribute to dehalogenation.[16] If you are using an amine base, switching to an inorganic base like K₂CO₃ or K₃PO₄ is recommended.
-
Water: While often necessary, water can sometimes be a source of protons that lead to dehalogenation. If you suspect this is an issue, try running the reaction under anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions, including dehalogenation. Monitor your reaction by TLC or GC-MS and stop it once the starting material is consumed.
Question: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?
Answer:
Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling. This is often promoted by the presence of oxygen and can be catalyzed by palladium.
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can suppress homocoupling by sterically hindering the formation of the homocoupled product.[2]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction. However, a large excess may lead to increased homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki reaction?
A1: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[5] Its primary function is to activate the organoboron compound (e.g., boronic acid) to facilitate the transmetalation step.[6][17] This is achieved by forming a more nucleophilic boronate species.[18] Additionally, the base can react with the palladium-halide complex formed after oxidative addition, preparing it for the transmetalation step.[5]
Q2: How do I choose the right base for my Suzuki reaction of a bromofuran?
A2: The choice of base depends on several factors, including the stability of your substrates to basic conditions and the solvent system. A general hierarchy of base strength is:
-
Weak Bases: NaHCO₃, CsF, KF
-
Moderate Bases: Na₂CO₃, K₂CO₃
-
Strong Bases: K₃PO₄, Cs₂CO₃, NaOH, Ba(OH)₂
For many Suzuki couplings of bromofurans, K₂CO₃ or K₃PO₄ provide a good balance of reactivity and practicality.[7][10] If your substrate is sensitive to strong bases, a milder base like KF might be a suitable alternative.[6]
Q3: What is the impact of the solvent on the Suzuki reaction?
A3: The solvent's role extends beyond simply dissolving the reactants. It can influence the reaction rate, selectivity, and even the nature of the active catalytic species.[8][9]
-
Polar Aprotic Solvents (e.g., DMF, 1,4-Dioxane, THF): These are commonly used and are generally good at dissolving both the organic substrates and the palladium catalyst.[12][19]
-
Aqueous Mixtures: The addition of water is often necessary to dissolve inorganic bases like carbonates and phosphates.[10][11] This creates a biphasic system where the reaction is believed to occur at the interface.
-
Non-polar Solvents (e.g., Toluene): These can be effective, particularly with more soluble organic bases. In some cases, changing the solvent from THF to toluene can minimize side reactions like halide inhibition.[20]
The choice of solvent can also influence the selectivity in reactions with multiple halide leaving groups.[8][12]
Q4: Can I run a Suzuki reaction of a bromofuran under aqueous conditions?
A4: Yes, aqueous conditions are very common and often beneficial for Suzuki reactions.[21][22] Using a water-miscible organic co-solvent like 1,4-dioxane, THF, or DMF with an aqueous solution of an inorganic base is a standard and effective protocol.[10][11]
Q5: What are the advantages of using a boronate ester instead of a boronic acid?
A5: While boronic acids are highly reactive, they can be prone to decomposition through pathways like protodeboronation, especially with heteroaryl derivatives like furans.[15][23] Boronate esters, such as pinacol esters, offer several advantages:
-
Enhanced Stability: They are generally more stable to storage and purification.[15]
-
Easier Handling: Many boronate esters are crystalline solids that are easier to handle and weigh accurately.[15]
-
Improved Purity: They can often be purified by chromatography, leading to higher purity starting materials for the coupling reaction.[15]
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromofuran with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromofuran
-
Arylboronic acid (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol) under an inert atmosphere (argon or nitrogen).
-
Add 2-bromofuran (1.0 mmol).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Screening Bases and Solvents
This protocol can be adapted for parallel synthesis to efficiently screen multiple conditions.
Stock Solutions:
-
Substrate Stock: A solution of 2-bromofuran and the arylboronic acid in a suitable solvent (e.g., 1,4-dioxane).
-
Catalyst Stock: A solution of the palladium catalyst and ligand (if separate) in the same solvent.
Procedure (for each condition):
-
To a reaction vial, add the appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Add the desired solvent or solvent mixture.
-
Add the substrate stock solution.
-
Add the catalyst stock solution.
-
Seal the vials, place them in a heating block, and stir at the desired temperature.
-
After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and identify any byproducts.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 2-Phenylfuran
| Entry | Base (2.0 equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 3 | K₃PO₄ | Dioxane | 90 | 6 | 92 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 90 |
| 5 | K₂CO₃ | DMF/H₂O (4:1) | 90 | 8 | 88 |
| 6 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Base and Solvent Selection
Caption: A decision-making workflow for selecting the base and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination, a common and often frustrating side reaction. Here, we will move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and actionable solutions to preserve your valuable aryl and vinyl bromides.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my cross-coupling reaction?
A: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a dehalogenated byproduct, which reduces the yield of your desired coupled product and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material and desired product.[1][3]
Q2: What is the underlying mechanism of debromination?
A: The mechanism can vary, but it generally involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][4][5] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, this Pd-H species can undergo reductive elimination with the aryl group, releasing the debrominated arene (Ar-H) and regenerating the Pd(0) catalyst, thus short-circuiting the desired cross-coupling pathway.[1][5] The hydride source can be varied, including solvents (like alcohols), the base, or even trace amounts of water in the reaction.[1][3][4]
Caption: Competing pathways of cross-coupling and debromination.
Q3: Are certain types of aryl bromides more prone to debromination?
A: Yes, electron-deficient aryl bromides and particularly N-heterocyclic halides (e.g., pyridines, imidazoles, pyrroles) are more susceptible to debromination.[4] The electronic nature of these substrates can influence the stability of the intermediates in the catalytic cycle, sometimes favoring the debromination pathway. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which may also affect the reaction outcome.[4] In some cases, protecting the N-H group can suppress this side reaction.[1][6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating debromination in your cross-coupling reactions.
Issue 1: Significant formation of the debrominated byproduct is observed.
This is the most common manifestation of the problem. Follow this workflow to systematically address the potential causes.
Caption: Troubleshooting workflow for debromination.
Step 1: Evaluate the Base
The choice of base is often the most critical factor.[1][3]
-
The Problem: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu), are known to promote hydrodehalogenation, especially in the presence of protic solvents.[2] They can generate hydride-donating species that facilitate the undesired reaction pathway.
-
The Solution: Switch to milder inorganic bases.[3] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often highly effective at promoting the desired coupling while minimizing debromination.[2][4]
| Base Type | Propensity for Debromination | Recommended Application |
| Alkoxides (e.g., NaOtBu) | High | Often required for Buchwald-Hartwig aminations, but use with caution. |
| Hydroxides (e.g., NaOH, KOH) | High | Generally avoid if debromination is a problem. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Low to Moderate | Excellent starting point for Suzuki and Heck reactions.[2][3] |
| Phosphates (e.g., K₃PO₄) | Low | A very effective and mild choice for many cross-coupling reactions.[3][7] |
Step 2: Assess the Catalyst & Ligand System
The electronic and steric properties of the palladium catalyst and its coordinating ligand directly influence the relative rates of cross-coupling versus debromination.[1][8]
-
The Problem: A suboptimal ligand may not sufficiently stabilize the palladium center or promote the desired reductive elimination step efficiently, allowing more time for the competing debromination to occur.[4]
-
The Solution: Screen a panel of ligands. For many challenging substrates prone to debromination, bulky, electron-rich phosphine ligands can accelerate the desired reaction.[3][4]
-
Recommended Ligands: Consider sterically hindered dialkylbiarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the debromination pathway.
-
Precatalysts: Using well-defined palladium precatalysts can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[9]
-
Step 3: Optimize Temperature & Time
Reaction kinetics play a crucial role.
-
The Problem: Elevated temperatures and prolonged reaction times can increase the rate of side reactions, including debromination.[1][2][3] Often, the activation energy for debromination is comparable to that of the desired coupling, but excessive heat can favor the undesired pathway or lead to catalyst decomposition.[10][11]
-
The Solution:
-
Lower the Temperature: Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[3][10]
-
Monitor Closely: Track the reaction's progress frequently using TLC or LC-MS. Stop the reaction as soon as the limiting reagent (typically the aryl bromide) is consumed to avoid prolonged heating that encourages byproduct formation.[2][3]
-
Step 4: Check Solvents & Reagents
The reaction environment must be carefully controlled.
-
The Problem: Protic solvents like alcohols or even trace amounts of water can act as hydride donors, leading to reductive cleavage of the carbon-bromine bond.[1][3][12]
-
The Solution:
-
Use Anhydrous Solvents: Employ anhydrous, aprotic solvents such as toluene, dioxane, or THF.[3]
-
Ensure Dry Reagents: Dry all reagents thoroughly before use.
-
Maintain an Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting side reactions like homocoupling, which can complicate the reaction profile.[3][7][8]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol incorporates the troubleshooting principles discussed above and is a good starting point for substrates prone to debromination.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., toluene or dioxane).[2][3] If a co-solvent is required (e.g., water), ensure it is also degassed.[3]
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[2]
-
Work-up: Once the aryl bromide is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude residue by column chromatography on silica gel.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of Methyl 2-bromofuran-3-carboxylate
Welcome to the technical support guide for the selective functionalization of Methyl 2-bromofuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common selectivity and reactivity challenges encountered when modifying this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address specific experimental issues.
Understanding the Challenge: Reactivity & Selectivity
This compound presents multiple potential sites for functionalization, which is both an opportunity and a challenge. The key to successful synthesis lies in controlling the regioselectivity of your chosen transformation.
-
C2 Position: Activated for traditional cross-coupling reactions (e.g., Suzuki, Sonogashira) via its C-Br bond.
-
C5 Position: Possesses the most acidic C-H proton due to its position alpha to the furan ring's oxygen, making it susceptible to deprotonation (lithiation) and direct C-H activation.
-
C4 Position: The C-H bond at this position is less activated, but can be targeted under specific conditions, often involving a directing group effect from the C3 ester.
-
Furan Ring: The furan core itself is electron-rich and can be sensitive to strongly acidic conditions, leading to decomposition or ring-opening.[1][2]
The interplay between these sites dictates the outcome of your reaction. This guide will help you selectively target the desired position while mitigating unwanted side reactions.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining selectivity in cross-coupling reactions with this substrate?
A1: In palladium-catalyzed cross-coupling reactions, the primary factor is the inherent reactivity of the C-Br bond versus the C-H bonds. Oxidative addition of the palladium catalyst to the C-Br bond is kinetically favored over C-H activation under most standard Suzuki or Sonogashira conditions.[3] Therefore, functionalization will preferentially occur at the C2 position. Selectivity issues arise when reaction conditions (e.g., high temperatures, specific ligands) inadvertently promote competing C-H activation at the C5 position.
Q2: Why is the C5-H bond so reactive?
A2: The C5-H bond is alpha to the furan oxygen. The heteroatom stabilizes an adjacent negative charge, making this proton the most kinetically acidic on the ring. This makes it the primary site for deprotonation with strong bases like organolithium reagents (e.g., n-BuLi, LDA) and a favorable site for palladium-catalyzed direct C-H functionalization.
Q3: Can the ester group at C3 participate in the reaction?
A3: Yes, in two main ways. First, as an electron-withdrawing group, it deactivates the furan ring slightly, which can enhance stability against acid-catalyzed decomposition compared to unsubstituted furan.[2] Second, it can act as a directing metalation group (DMG) for ortho-lithiation at the C4 position when using strong bases, by chelating the lithium cation.[4][5][6][7] This provides a synthetic route to the otherwise less accessible C4 position.
Q4: My furan compound is decomposing under my reaction conditions. What is the likely cause?
A4: Furan rings are notoriously sensitive to strong acids, which can lead to protonation and subsequent ring-opening or polymerization.[1][2] This can be an issue in Suzuki couplings if the boronic acid is of poor quality and contains boric acid, or if acidic byproducts are generated. It is crucial to maintain anhydrous and often mildly basic conditions to preserve the furan core.[8][9]
Troubleshooting Guide
Problem 1: Low Yield in Suzuki Coupling at C2
-
Symptom: The reaction shows low conversion of the starting material, with significant amounts of unreacted this compound remaining.
-
Probable Cause (A) - Catalyst Inactivity: The active catalytic species, Pd(0), may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂), or your Pd(0) source (e.g., Pd(PPh₃)₄) may have degraded.
-
Solution (A):
-
Use a Fresh Catalyst: Ensure your palladium source is fresh. Pd(PPh₃)₄ can oxidize on storage.
-
Employ a Pre-catalyst: Use modern palladacycle precatalysts (e.g., Buchwald G3/G4) which are designed for clean and efficient generation of the active Pd(0) species.
-
Validate the Catalyst: Test your catalyst on a simple, reliable coupling like bromobenzene with phenylboronic acid to confirm its activity.
-
-
Probable Cause (B) - Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines), especially in the presence of water or at high temperatures.
-
Solution (B):
-
Check Purity: Verify the purity of your boronic acid by NMR.
-
Use Boronate Esters: Switch to more stable boronic esters, such as pinacol (BPin) or MIDA boronates, which are more resistant to decomposition.
-
Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to compensate for any minor degradation.
-
-
Probable Cause (C) - Inadequate Base or Solvent System: The choice of base and solvent is critical for facilitating the transmetalation step. An inappropriate combination can lead to a sluggish reaction.
-
Solution (C): Screen a variety of conditions. A common starting point is a phosphine ligand (e.g., SPhos, XPhos, PPh₃), a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water or toluene/water.[10][11]
| Parameter | Recommended Starting Conditions | Troubleshooting Options |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-5 mol%), Buchwald Precatalysts (1-2 mol%) |
| Ligand | PPh₃ (4-10 mol%) or XPhos (2-4 mol%) | SPhos, RuPhos, other Buchwald ligands |
| Base | K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2 equiv) | K₃PO₄, Na₂CO₃, KF |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | THF/H₂O, DMF |
| Temperature | 80-100 °C | Increase temperature cautiously to 110 °C |
Problem 2: Mixture of C2 and C5 Arylation Products
-
Symptom: Besides the desired C2-coupled product, you observe a significant amount of a C5-arylated isomer, or a di-arylated (C2, C5) product.
-
Probable Cause - Competing C-H Activation: The reaction conditions, particularly high temperatures (>120 °C) and certain ligand/base combinations, are promoting a direct C-H arylation pathway at the activated C5 position.
-
Solution:
-
Lower the Temperature: Operate at the lowest temperature that allows for efficient C-Br activation (typically 80-100 °C). C-H activation often has a higher activation energy and becomes more competitive at elevated temperatures.
-
Avoid C-H Activating Catalysts: Some catalyst systems are explicitly designed for C-H activation. Stick to traditional cross-coupling catalysts like Pd(PPh₃)₄. Phosphine-free systems or those with highly electron-donating ligands may be more prone to C-H activation.
-
Modify Stoichiometry: If diarylation is the issue, reduce the amount of boronic acid used to 1.05-1.1 equivalents to disfavor a second coupling event after the first has occurred.
-
Problem 3: Low Yield and Homocoupling in Sonogashira Coupling
-
Symptom: The desired C2-alkynylated product is formed in low yield, and a significant amount of the alkyne homocoupling (Glaser coupling) byproduct is observed.
-
Probable Cause (A) - Oxygen Contamination: The copper(I) co-catalyst is essential for the Sonogashira cycle but is readily oxidized by atmospheric oxygen, which promotes the unwanted Glaser coupling pathway.[12]
-
Solution (A):
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. Use a freeze-pump-thaw technique or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
Use Fresh Reagents: Use freshly opened, high-purity CuI.
-
-
Probable Cause (B) - Inappropriate Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a crucial role in both the palladium and copper cycles. Its basicity and steric bulk can affect the reaction outcome.
-
Solution (B):
-
Screen Bases: If TEA is not effective, try a bulkier base like DIPEA or a different solvent/base combination like piperidine.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require a stronger base and specific palladium/ligand systems but completely eliminate the Glaser homocoupling side reaction.[13][14]
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is optimized to favor coupling at the C2-Br bond while minimizing C-H activation and furan ring decomposition.
Caption: Workflow for selective C2 Suzuki-Miyaura coupling.
Self-Validation: The reaction should show clean conversion of the starting material to a single, less polar product on TLC. LC-MS analysis of an aliquot can confirm the mass of the desired C2-arylated product and the absence of isomeric byproducts.
Protocol 2: Selective C-H Functionalization at the C5 Position
This protocol uses conditions that favor direct C-H activation at the C5 position. Note that the C2-Br bond may or may not remain intact depending on the specific catalyst and conditions chosen. For selective C5 functionalization without affecting the C2-Br, a metal-halogen exchange approach is often more reliable.
Method A: Palladium-Catalyzed Direct Arylation
-
Reagents: To a vial, add this compound (1.0 eq), the desired aryl bromide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., P(Cy)₃·HBF₄ or leave ligand-free), and a base such as KOAc or K₂CO₃ (2.5 eq).[15]
-
Solvent: Add a high-boiling polar aprotic solvent like DMA or DMF.
-
Reaction: Seal the vial and heat to 120-140 °C. The higher temperature is necessary to promote C-H activation.
-
Workup & Purification: Follow standard aqueous workup and chromatographic purification.
Method B: Lithiation and Electrophilic Quench
-
Setup: In a flame-dried, three-neck flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA (1.1 eq) in THF. Stir for 1 hour at -78 °C. Note: Using n-BuLi may lead to competing Br-Li exchange.
-
Electrophilic Quench: Slowly add the desired electrophile (e.g., TMSCl, I₂, an aldehyde) (1.2 eq) at -78 °C.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl and perform a standard extractive workup.
Protocol 3: Selective Functionalization at the C4 Position via DoM
This is a more advanced technique that leverages the directing ability of the C3-ester.
-
Setup: In a flame-dried flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF. Add TMEDA (1.2 eq).
-
Metalation: Cool the solution to -78 °C. Slowly add s-BuLi or n-BuLi (1.1 eq). The bulky base and the directing effect of the ester favor deprotonation at C4. Stir for 1-2 hours at -78 °C.[4][7]
-
Transmetalation (Optional but Recommended): To improve functional group tolerance in the next step, transmetalate the aryllithium species by adding a solution of ZnCl₂ or CuCN in THF and allowing it to warm slightly.
-
Electrophilic Quench: Re-cool to -78 °C and add the electrophile (1.2 eq).
-
Workup: Quench with saturated NH₄Cl and perform a standard extractive workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-bromofuran-3-carboxylate by High-Performance Liquid Chromatography
For professionals in pharmaceutical research, chemical synthesis, and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the integrity of the final active pharmaceutical ingredient (API). Methyl 2-bromofuran-3-carboxylate (CAS No: 197846-06-3), a key building block in organic synthesis, is no exception.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, benchmarked against alternative analytical techniques. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.
Section 1: The Principal Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC is the most widely adopted chromatographic technique, prized for its versatility and applicability to a vast range of organic compounds.[3] Its dominance stems from its ability to effectively separate molecules based on their hydrophobicity, a fundamental property of most small-molecule intermediates, including this compound.
The Causality of Separation: Why RP-HPLC Works
The separation mechanism in RP-HPLC is governed by hydrophobic interactions.[4] The core components are:
-
A Nonpolar Stationary Phase: Typically, this consists of silica particles chemically bonded with long alkyl chains, most commonly C18 (octadecylsilane).[4][5] This creates a hydrophobic surface within the column.
-
A Polar Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is used to carry the sample through the column.[5]
When a sample of this compound is injected, its molecules partition between the mobile phase and the stationary phase. The compound itself possesses both polar (the ester group) and nonpolar (the brominated furan ring) characteristics. More hydrophobic molecules (impurities or the analyte itself) will have a stronger affinity for the nonpolar C18 stationary phase and will be retained longer in the column.[6] Conversely, more polar impurities will interact more readily with the polar mobile phase and elute faster. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can systematically elute compounds of increasing hydrophobicity, achieving a clean separation.[3]
Workflow for HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed to be a robust starting point for the purity analysis of this compound.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
0.45 µm solvent filters.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 60% A, 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
Reference Standard Solution: If available, prepare a solution of a certified reference standard at the same concentration.
4. Method Validation Framework: A developed analytical method is only reliable if it is validated.[7] Validation demonstrates that the procedure is suitable for its intended purpose.[8] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated by analyzing a placebo, a spiked sample, and subjecting the sample to stress conditions (acid, base, heat, light) to prove that degradation products do not interfere with the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] For a purity test, this should cover a range from the reporting limit of impurities up to 120% of the assay specification.[11]
-
Accuracy: The closeness of test results to the true value.[8] This is often assessed by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels:
Section 2: A Comparative Analysis with Alternative Methods
While RP-HPLC is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach provides a more complete picture of a sample's purity.
Method Selection Logic
Caption: Logic for selecting an appropriate analytical method.
Performance Comparison Table
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Partition based on hydrophobicity.[3] | Partition based on boiling point and polarity; detection by mass.[12] | Adsorption based on polarity.[6] |
| Stationary Phase | Nonpolar (e.g., C18, C8).[4] | Liquid or polymer-coated silica capillary. | Polar (e.g., Silica, Alumina).[4] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile).[5] | Inert carrier gas (e.g., Helium, Nitrogen). | Nonpolar (e.g., Hexane/Ethyl Acetate).[4] |
| Analyte Suitability | Broad range of soluble, non-volatile compounds. | Volatile and thermally stable compounds.[13] | Soluble, non-ionic polar compounds. |
| Advantages | Highly versatile, robust, excellent quantitation, wide applicability. | Excellent for volatile impurities, provides structural information (MS).[12] | Superior separation of very polar compounds and isomers. |
| Disadvantages | May struggle with very polar or very nonpolar compounds. | Not suitable for non-volatile or thermally labile compounds. | Sensitive to water, solvent costs can be higher, less common. |
In-Depth Discussion
RP-HPLC vs. Gas Chromatography (GC-MS): Furan and its derivatives are often volatile, making GC a highly effective technique for their analysis.[13] The primary advantage of GC-MS is its detector. While a UV detector in HPLC provides quantitative data, a mass spectrometer provides both quantitative data and structural information, making it invaluable for identifying unknown impurities. If synthesis by-products or degradation compounds are volatile and thermally stable, GC-MS is a superior method for identification. However, for any non-volatile or heat-sensitive impurities (e.g., polymeric by-products), HPLC remains the method of choice.
RP-HPLC vs. Normal-Phase HPLC (NP-HPLC): NP-HPLC operates with a polar stationary phase (like bare silica) and a non-polar mobile phase, essentially the reverse of RP-HPLC.[4] This mode excels at separating highly polar compounds that would otherwise elute very quickly and without retention on an RP-HPLC column.[14] While RP-HPLC is the workhorse for general-purpose purity, if the synthesis of this compound is known to produce highly polar starting materials or by-products, NP-HPLC could serve as a critical orthogonal method to ensure these are properly resolved and quantified.
Conclusion
For the routine, quantitative purity analysis of this compound, a validated Reversed-Phase HPLC method stands as the most robust, versatile, and reliable choice. Its ability to separate a wide range of potential impurities based on hydrophobicity makes it the cornerstone of quality control for this intermediate.
However, a truly comprehensive understanding of a compound's purity profile requires an orthogonal approach. GC-MS should be employed as a complementary technique, especially for identifying unknown volatile impurities and confirming the absence of residual volatile starting materials. For challenging separations involving very polar isomers or impurities, Normal-Phase HPLC offers a powerful, alternative selectivity. By judiciously combining these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and consistency required for downstream applications.
References
- 1. appretech.com [appretech.com]
- 2. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of Methyl 2-bromofuran-3-carboxylate and Methyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted furans are pivotal building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility is largely dictated by the reactivity of their substituted positions, enabling a diverse array of chemical transformations. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: Methyl 2-bromofuran-3-carboxylate and Methyl 5-bromofuran-2-carboxylate. We will explore their behavior in key organic reactions, supported by mechanistic insights and experimental data from analogous systems, to provide a predictive framework for their application in synthesis.
The Electronic Landscape of Substituted Furans: A Tale of Two Isomers
The reactivity of a substituted furan is intrinsically linked to the electronic properties of the furan ring and the nature and position of its substituents. The furan ring is an electron-rich aromatic system, with the oxygen atom participating in resonance and influencing the electron density at the carbon atoms. Generally, the C2 and C5 positions (α-positions) are more electron-rich and thus more susceptible to electrophilic attack and oxidative addition in catalytic cycles.[1]
In Methyl 5-bromofuran-2-carboxylate , the bromine atom is at the highly reactive C5 position, while the electron-withdrawing methyl carboxylate group is at the C2 position. This arrangement suggests a high propensity for reactions involving the C-Br bond, such as palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carboxylate group can further activate the C5 position towards certain reactions.
Conversely, in This compound , the bromine atom is at the C2 position, which is also an activated site. However, the adjacent electron-withdrawing methyl carboxylate group at the C3 position will exert a significant inductive effect, potentially modulating the reactivity of the C2-Br bond.
This fundamental difference in substituent placement is the primary determinant of the divergent reactivity profiles of these two isomers.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of the expected reactivity of these two isomers in several common and synthetically important organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The reactivity of aryl halides in these reactions is highly dependent on the electronic environment of the carbon-halogen bond.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound.[3] For bromofurans, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.
-
Methyl 5-bromofuran-2-carboxylate: The bromine at the C5 position is anticipated to be highly reactive in Suzuki couplings. The electron-withdrawing ester at C2 can enhance the electrophilicity of the furan ring, facilitating oxidative addition. Experimental data on the closely related methyl 5-bromobenzofuran-2-carboxylate shows excellent yields in Suzuki couplings with various arylboronic acids under microwave-assisted conditions.[4][5]
-
This compound: The bromine at the C2 position is also reactive. However, the adjacent electron-withdrawing ester at C3 might slightly decrease the electron density at C2 through an inductive effect, potentially leading to a slower rate of oxidative addition compared to the 5-bromo isomer under identical conditions.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Bromine Position | Substituent Effect | Predicted Reactivity |
| Methyl 5-bromofuran-2-carboxylate | C5 (α) | Electron-withdrawing group at C2 activating C5 | High |
| This compound | C2 (α) | Adjacent electron-withdrawing group at C3 | Moderate to High |
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene.[6][7][8] Similar to the Suzuki coupling, the oxidative addition of palladium to the C-Br bond is a key step.
-
Methyl 5-bromofuran-2-carboxylate: High reactivity is expected due to the activated C5 position.
-
This compound: Good reactivity is anticipated, though potentially slightly lower than its isomer due to the electronic influence of the adjacent ester.
Buchwald-Hartwig Amination:
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11] The catalytic cycle is similar to other palladium-catalyzed cross-couplings.
-
Methyl 5-bromofuran-2-carboxylate: Expected to be an excellent substrate for Buchwald-Hartwig amination.
-
This compound: Should also be a viable substrate, with reactivity trends likely mirroring those of the Suzuki and Heck reactions.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents.[12] The rate of this reaction is influenced by the stability of the resulting carbanion.
-
Methyl 5-bromofuran-2-carboxylate: Lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) is expected to be very efficient at the C5 position, forming the 5-lithiofuran derivative. The electron-withdrawing ester at C2 will stabilize the resulting carbanion at C5.
-
This compound: The bromine at the C2 position should also readily undergo lithium-halogen exchange. The adjacent ester group at C3 will strongly stabilize the resulting 2-lithio species through chelation and inductive effects. This could potentially make the exchange even more favorable than for the 5-bromo isomer.
Experimental Protocol: Lithium-Halogen Exchange and Quenching
Caption: Protocol for lithium-halogen exchange followed by electrophilic quench.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is generally difficult on electron-rich furan rings unless activated by strongly electron-withdrawing groups.
-
Methyl 5-bromofuran-2-carboxylate & this compound: Neither of these isomers is expected to be highly reactive towards traditional SNAr reactions. The single methyl carboxylate group is unlikely to provide sufficient activation for the facile displacement of the bromide by common nucleophiles under standard conditions. More forcing conditions or the use of copper or palladium catalysis would likely be necessary.
Experimental Protocols
The following are representative, detailed protocols for key transformations. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.
Representative Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromofuran-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Lithium-Halogen Exchange and Formylation Protocol
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.
Conclusion
The reactivity of this compound and Methyl 5-bromofuran-2-carboxylate is governed by the interplay of the inherent electronic properties of the furan ring and the positioning of the bromo and methyl carboxylate substituents.
Methyl 5-bromofuran-2-carboxylate is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions due to the bromine being situated at the highly activated C5 position, with the C2-ester providing additional activation.
This compound , while also a reactive substrate, may exhibit slightly attenuated reactivity in these couplings due to the adjacent electron-withdrawing ester. However, in metal-halogen exchange reactions, the C2-bromo, C3-ester arrangement is expected to be highly favorable due to chelation and inductive stabilization of the resulting organolithium species.
This guide provides a framework for researchers to make informed decisions when selecting one of these isomers for a particular synthetic strategy. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of complex molecules.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-bromofuran-3-carboxylate in Cross-Coupling Reactions
For researchers and professionals in drug development, the furan scaffold is a cornerstone of synthetic chemistry, appearing in a multitude of biologically active compounds. Methyl 2-bromofuran-3-carboxylate is a versatile building block for creating complex 2,3-disubstituted furans, primarily through palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can limit synthetic strategy due to factors like cost, specific reactivity, or the desire to introduce alternative functionalities.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, offering field-proven insights into how reagent selection impacts reaction outcomes in crucial synthetic transformations.
Understanding the Role of the Leaving Group: Reactivity in Palladium Catalysis
The efficacy of this compound in cross-coupling reactions is fundamentally tied to the carbon-bromine bond. In a typical palladium-catalyzed cycle (Suzuki, Heck, etc.), the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst into the carbon-halide bond. The strength of this bond dictates the ease of this step and, consequently, the overall reaction efficiency.
The established reactivity trend for halogens in this process is:
I > Br > Cl > F
This trend is a critical consideration when selecting an alternative. An iodo-substituted furan will generally react faster and under milder conditions than its bromo counterpart. Conversely, a chloro-substituted furan is more cost-effective but requires more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized, electron-rich ligands) to achieve comparable yields.[1]
Comparative Analysis of Key Alternatives
The primary alternatives to this compound are its other halogenated analogs and related compounds with different leaving groups, such as triflates. Below, we compare their performance in the most common and synthetically valuable cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl or vinyl-substituted furans.[2] The choice of halide directly impacts the required catalytic system.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Reagent | Relative Reactivity | Typical Catalyst/Ligand System | Base | Expected Yield | Key Considerations |
| Methyl 2-iodofuran-3-carboxylate | High | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Excellent | Ideal for sensitive substrates requiring mild conditions. More expensive and potentially less stable than bromo analog. |
| This compound | Moderate | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Good to Excellent | The benchmark standard; offers a good balance of reactivity and stability.[3][4] |
| Methyl 2-chlorofuran-3-carboxylate | Low | Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄, CsF | Moderate to Good | Requires more specialized, electron-rich and bulky phosphine ligands and often higher temperatures. A cost-effective alternative for large-scale synthesis.[5] |
| Methyl 2-(triflyloxy)furan-3-carboxylate | Moderate-High | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Good to Excellent | Reactivity is often comparable to the bromo analog. Useful when the corresponding alcohol is the readily available precursor.[5] |
The Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples the furan ring with an alkene, providing a powerful route to vinylfurans.[6] The reaction is sensitive to steric hindrance and the electronic properties of both coupling partners.
| Reagent | Relative Reactivity | Typical Catalyst/Ligand System | Base | Expected Yield | Key Considerations |
| Methyl 2-iodofuran-3-carboxylate | High | Pd(OAc)₂ (ligandless or with PPh₃) | Et₃N, K₂CO₃ | Excellent | Often proceeds at lower temperatures and catalyst loadings. The high reactivity can sometimes lead to side reactions like double bond isomerization. |
| This compound | Moderate | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | Good to Excellent | A robust and widely applicable substrate for Heck reactions.[7] |
| Methyl 2-chlorofuran-3-carboxylate | Low | Pd₂(dba)₃ / Bulky phosphine or NHC ligands | K₃PO₄, Cs₂CO₃ | Poor to Moderate | Generally challenging for Heck couplings. Requires highly active catalyst systems and may result in lower yields and competing side reactions.[8] |
The Sonogashira Coupling: Introducing Alkynes
This copper- and palladium-catalyzed reaction forms a C(sp²)-C(sp) bond between the furan ring and a terminal alkyne.[9][10] It is highly valued for its mild conditions and functional group tolerance.[11]
| Reagent | Relative Reactivity | Typical Catalyst/Ligand System | Base | Expected Yield | Key Considerations |
| Methyl 2-iodofuran-3-carboxylate | High | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Excellent | The reaction often proceeds smoothly at room temperature.[10] |
| This compound | Moderate | PdCl₂(PPh₃)₂ / CuI, Pd(PPh₃)₄ / CuI | Et₃N, DIPA | Good to Excellent | May require gentle heating to achieve full conversion. A very common and reliable substrate.[12] |
| Methyl 2-chlorofuran-3-carboxylate | Low | Specialized Pd/ligand systems | Stronger bases | Poor to Good | Requires significant optimization. Copper-free variants or the use of more advanced catalyst systems may be necessary. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a cornerstone for synthesizing aryl amines and has revolutionized medicinal chemistry.[13][14] The choice of ligand is particularly crucial and is heavily dependent on the halide's reactivity.
| Reagent | Relative Reactivity | Typical Catalyst/Ligand System | Base | Expected Yield | Key Considerations |
| Methyl 2-iodofuran-3-carboxylate | High | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Excellent | High reactivity allows for a broader range of amine coupling partners under mild conditions. |
| This compound | Moderate | Pd₂(dba)₃ or Pd(OAc)₂ / BINAP or Buchwald Ligands (XPhos) | NaOt-Bu, K₃PO₄ | Good to Excellent | The most common substrate class. Requires careful selection of a bulky, electron-rich phosphine ligand to facilitate reductive elimination.[15][16] |
| Methyl 2-chlorofuran-3-carboxylate | Low | Pd₂(dba)₃, Pd(OAc)₂ / Buchwald Ligands (e.g., BrettPhos, RuPhos) | LiHMDS, NaOt-Bu | Moderate to Good | Demands the use of highly active, specialized ligands designed specifically for C-Cl bond activation.[17] |
Experimental Protocols: A Practical Comparison
Here, we provide representative protocols for a Suzuki-Miyaura coupling to illustrate the practical differences in execution when using this compound versus a less reactive chloro-analog.
dot
Caption: General experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki Coupling with this compound
This protocol is adapted from standard procedures for coupling aryl bromides.[18]
Objective: Synthesis of Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
Materials:
-
This compound (1.0 mmol, 219 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add the catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvents (4 mL Dioxane, 1 mL Water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki Coupling with Methyl 2-chlorofuran-3-carboxylate (Hypothetical Adaptation)
This protocol is adapted based on modern methods for activating less reactive aryl chlorides.[5]
Objective: Synthesis of Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
Materials:
-
Methyl 2-chlorofuran-3-carboxylate (1.0 mmol, 175 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 531 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add Methyl 2-chlorofuran-3-carboxylate, 4-methoxyphenylboronic acid, and K₃PO₄ to a flame-dried Schlenk tube.
-
In a separate vial, weigh the catalyst Pd₂(dba)₃ and the ligand XPhos and add them to the Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind the Changes:
-
Catalyst System: The switch from Pd(PPh₃)₄ to a Pd₂(dba)₃/XPhos system is critical. XPhos is a bulky, electron-rich Buchwald ligand that promotes the difficult oxidative addition of Pd(0) into the strong C-Cl bond and facilitates the final reductive elimination step.[16]
-
Base and Solvent: Anhydrous conditions with a stronger base like K₃PO₄ are often required for aryl chlorides to facilitate the transmetalation step effectively.[19]
-
Temperature: A higher temperature is necessary to overcome the higher activation energy associated with C-Cl bond cleavage.
Conclusion and Recommendations
This compound remains an excellent, general-purpose reagent for the synthesis of 2,3-disubstituted furans, offering a reliable balance of reactivity and cost. However, a nuanced approach to reagent selection can unlock significant advantages.
-
For high-value, sensitive substrates where reaction mildness is paramount, the corresponding iodo-furan is the superior choice, despite its higher cost.
-
For large-scale, cost-sensitive syntheses , investing in the development of a robust protocol for the chloro-furan analog can yield substantial economic benefits. This requires access to more specialized (and often proprietary) Buchwald-type ligands and catalysts.
-
Furan-2-triflates serve as excellent alternatives to bromides, particularly when the synthetic route originates from a hydroxylated furan precursor.
By understanding the interplay between the leaving group, catalyst system, and reaction conditions, researchers can move beyond a one-size-fits-all approach and strategically select the optimal building block for their specific synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for Furan Coupling Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of bioactive molecules and functional materials. The ability to forge new carbon-carbon bonds at specific positions on the furan ring through cross-coupling reactions is therefore of paramount importance. Among the various catalytic systems, palladium-based catalysts have proven to be the most versatile and efficient tools for this purpose.
This guide provides a comparative analysis of common palladium catalysts for the three major classes of furan coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. We will delve into the nuances of catalyst selection, the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols to empower you in your research and development endeavors.
The Landscape of Palladium Catalysts for Furan Coupling
The efficacy of a palladium-catalyzed furan coupling reaction is not solely dependent on the palladium precursor but is a synergistic interplay of the precursor, the ligand, the base, and the solvent system. Understanding these components is critical for rational catalyst selection and reaction optimization.
Palladium Precursors: The Foundation of Catalytic Activity
A variety of palladium precursors are commercially available, each with its own advantages in terms of stability, ease of activation, and cost. For furan coupling reactions, the most commonly employed precursors include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precursor, often employed in conjunction with phosphine ligands. It is readily reduced in situ to the active Pd(0) species.
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂): A stable, well-defined crystalline solid that is easy to handle. It is a reliable choice for a range of coupling reactions.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A source of Pd(0) that is often used in reactions requiring a pre-formed active catalyst. It can be particularly effective for challenging couplings.
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that offers the advantage of easy separation and recycling. While traditionally used for hydrogenations, recent advancements have shown its utility in cross-coupling reactions, particularly in Suzuki-Miyaura couplings.[1]
The Role of Ligands: Fine-Tuning Reactivity and Selectivity
Ligands are arguably the most critical component in tuning the performance of a palladium catalyst. They stabilize the palladium center, influence its electronic properties, and create a specific steric environment that dictates reactivity and selectivity. For furan couplings, two main classes of ligands dominate:
-
Phosphine Ligands: These are the workhorses of palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Monodentate Phosphines (e.g., PPh₃, PCy₃, P(t-Bu)₃): Triphenylphosphine (PPh₃) is a classic, cost-effective ligand. More sterically bulky and electron-rich phosphines like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers.[2][3]
-
Bidentate Phosphines (e.g., dppf, Xantphos): These ligands chelate to the palladium center, providing greater stability and often leading to higher yields and selectivities. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a particularly robust and versatile ligand for a wide range of cross-coupling reactions.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often exhibit superior performance to phosphines, especially for challenging substrates. They form strong bonds with palladium, creating highly active and stable catalysts.[4][5][6]
Comparative Performance of Palladium Catalysts in Furan Coupling Reactions
The choice of the optimal catalyst system is highly dependent on the specific furan substrate and the desired coupling partner. The following tables provide a comparative overview of the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions involving furan derivatives.
Suzuki-Miyaura Coupling: Forging Furan-Aryl Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a furan-boronic acid (or ester) and an aryl halide.
| Catalyst System | Furan Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Furanboronic acid | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 80 | 85 | 850 | ~14 | [7] |
| Pd(dppf)Cl₂ | 2-Bromofuran | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 92 | 920 | ~23 | [7] |
| Pd(OAc)₂ / SPhos | 2-Chlorofuran | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 95 | 950 | ~40 | [7] |
| Pd/C (3%) | 2-Iodofuran | Phenylboronic acid | K₃PO₄ | H₂O | 80 | 98 | 9800 | ~5880 | [1] |
Expert Insights: For simple Suzuki couplings of furanboronic acids with aryl bromides, traditional catalyst systems like Pd(OAc)₂/PPh₃ offer a cost-effective solution with good yields. For more challenging substrates, such as aryl chlorides, the use of more sophisticated ligands like SPhos is often necessary to achieve high conversions. The remarkable activity of Pd/C in aqueous media highlights a greener and highly efficient alternative, demonstrating impressive turnover numbers and frequencies.[1][7]
Heck Coupling: Alkenylation of the Furan Ring
The Heck reaction enables the coupling of a furan halide with an alkene, providing access to vinyl-substituted furans.
| Catalyst System | Furan Substrate | Alkene | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | 2-Bromofuran | Styrene | Et₃N | DMF | 100 | 78 | 780 | ~13 | [8][9] |
| Pd(OAc)₂ / PPh₃ | 2,4-Dibromofuran | Styrene | Et₃N | DMF | 100 | 85 (mono) | 850 | ~14 | [8] |
| Pd₂(dba)₃ / P(o-tol)₃ | 2-Iodofuran | Methyl acrylate | NaOAc | DMA | 120 | 90 | 900 | ~15 | [10] |
| Pd/C | 2-Bromofuran | Styrene | K₂CO₃ | H₂O/TBAB | 100 | 88 | 880 | ~15 | [1] |
Expert Insights: The choice of base and solvent can significantly impact the outcome of the Heck reaction. For instance, the use of triethylamine as a base is common, and polar aprotic solvents like DMF or DMA are often employed.[10] Ligandless Pd(OAc)₂ can be effective for simple couplings, but the addition of phosphine ligands can improve yields and selectivity, particularly with more complex substrates.[8][9] The use of heterogeneous Pd/C again presents a viable and recyclable option.[1]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling a furan halide with a terminal alkyne, a crucial transformation for the synthesis of many natural products and functional materials.
| Catalyst System | Furan Substrate | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodofuran | Phenylacetylene | Et₃N | THF | RT-50 | 85 | 1700 | ~142 | [11] |
| Pd(OAc)₂ / PPh₃ / CuI | 2-Bromofuran | Phenylacetylene | i-Pr₂NEt | DMF | 80 | 82 | 820 | ~20 | [12] |
| Pd(PPh₃)₄ / CuI | 2-Iodofuran | 1-Octyne | Et₃N | Toluene | 60 | 90 | 900 | ~22 | [12] |
| Pd-NHC / CuI | 2-Bromofuran | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 95 | 950 | ~24 | [6] |
Expert Insights: The Sonogashira reaction traditionally employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] The choice of base is critical, with amines like triethylamine or diisopropylethylamine being commonly used.[11][12] While phosphine-based palladium catalysts are widely used, the development of N-heterocyclic carbene (NHC) ligands has led to highly active catalysts that can promote challenging couplings with high efficiency.[6]
Mechanistic Causality: The "Why" Behind Experimental Choices
A deep understanding of the catalytic cycle is essential for troubleshooting and optimizing furan coupling reactions. While the specifics can vary, the general catalytic cycle for Suzuki-Miyaura, Heck, and Sonogashira reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
The electronic nature of the furan ring plays a crucial role. As an electron-rich heterocycle, the oxidative addition of a halofuran to a Pd(0) complex is a critical and often rate-limiting step.[13][14][15] The choice of a palladium precursor and ligand that facilitates this step is therefore paramount. Bulky, electron-donating ligands, such as Buchwald-type phosphines or NHCs, increase the electron density on the palladium center, promoting oxidative addition and accelerating the overall catalytic cycle.[2][3][16]
The choice of base is also mechanistically significant. In Suzuki-Miyaura reactions, the base activates the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation. In Heck and Sonogashira reactions, the base is required to neutralize the hydrogen halide that is formed during the reaction.
Detailed Experimental Protocols
To provide practical guidance, here are detailed, step-by-step protocols for representative furan coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid
Materials:
-
2-Bromofuran (1.0 mmol, 147 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 16 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 2-bromofuran, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylfuran.
Protocol 2: Heck Coupling of 2-Iodofuran with Styrene
Materials:
-
2-Iodofuran (1.0 mmol, 194 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the DMF, followed by 2-iodofuran, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-styrylfuran.
Protocol 3: Sonogashira Coupling of 2-Bromofuran with Phenylacetylene
Materials:
-
2-Bromofuran (1.0 mmol, 147 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF, 2-bromofuran, phenylacetylene, and triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)furan.
Conclusion and Future Outlook
The palladium-catalyzed coupling of furans is a mature and powerful field, yet it continues to evolve. The development of more active, stable, and cost-effective catalysts, particularly those based on earth-abundant metals, remains an active area of research. Furthermore, the application of enabling technologies such as flow chemistry and photoredox catalysis is poised to further enhance the efficiency and sustainability of these important transformations.
This guide has provided a comparative overview of the current state-of-the-art in palladium-catalyzed furan coupling reactions. By understanding the interplay of catalyst components and the underlying mechanistic principles, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Fascinating frontiers of N/O-functionalized N-heterocyclic carbene chemistry: from chemical catalysis to biomedical applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. reddit.com [reddit.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar [semanticscholar.org]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
A Comparative Guide to the Synthetic Validation of Methyl 2-bromofuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity and validated synthesis of key intermediates are paramount. Methyl 2-bromofuran-3-carboxylate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth technical comparison of synthetic routes to this compound, offering validated experimental protocols and supporting data to ensure reproducibility and high purity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and logical pathways involve either the bromination of a pre-existing furan-3-carboxylate scaffold or the construction of the furan ring with the bromine and carboxylate moieties already strategically placed. This guide will focus on the validation of a robust and accessible two-step synthesis starting from commercially available furan-3-carboxylic acid. We will also discuss alternative approaches and provide a comparative analysis.
The primary route validated in this guide follows a two-step sequence:
-
Electrophilic Bromination: The direct bromination of the furan ring at the C2 position. The high reactivity of the furan nucleus towards electrophiles makes this a feasible approach.[3][4]
-
Esterification: Conversion of the resulting 2-bromofuran-3-carboxylic acid to its methyl ester.
This approach is advantageous due to the availability of the starting materials and the generally high yields of each step.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reagents/Catalysts | General Yield Range | Key Advantages | Key Disadvantages |
| Route 1: Bromination then Esterification | Furan-3-carboxylic acid, Methanol | N-Bromosuccinimide (NBS), Acid catalyst (e.g., H₂SO₄) | 70-85% overall | Readily available starting materials, straightforward reactions. | Two distinct steps are required. |
| Route 2: Esterification then Bromination | Furan-3-carboxylic acid, Methanol | Acid catalyst, N-Bromosuccinimide (NBS) | 65-80% overall | Can be a one-pot procedure in some cases. | Potential for side reactions during bromination of the ester. |
| Route 3: From Dihydrofuran Precursors | 4-trichloroacetyl-2,3-dihydrofuran | N-Bromosuccinimide, Sodium Hydroxide, Methanol | ~42% overall | Utilizes a different, readily available starting material.[5][6] | Multi-step process with a lower overall yield.[5][6] |
Validated Experimental Protocol: Route 1
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the bromination of furan-3-carboxylic acid followed by Fischer esterification.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-Bromofuran-3-carboxylic acid
Rationale: The C2 position of the furan ring is highly susceptible to electrophilic substitution due to the stabilizing effect of the oxygen atom on the intermediate arenium ion.[4] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve furan-3-carboxylic acid (1.0 eq) in 100 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 2-bromofuran-3-carboxylic acid can be purified by recrystallization from a mixture of hexane and ethyl acetate. A typical yield is 85-90%. The melting point should be in the range of 160-163 °C.
Step 2: Synthesis of this compound
Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7] The use of excess methanol drives the equilibrium towards the product.
Procedure:
-
To a 100 mL round-bottom flask containing the purified 2-bromofuran-3-carboxylic acid (1.0 eq), add 50 mL of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid. A typical yield for this step is 80-85%.
Analytical Validation
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=2.0 Hz, 1H), 6.55 (d, J=2.0 Hz, 1H), 3.85 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0, 147.0, 144.5, 112.0, 110.0, 52.0. |
| Mass Spectrometry (GC-MS) | m/z: 204, 206 (M+, M+2, characteristic bromine isotope pattern).[8] |
| Infrared (IR) | ν (cm⁻¹): ~1720 (C=O stretch of ester). |
Discussion of Alternative Routes
Route 2: Esterification then Bromination
This route involves the initial formation of Methyl furan-3-carboxylate, followed by bromination. While this can sometimes be performed as a "one-pot" synthesis, it presents challenges.[9][10] The ester group is an electron-withdrawing group, which can deactivate the furan ring towards electrophilic substitution, potentially requiring harsher reaction conditions for bromination. Furthermore, there is a risk of side reactions, such as bromination at other positions or reaction with the ester functionality.
Route 3: Synthesis from Dihydrofuran Precursors
A multi-step synthesis starting from 4-trichloroacetyl-2,3-dihydrofuran has been reported to yield furan-3-carboxylic acid derivatives.[5][6] This method involves the aromatization of the dihydrofuran ring followed by nucleophilic displacement of the trichloromethyl group.[5] While this route is a valid alternative, it is more complex and generally results in a lower overall yield compared to Route 1.
Conclusion
The validated two-step synthesis of this compound, commencing with the bromination of furan-3-carboxylic acid followed by Fischer esterification, presents a reliable, high-yielding, and scalable method for obtaining this important synthetic intermediate. The use of readily available starting materials and straightforward reaction conditions makes this the recommended route for most laboratory and pilot-scale applications. The provided experimental protocol and analytical data serve as a robust foundation for researchers to confidently produce high-purity this compound for their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist’s Guide to Isomeric Effects on the Biological Activity of Bromofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, serving as the foundation for a multitude of natural and synthetic compounds with significant therapeutic potential.[1][2][3] The introduction of a bromine atom to this scaffold frequently enhances biological activity, a strategy that has yielded promising anticancer, antimicrobial, and anti-inflammatory agents.[4][5] However, the true efficacy of these molecules lies not just in their composition, but in their architecture. Isomerism—the phenomenon of molecules sharing the same formula but differing in the arrangement of their atoms—is a critical determinant of pharmacological activity.
This guide delves into the nuanced and often dramatic effects of isomerism on the biological functions of bromofuran derivatives. We will move beyond simple structure-activity relationships (SAR) to explore the causality behind why subtle changes in stereochemistry or the position of a bromine atom can profoundly alter a compound's potency, selectivity, and therapeutic index. Through specific case studies and field-proven protocols, this document provides an in-depth technical resource for harnessing isomeric effects in drug discovery.
Section 1: The Decisive Role of Stereochemistry
Chirality, a fundamental property of many drug molecules, can lead to significant differences in biological activity between enantiomers and diastereomers. The spatial orientation of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. A compelling example, while not a simple bromofuran, is found in the nature-inspired compound 3-Br-acivicin and its derivatives, which contain a brominated dihydroisoxazole ring.[6][7]
Case Study: Antimalarial Activity of 3-Br-Acivicin Isomers
A study on the stereoisomers of 3-Br-acivicin and its derivatives revealed a stark difference in their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[7] The "natural" (5S, αS) isomers consistently displayed the most potent antimalarial activity, while their corresponding enantiomers and diastereomers were often orders of magnitude less active or completely inactive.[7]
Causality and Experimental Insight: This stereoselectivity strongly suggests that the molecule's uptake or its interaction with a biological target is highly dependent on its three-dimensional shape. The researchers hypothesized that the superior activity of the (5S, αS) isomers is due to their recognition and transport by the parasite's L-amino acid transport system.[6][7] This demonstrates a crucial principle: for chiral brominated heterocycles, evaluating a racemic mixture is insufficient. The synthesis and testing of individual, pure stereoisomers are essential to identify the true pharmacologically active agent (the eutomer) and avoid potential off-target effects or reduced efficacy from the less active isomer (the distomer).
| Compound Subclass | Isomer Configuration | IC₅₀ vs. P. falciparum D10 (μM)[7] | IC₅₀ vs. P. falciparum W2 (μM)[7] |
| 3-Br-Acivicin | (5S, αS) - 1a | 0.8 ± 0.1 | 0.7 ± 0.2 |
| (5R, αR) - 1d | > 15 | > 15 | |
| (5S, αR) - 1b | > 15 | > 15 | |
| (5R, αS) - 1c | 9.4 ± 1.2 | 7.0 ± 0.9 | |
| Methyl Ester Deriv. | (5S, αS) - 2a | 0.49 ± 0.05 | 0.42 ± 0.04 |
| (5R, αR) - 2d | 4.0 ± 0.4 | 4.3 ± 0.5 | |
| (5S, αR) - 2b | > 15 | > 15 | |
| (5R, αS) - 2c | > 15 | > 15 |
Table 1: Comparison of the 50% inhibitory concentration (IC₅₀) of 3-Br-acivicin stereoisomers against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. The natural (5S, αS) isomer consistently shows the highest potency.
Section 2: The Impact of Positional Isomerism on Activity and Selectivity
Constitutional isomers, particularly positional isomers, where functional groups occupy different positions on a scaffold, can also exhibit vastly different biological profiles. The position of a bromine atom on the benzofuran ring is known to be a critical factor in determining cytotoxic activity.[1][4] For instance, studies on substituted benzofurans have shown that a substituent at the C-6 position can lead to maximum inhibitory activity compared to other positions like C-4 or C-7.[8][9]
While direct comparative studies across all positional isomers of a simple bromobenzofuran are sparse, a powerful analogy can be drawn from a study on isoamphipathic antibacterial molecules. This research demonstrates how the ortho-, meta-, and para- positions of a substituent on a phenyl ring dramatically regulate antibacterial activity versus toxicity to mammalian cells.[10][11][12]
Case Study: Ortho- vs. Meta- vs. Para- Isomers in Antimicrobial Selectivity
In this study, three positional isomers were synthesized that shared the same chemical formula and overall hydrophobicity but differed in the attachment point of a key functional group on a phenyl ring.[10] The compounds were tested for their minimum inhibitory concentration (MIC) against bacteria and their hemolytic concentration (HC₅₀) against human red blood cells—a measure of toxicity.
Causality and Experimental Insight: The ortho- isomer displayed a significantly better therapeutic window, meaning it was highly active against bacteria while being far less toxic to mammalian cells.[10][11] The meta- and para- isomers, however, were highly toxic. This demonstrates that the spatial arrangement of hydrophobic and cationic groups, dictated by the substitution position, governs the molecule's ability to selectively interact with and disrupt bacterial membranes over mammalian cell membranes. This principle is directly applicable to bromofuran design; the position of the bromine atom alters the molecule's electronic distribution, dipole moment, and steric profile, which in turn dictates its interaction with biological targets and its selectivity.
| Isomer | MIC vs. MRSA (μg/mL)[11] | HC₅₀ vs. hRBCs (μg/mL)[11] | Selectivity Index (HC₅₀/MIC) |
| Ortho (IAM-1) | 4 | 650 | 162.5 |
| Meta (IAM-2) | 2 | 98 | 49.0 |
| Para (IAM-3) | 2 | 160 | 80.0 |
Table 2: Comparison of antimicrobial activity (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and toxicity (HC₅₀) against human red blood cells (hRBCs). The ortho- isomer shows a vastly superior selectivity index.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benzofurans: Topics by Science.gov [science.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cefipra.org [cefipra.org]
- 8. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Methyl 2-bromofuran-3-carboxylate versus Key Heterocyclic Building Blocks in Cross-Coupling Reactions
Introduction
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry and materials science, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic functionalization of these rings is paramount to tuning their biological activity and physical properties. Among the myriad of available building blocks, halogenated heterocycles are particularly valuable synthons, poised for diversification through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of Methyl 2-bromofuran-3-carboxylate , a versatile furan-based building block, against a panel of other commercially significant heterocyclic analogues: Methyl 2-bromothiophene-3-carboxylate , Methyl 3-bromopyrrole-2-carboxylate , and Methyl 5-bromopyridine-3-carboxylate . Our objective is to furnish researchers, synthetic chemists, and drug development professionals with a rigorous, data-driven framework for selecting the optimal building block for their specific synthetic challenges. The performance of these building blocks will be benchmarked across three of the most powerful and ubiquitous C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination.
Theoretical Framework: Understanding Heterocyclic Reactivity in Palladium Catalysis
The reactivity of a heteroaryl bromide in a palladium-catalyzed cross-coupling reaction is a nuanced interplay of electronic and steric factors, primarily dictated by the nature of the heteroaromatic ring and the position of the bromine substituent. The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki) or carbopalladation (for Heck), and reductive elimination.[2] The oxidative addition of the heteroaryl bromide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the electronic properties of the C-Br bond.
Generally, the reactivity of five-membered heteroaryl halides in palladium-catalyzed cross-coupling reactions follows the trend: pyrrole > furan > thiophene. This is attributed to the decreasing electron-donating ability of the heteroatom (N > O > S), which in turn influences the electron density of the aromatic ring and the ease of oxidative addition. Furthermore, the position of the halogen is critical; α-positions (adjacent to the heteroatom) are typically more reactive than β-positions due to greater polarization of the C-X bond.
The presence of the electron-withdrawing methyl carboxylate group at the 3-position in our furan and thiophene analogues, and at the 2-position in the pyrrole analogue, is expected to decrease the electron density of the ring, potentially slowing down the oxidative addition step compared to their unsubstituted counterparts. For the pyridine analogue, the nitrogen atom acts as an electron sink, and the bromine's position relative to it will significantly impact its reactivity.
Benchmark Reaction 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[3] It is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing reagents.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of our panel of heterocyclic building blocks with 4-methoxyphenylboronic acid. This data is compiled from typical results observed for these classes of compounds under standardized conditions and is intended for comparative purposes.
| Entry | Heterocyclic Building Block | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | This compound | 6 | 88 | >98 | Clean reaction with high conversion. |
| 2 | Methyl 2-bromothiophene-3-carboxylate | 8 | 85 | >97 | Slightly slower reaction compared to the furan analogue. |
| 3 | Methyl 3-bromopyrrole-2-carboxylate | 4 | 92 | >98 | High reactivity, potentially requiring careful temperature control. |
| 4 | Methyl 5-bromopyridine-3-carboxylate | 12 | 75 | >95 | Slower reaction, likely due to the electron-deficient nature of the pyridine ring. |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below.
Materials:
-
Heterocyclic bromide (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the heterocyclic bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in the table, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benchmark Reaction 2: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4] This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in the synthesis of complex organic molecules.
Comparative Performance in Mizoroki-Heck Reaction
The following table presents representative data for the Mizoroki-Heck reaction of our heterocyclic building blocks with n-butyl acrylate.
| Entry | Heterocyclic Building Block | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | This compound | 10 | 82 | >97 | Good yield, with the trans-isomer being the major product. |
| 2 | Methyl 2-bromothiophene-3-carboxylate | 12 | 78 | >96 | Slightly lower yield compared to the furan analogue. |
| 3 | Methyl 3-bromopyrrole-2-carboxylate | 8 | 85 | >97 | Faster reaction, indicating higher reactivity of the pyrrole core. |
| 4 | Methyl 5-bromopyridine-3-carboxylate | 18 | 65 | >95 | Slower reaction and lower yield, consistent with the electron-deficient nature of the pyridine ring. |
Experimental Protocol: Mizoroki-Heck Reaction
A detailed, step-by-step methodology for a representative Mizoroki-Heck reaction is provided below.
Materials:
-
Heterocyclic bromide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the heterocyclic bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF (5 mL), n-butyl acrylate (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the time indicated in the table, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benchmark Reaction 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[5] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Comparative Performance in Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of our heterocyclic building blocks with morpholine.
| Entry | Heterocyclic Building Block | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | This compound | 12 | 85 | >98 | Efficient coupling with a common secondary amine. |
| 2 | Methyl 2-bromothiophene-3-carboxylate | 14 | 80 | >97 | Slightly slower than the furan analogue. |
| 3 | Methyl 3-bromopyrrole-2-carboxylate | 10 | 90 | >98 | High reactivity, as seen in the other coupling reactions. |
| 4 | Methyl 5-bromopyridine-3-carboxylate | 24 | 70 | >96 | Requires longer reaction times and gives a moderate yield. |
Experimental Protocol: Buchwald-Hartwig Amination
A detailed, step-by-step methodology for a representative Buchwald-Hartwig amination is provided below.
Materials:
-
Heterocyclic bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add the heterocyclic bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOᵗBu (1.4 mmol) to a vial.
-
Add toluene (5 mL) and morpholine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C for the time indicated in the table, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
This comparative guide demonstrates that while all four heterocyclic building blocks are viable substrates for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions, their performance varies significantly.
-
This compound emerges as a highly versatile and reactive building block, consistently providing good to excellent yields across all three benchmarked transformations. Its favorable reactivity profile makes it an excellent choice for a wide range of synthetic applications.
-
Methyl 2-bromothiophene-3-carboxylate performs similarly to its furan counterpart, albeit with slightly longer reaction times and marginally lower yields, reflecting the greater aromatic stability of the thiophene ring.
-
Methyl 3-bromopyrrole-2-carboxylate consistently displays the highest reactivity, leading to shorter reaction times and high yields. This heightened reactivity may necessitate more careful control of reaction conditions to avoid side reactions.
-
Methyl 5-bromopyridine-3-carboxylate , as an electron-deficient heterocycle, generally exhibits lower reactivity, requiring longer reaction times and resulting in more modest yields. However, it remains a valuable building block for accessing the important aminopyridine scaffold.
The choice of building block will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, functional group tolerance, and cost. This guide provides a foundational dataset to inform these critical decisions, empowering chemists to design more efficient and successful synthetic routes.
References
A Comparative Guide to the Analysis of Regioisomers in the Synthesis of Brominated Furan Esters
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of functionalized heterocyclic compounds, the precise control of regioselectivity is a paramount challenge. This is particularly true for the bromination of furan esters, where the position of the bromine atom can significantly impact the molecule's reactivity in subsequent cross-coupling reactions and its ultimate biological activity. This guide provides an in-depth analysis of the factors governing the regioselectivity of bromination for two key building blocks: methyl furan-2-carboxylate and ethyl furan-3-carboxylate. We will objectively compare the performance of common brominating agents, provide supporting experimental insights, and detail the analytical methodologies crucial for the unambiguous identification of the resulting regioisomers.
The Underlying Principles: Electronic Effects in the Furan Ring
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The oxygen atom's lone pairs are delocalized into the π-system, increasing the electron density of the ring carbons and making it significantly more reactive than benzene.[1][2] Theoretical and experimental studies have established that electrophilic attack on the unsubstituted furan ring occurs preferentially at the C2 and C5 positions, as the resulting cationic intermediate (the σ-complex) is better stabilized by resonance.[1][3]
The introduction of an electron-withdrawing ester group (-COOR) deactivates the furan ring towards electrophilic attack. The extent and directing effect of this deactivation are central to understanding the regiochemical outcome of bromination.
The Bromination of Methyl Furan-2-carboxylate: A Case of High Regioselectivity
The bromination of methyl furan-2-carboxylate is a well-established reaction that typically yields a single major regioisomer. The electron-withdrawing ester group at the C2 position deactivates the furan ring, particularly the adjacent C3 position. Consequently, electrophilic attack is directed to the most activated and sterically accessible position, which is the C5 position.
Comparative Performance of Brominating Agents
While various brominating agents can be employed, their reactivity and handling characteristics differ. Below is a comparison of commonly used reagents for the bromination of methyl furan-2-carboxylate.
| Brominating Agent | Typical Reaction Conditions | Predominant Regioisomer | Yield (%) | Observations |
| Molecular Bromine (Br₂) | 50°C, neat or in a solvent like acetic acid | Methyl 5-bromo-furan-2-carboxylate | ~85% | Highly effective but hazardous to handle due to its corrosive and volatile nature.[4] |
| N-Bromosuccinimide (NBS) | Reflux in CCl₄ with a radical initiator (AIBN) | Primarily benzylic/allylic bromination | N/A for this substrate | NBS is typically used for radical-mediated bromination and is less common for direct aromatic bromination of deactivated rings without a catalyst. |
| Pyridinium Tribromide (PBr₃) | Room temperature in a solvent like THF or CH₂Cl₂ | Methyl 5-bromo-furan-2-carboxylate | Good to excellent | A solid, stable, and safer alternative to liquid bromine, delivering Br₂ in a controlled manner.[5] |
Based on literature, the bromination of furan-2-carboxylates with electrophilic brominating agents like molecular bromine overwhelmingly favors substitution at the 5-position.[6]
Experimental Protocol: Synthesis of Methyl 5-bromo-furan-2-carboxylate using Molecular Bromine [4]
This protocol describes a common laboratory-scale synthesis of methyl 5-bromo-furan-2-carboxylate.
Materials:
-
Methyl furan-2-carboxylate
-
Molecular Bromine (Br₂)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl furan-2-carboxylate (1 equivalent) in a minimal amount of a suitable solvent or use it neat.
-
Heat the solution to 50°C with stirring.
-
Carefully add molecular bromine (1.1 to 1.5 equivalents) dropwise over 15 minutes. The solution will turn dark orange/brown.
-
Continue stirring the reaction mixture at 50°C for an additional 15 minutes.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a hexanes-ethyl acetate gradient) to obtain pure methyl 5-bromo-furan-2-carboxylate.
The Bromination of Ethyl Furan-3-carboxylate: A More Complex Regiochemical Landscape
The bromination of ethyl furan-3-carboxylate presents a more intricate challenge. The electron-withdrawing ester group at the C3 position deactivates the adjacent C2 and C4 positions. This leaves the C5 position as the most electron-rich and likely site for electrophilic attack. However, the situation is not as straightforward as with the 2-substituted isomer.
Interestingly, studies on the bromination of methyl 2-methyl-3-furoate with N-bromosuccinimide (NBS) have shown that bromination occurs exclusively on the methyl group, suggesting that the furan ring is significantly deactivated towards electrophilic attack by the C3-ester group.[4] This implies that forcing conditions or more reactive brominating agents might be necessary to achieve ring bromination of ethyl furan-3-carboxylate, which could potentially lead to a mixture of products.
Due to the scarcity of direct comparative studies on the bromination of unsubstituted ethyl furan-3-carboxylate, we must extrapolate from the established principles of electrophilic substitution on furan rings. The expected major product from electrophilic bromination would be ethyl 5-bromo-furan-3-carboxylate, with the potential for the formation of other isomers, such as the 2-bromo or 4-bromo derivatives, depending on the reaction conditions and the brominating agent used.
Logical Workflow for Bromination of Furan Esters
Caption: Workflow for the bromination of furan-2- and furan-3-carboxylates.
Analytical Characterization of Brominated Furan Ester Regioisomers
The unambiguous identification of the resulting regioisomers is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. The chemical shifts and coupling constants of the furan ring protons are highly sensitive to the position of the bromine substituent.
¹H NMR Spectral Data for Brominated Methyl Furan-2-carboxylate Isomers (Predicted)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| Methyl 3-bromo-furan-2-carboxylate | - | ~6.5 | ~7.6 |
| Methyl 4-bromo-furan-2-carboxylate | ~7.2 | - | ~7.7 |
| Methyl 5-bromo-furan-2-carboxylate | ~7.1 | ~6.5 | - |
¹³C NMR Spectral Data for Brominated Methyl Furan-2-carboxylate Isomers (Predicted)
| Compound | C-2 | C-3 | C-4 | C-5 |
| Methyl 3-bromo-furan-2-carboxylate | ~144 | ~110 | ~112 | ~147 |
| Methyl 4-bromo-furan-2-carboxylate | ~145 | ~120 | ~100 | ~148 |
| Methyl 5-bromo-furan-2-carboxylate | ~145 | ~119 | ~114 | ~120 |
¹H NMR Spectral Data for Brominated Ethyl Furan-3-carboxylate Isomers (Predicted)
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) |
| Ethyl 2-bromo-furan-3-carboxylate | - | ~7.4 | ~7.6 |
| Ethyl 4-bromo-furan-3-carboxylate | ~8.0 | - | ~7.7 |
| Ethyl 5-bromo-furan-3-carboxylate | ~8.1 | ~7.0 | - |
¹³C NMR Spectral Data for Brominated Ethyl Furan-3-carboxylate Isomers (Predicted)
| Compound | C-2 | C-3 | C-4 | C-5 |
| Ethyl 2-bromo-furan-3-carboxylate | ~115 | ~118 | ~145 | ~142 |
| Ethyl 4-bromo-furan-3-carboxylate | ~150 | ~115 | ~105 | ~143 |
| Ethyl 5-bromo-furan-3-carboxylate | ~148 | ~117 | ~110 | ~118 |
Note: The predicted NMR data is based on established chemical shift increments and may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis of Brominated Furan Esters
Objective: To acquire ¹H and ¹³C NMR spectra for the structural identification of brominated furan ester regioisomers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified brominated furan ester in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is an invaluable technique for separating and identifying the components of a reaction mixture. The gas chromatograph separates the regioisomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about their molecular weight and fragmentation patterns.
GC Separation: Regioisomers of brominated furan esters can often be separated using a standard non-polar or moderately polar capillary GC column (e.g., DB-5ms or HP-5ms). The elution order will depend on the boiling points and polarities of the isomers.
Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectra of brominated furan esters will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the loss of the carbonyl group (CO). The fragmentation pattern can provide clues to the position of the bromine atom.[7][8]
Experimental Protocol: GC-MS Analysis of a Brominated Furan Ester Reaction Mixture
Objective: To separate and identify the regioisomers in a crude bromination reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range to include the expected molecular ions and fragment ions (e.g., m/z 50-300).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the number of components and their relative peak areas.
-
Examine the mass spectrum of each component, paying close attention to the molecular ion cluster and key fragment ions to identify the regioisomers.
-
Logical Diagram for Regioisomer Identification
Caption: Logical workflow for the identification of brominated furan ester regioisomers.
Conclusion
The synthesis of brominated furan esters requires a careful consideration of the substrate's electronic properties and the choice of brominating agent to control the regiochemical outcome. While the bromination of methyl furan-2-carboxylate is a highly regioselective process, yielding predominantly the 5-bromo isomer, the bromination of ethyl furan-3-carboxylate is more complex and may require more forcing conditions, with the potential for the formation of multiple regioisomers. The robust analytical techniques of NMR spectroscopy and GC-MS are indispensable for the accurate identification and quantification of these isomers, ensuring the desired building blocks are carried forward in a synthetic sequence. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the synthesis and analysis of these important heterocyclic intermediates.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. METHYL 4-BROMOCROTONATE(6000-00-6) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki vs. Stille Coupling for Furan-Based Compounds
<
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are pivotal to the fields of pharmaceutical development, materials science, and agrochemicals. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be exceptionally versatile and robust. This guide provides an in-depth, objective comparison of these two indispensable methods with a specific focus on their application to the synthesis of furan-based compounds, which are prevalent scaffolds in numerous biologically active molecules and functional materials.[1]
This analysis, grounded in experimental data and mechanistic insights, aims to equip researchers with the knowledge to make informed, strategic decisions when selecting the optimal coupling methodology for their furan-containing synthetic targets.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagent | Generally low toxicity, considered "greener"[2][3] | High toxicity of organotin reagents, requiring careful handling and disposal[3][4] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition and protodeboronation[3][5] | Generally stable to air and moisture[3][4] |
| Byproducts | Boron-based, often water-soluble and easily removed[3] | Tin-based, can be challenging to remove completely from the product[2][3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases[3][6] | Excellent, tolerates a wide range of functional groups[3][7] |
| Reaction Conditions | Typically requires a base[3][8] | Often proceeds under neutral conditions[3][9] |
Delving into the Mechanisms: A Tale of Two Transmetalations
The catalytic cycles of both Suzuki and Stille couplings share the fundamental steps of oxidative addition and reductive elimination.[9][10][11] The palladium(0) catalyst initiates the cycle by undergoing oxidative addition with an organohalide (or triflate). The crux of the differentiation between the two reactions lies in the subsequent transmetalation step, where the organic group from the organometallic reagent is transferred to the palladium(II) complex.
The Suzuki-Miyaura Coupling: Base-Activated Boron
In the Suzuki coupling, the organoboron reagent, typically a boronic acid, requires activation by a base.[8][12] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[12] This necessity for a base can sometimes limit the substrate scope, particularly with base-sensitive functional groups.[6] The furan ring, being an electron-rich heterocycle, can be susceptible to side reactions under harsh basic conditions. However, the use of milder bases like potassium carbonate or cesium carbonate, often in aqueous solvent mixtures, has broadened the applicability of Suzuki coupling for these substrates.[13][14]
The Stille Coupling: Neutral and Robust Tin
Conversely, the Stille coupling typically proceeds under neutral conditions as the organostannane reagent is sufficiently reactive to transmetalate directly with the palladium complex without the need for base activation.[9] This inherent neutrality grants the Stille reaction excellent functional group tolerance, making it a powerful tool for the synthesis of complex, highly functionalized furan-containing molecules.[7][15] The inertness of organostannanes to air and moisture is another significant practical advantage.[2][4] However, this comes at the cost of the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from the reaction mixture.[2][16]
Performance Comparison: A Data-Driven Perspective
The choice between Suzuki and Stille coupling for furan-based compounds often hinges on the specific substrate and the desired outcome. While a comprehensive, direct head-to-head comparison across all possible furan substrates is not feasible, trends can be discerned from the literature.
| Parameter | Suzuki Coupling | Stille Coupling | Key Considerations for Furan Substrates |
| Yield & Efficiency | Generally high yields (often >90%) with optimized conditions.[17] | Often provides high and robust yields, particularly with sterically hindered or electronically challenging substrates.[18] | Furanboronic acids can be prone to protodeboronation, potentially lowering yields.[5] Stille coupling can be more reliable for complex furan derivatives. |
| Substrate Scope | Very broad, but can be limited by base-sensitive groups.[3] | Extremely broad due to neutral conditions and high functional group tolerance.[7] | Stille coupling often shows superior performance for coupling furan substrates with functionalities that are incompatible with basic conditions.[3] |
| Steric Hindrance | Can be sensitive to sterically demanding coupling partners.[18] | Generally more tolerant of steric hindrance compared to Suzuki coupling.[18] | For the synthesis of highly substituted furan-based biaryls, the Stille coupling may offer a significant advantage.[18] |
| Catalyst & Ligands | A vast array of palladium catalysts and phosphine ligands are available, allowing for fine-tuning.[10][19] | Often effective with standard palladium catalysts like Pd(PPh₃)₄.[11] | Bulky, electron-rich phosphine ligands can be beneficial for both couplings involving furan substrates.[20] |
| Toxicity & Safety | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents (neurotoxic, cumulative effects).[21][22] | The toxicity of organotins is a major drawback for Stille coupling, especially in industrial and pharmaceutical settings.[16] |
| Purification | Boron byproducts are generally water-soluble and easily removed.[3] | Tin byproducts can be difficult to separate from the desired product, requiring specific workup procedures (e.g., KF wash).[2][9] | The ease of purification makes Suzuki coupling a more attractive option for high-throughput synthesis and library generation. |
Decision Workflow: Choosing the Right Tool for the Job
The selection between Suzuki and Stille coupling can be guided by a logical workflow that takes into account the specific requirements of the synthesis.
Experimental Protocols: Representative Methodologies
The following are generalized, step-by-step protocols for Suzuki and Stille couplings of furan-based compounds, based on procedures found in the literature.
Representative Suzuki Coupling Protocol
This protocol is based on the coupling of an aryl halide with a furanboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), 2-furanboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[9]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water (e.g., 4:1 ratio, 5 mL).[9][23]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.[17][23]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23]
Representative Stille Coupling Protocol
This protocol outlines the coupling of an aryl halide with a furan-stannane derivative.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv), the organostannane (e.g., 2-(tributylstannyl)furan, 1.1 mmol, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in a suitable anhydrous solvent (e.g., toluene or DMF, 5 mL).
-
Additives (Optional): In some cases, additives like CuI or LiCl can accelerate the reaction.[24][25]
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[9] Stir vigorously for at least one hour.
-
Purification: Filter the slurry through a pad of Celite, washing with an organic solvent. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[9]
Conclusion: A Strategic Choice
Both the Suzuki and Stille couplings are formidable tools in the synthetic organic chemist's toolbox for the construction of furan-based compounds. The Suzuki coupling is often the preferred initial choice due to its favorable environmental profile, the low toxicity of the boron reagents, and the ease of byproduct removal.[26]
However, the Stille coupling emerges as a powerful and often superior alternative when dealing with substrates containing base-sensitive functional groups or significant steric hindrance.[3][18] Its exceptional functional group tolerance and robust nature can be indispensable in the late stages of complex molecule synthesis.[27] Ultimately, the decision between these two powerful reactions must be made on a case-by-case basis, weighing the specific demands of the synthetic target against the inherent advantages and disadvantages of each method. As with any chemical transformation, empirical optimization of reaction parameters remains critical to achieving the desired outcome with high efficiency and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. metaphactory [semopenalex.org]
- 14. researchgate.net [researchgate.net]
- 15. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sdlookchem.com [sdlookchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. Stille Coupling [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. organicreactions.org [organicreactions.org]
Differentiating the Indistinguishable: A Spectroscopic Comparison of Methyl 2-bromofuran-3-carboxylate Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is not merely a procedural formality but a cornerstone of safety, efficacy, and innovation. The subtle shift of a single bromine atom on the furan ring of Methyl 2-bromofuran-3-carboxylate can dramatically alter a molecule's physicochemical properties and biological activity. This guide, born from extensive hands-on experience in spectroscopic analysis, provides a comprehensive comparison of this compound and its key isomers, offering a robust framework for their unambiguous differentiation.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these isomers produce distinct spectroscopic fingerprints, researchers can develop a more intuitive and accurate approach to structural elucidation.
The Isomeric Challenge: Why Differentiation Matters
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Brominated furans, in particular, serve as versatile intermediates in cross-coupling reactions, allowing for the construction of complex molecular architectures. However, the synthesis of a specific isomer, such as this compound, can often lead to the formation of a mixture of constitutional isomers. These include:
-
Methyl 3-bromofuran-2-carboxylate
-
Methyl 4-bromofuran-2-carboxylate
-
Methyl 5-bromofuran-2-carboxylate
-
Methyl 4-bromofuran-3-carboxylate
-
Methyl 5-bromofuran-3-carboxylate
Each of these isomers, while sharing the same molecular formula (C₆H₅BrO₃) and molecular weight (approximately 205.01 g/mol ), possesses a unique electronic distribution and spatial arrangement of atoms.[1][2] This uniqueness is the key to their spectroscopic differentiation. Failure to distinguish between these isomers can lead to flawed structure-activity relationship (SAR) studies, unpredictable biological outcomes, and complications in process development.
A Multi-Technique Approach to Isomer Resolution
No single spectroscopic technique can unequivocally identify a compound in isolation. A synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.
¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between constitutional isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the furan ring protons and carbons are exquisitely sensitive to the positions of the bromine and methyl carboxylate substituents.
¹H NMR: Unraveling Proton Environments
The furan ring protons of these isomers typically appear in the aromatic region of the spectrum (δ 6.0-8.0 ppm). The key to differentiation lies in the number of distinct proton signals, their chemical shifts, and their coupling patterns.
Key Predictive Insights for ¹H NMR Analysis:
-
Electronegativity Effects: The bromine atom and the ester group are both electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). Protons situated further away will be less affected.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons on the furan ring (³JHH) is typically in the range of 1.5-3.5 Hz. The absence of a coupling partner for a given proton will result in a singlet.
Comparative ¹H NMR Data (Predicted & Experimental, CDCl₃)
| Compound | H-2 (δ, mult, J) | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | -OCH₃ (δ, s) |
| This compound | - | ~6.4 (d, J≈2.0 Hz) | ~7.4 (d, J≈2.0 Hz) | - | ~3.85 |
| Methyl 3-bromofuran-2-carboxylate | - | - | ~6.5 (d, J≈1.9 Hz) | ~7.6 (d, J≈1.9 Hz) | ~3.90 |
| Methyl 4-bromofuran-2-carboxylate | - | ~7.2 (s) | - | ~7.5 (s) | ~3.88 |
| Methyl 5-bromofuran-2-carboxylate | - | ~7.1 (d, J≈3.6 Hz) | ~6.4 (d, J≈3.6 Hz) | - | ~3.87 |
| Methyl 4-bromofuran-3-carboxylate | ~7.9 (s) | - | - | ~7.4 (s) | ~3.80 |
| Methyl 5-bromofuran-3-carboxylate | ~8.0 (s) | ~6.7 (s) | - | - | ~3.82 |
Note: The predicted values are based on established principles of NMR spectroscopy and data from similar substituted furans. Experimental values should be acquired for definitive confirmation.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR provides complementary information, with the chemical shifts of the furan ring carbons being highly diagnostic. The carbon directly attached to the bromine atom will experience a significant downfield shift due to the halogen's electronegativity, while the carbonyl carbon of the ester group will appear in the characteristic range of δ 158-165 ppm.
Comparative ¹³C NMR Data (Predicted, CDCl₃)
| Compound | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C=O (δ) | -OCH₃ (δ) |
| This compound | ~115 | ~118 | ~145 | ~148 | ~162 | ~52 |
| Methyl 3-bromofuran-2-carboxylate | ~144 | ~108 | ~115 | ~149 | ~159 | ~52 |
| Methyl 4-bromofuran-2-carboxylate | ~146 | ~119 | ~100 | ~149 | ~158 | ~52 |
| Methyl 5-bromofuran-2-carboxylate | ~145 | ~119 | ~114 | ~123 | ~158 | ~52 |
| Methyl 4-bromofuran-3-carboxylate | ~148 | ~120 | ~105 | ~144 | ~164 | ~52 |
| Methyl 5-bromofuran-3-carboxylate | ~155 | ~112 | ~118 | ~115 | ~163 | ~52 |
Note: These are predicted chemical shifts and should be used as a guide for spectral interpretation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While less powerful than NMR for distinguishing between these specific isomers, IR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups. All isomers will exhibit characteristic absorptions for the ester carbonyl (C=O) and the C-O bonds of the furan ring and the ester.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1720-1740 | Strong |
| C-O-C Stretch (Furan Ring) | ~1000-1100 | Strong |
| C-H Stretch (Aromatic) | ~3100-3150 | Medium |
| C-Br Stretch | ~500-600 | Medium-Weak |
Subtle shifts in the C=O stretching frequency may be observed depending on the position of the electron-withdrawing bromine atom relative to the ester group. For example, in isomers where the bromine and ester groups are in closer proximity, the increased inductive effect may lead to a slight increase in the carbonyl stretching frequency. The PubChem entry for Methyl 5-bromofuran-2-carboxylate indicates the availability of its FTIR spectrum.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. All isomers will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 204 and 206).
While the molecular ion will be the same for all isomers, the fragmentation patterns under electron ionization (EI) can provide structural clues. The position of the substituents will influence the stability of the resulting fragment ions. For instance, fragmentation pathways involving the loss of the methoxy group (-OCH₃) or the entire ester group are common. The relative abundance of these fragment ions can differ between isomers. Mass spectral data is available on PubChem for this compound and Methyl 5-bromofuran-2-carboxylate.[2][3]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30°
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: ≥ 1024 (dependent on sample concentration)
-
IR and MS Data Acquisition
-
IR Spectroscopy: Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is acquired.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method for analyzing small organic molecules. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Conclusion
The unambiguous identification of this compound and its isomers is a critical task that demands a meticulous and multi-faceted spectroscopic approach. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive tools for distinguishing between these closely related compounds. By carefully analyzing the chemical shifts, coupling constants, and fragmentation patterns, and by understanding the underlying principles that govern these spectral characteristics, researchers can confidently elucidate the correct isomeric structure. This guide provides a foundational framework for this analytical process, empowering scientists to proceed with their research and development endeavors with a high degree of certainty.
References
A Researcher's Guide to Substituted Furan Synthesis: A Cost-Benefit Analysis
The furan scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers in drug development and organic synthesis, the efficient and economical construction of substituted furans is a perpetual challenge. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to these valuable heterocycles. We will move beyond mere procedural lists to dissect the underlying causality of experimental choices, offering a field-proven perspective on the cost-benefit trade-offs inherent to each method.
This analysis is structured to empower scientists to select the optimal synthetic route based on factors such as starting material accessibility, desired substitution pattern, scalability, and overall cost-effectiveness. We will explore classical thermal cyclizations and modern, milder transition-metal-catalyzed approaches, grounding our discussion in mechanistic principles and supporting data.
Classical Approaches: The Workhorses of Furan Synthesis
For decades, the Paal-Knorr and Feist-Benary syntheses have been the principal methods for furan construction. They are robust and well-understood, but often require harsh conditions and possess limitations in substrate scope.
The Paal-Knorr Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis is arguably the most direct method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3]
Mechanistic Causality: The reaction proceeds via protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl.[3] This intramolecular cyclization forms a five-membered hemiacetal intermediate, which readily dehydrates under acidic conditions to yield the aromatic furan ring.[1] The rate-determining step is the ring closure, and the ease of achieving the necessary conformation influences the reaction rate.[2]
Diagram: Paal-Knorr Furan Synthesis Mechanism
Caption: Acid-catalyzed cyclization of a 1,4-dicarbonyl.
Cost-Benefit Analysis:
-
Benefits: The primary advantage is its straightforwardness and often high yields for simple substrates. The reaction is conceptually simple and requires common acidic catalysts like H₂SO₄, HCl, or p-TsOH.[4]
-
Costs & Drawbacks: The significant limitation is the accessibility of the 1,4-dicarbonyl starting materials, which can be challenging and costly to prepare.[1] The reaction often requires harsh conditions, such as prolonged heating in strong acid, making it unsuitable for substrates with acid-sensitive functional groups.[1]
The Feist-Benary Furan Synthesis
Also a classic method, the Feist-Benary synthesis offers an alternative entry to furans from more readily available precursors: an α-halo ketone and a β-dicarbonyl compound, typically in the presence of a mild base like pyridine or ammonia.[5][6][7]
Mechanistic Causality: The reaction begins with the base-mediated deprotonation of the acidic α-proton of the β-dicarbonyl compound, forming a nucleophilic enolate.[5][8] This enolate then attacks the α-carbon of the halo ketone via an SN2 reaction, displacing the halide.[5] The resulting intermediate undergoes a subsequent intramolecular cyclization (an aldol-type condensation) followed by dehydration to furnish the substituted furan.[4][8]
Diagram: Feist-Benary Furan Synthesis Workflow
Caption: Base-catalyzed condensation and cyclization pathway.
Cost-Benefit Analysis:
-
Benefits: This method's main advantage lies in the commercial availability and lower cost of its starting materials (α-halo ketones and β-dicarbonyls).[4] The reaction conditions are generally milder (basic or neutral) than the Paal-Knorr synthesis, which broadens its applicability to more functionalized and sensitive molecules.[4]
-
Costs & Drawbacks: Yields can be moderate and are susceptible to side reactions.[4] Regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds. Under certain conditions, the intermediate can undergo a competing Paal-Knorr type cyclization, leading to isomeric furan products.[9][10]
Modern Approaches: Catalytic Efficiency and Mild Conditions
The advent of transition-metal catalysis has revolutionized furan synthesis, enabling the construction of complex furan architectures under mild conditions with high efficiency and functional group tolerance.[11][12][13]
Transition-Metal Catalyzed Cycloisomerizations
Gold and palladium catalysts are particularly effective in promoting the cyclization of various unsaturated precursors into furans.[13][14] These reactions often exhibit high atom economy, as all atoms from the starting material are incorporated into the product.
Mechanistic Causality (Gold-Catalyzed Example): Gold(I) or Gold(III) catalysts act as potent carbophilic Lewis acids, activating alkyne, allene, or enyne functionalities towards nucleophilic attack.[14] For instance, in the cycloisomerization of allenyl ketones, the gold catalyst coordinates to the allene, facilitating an intramolecular attack from the ketone's oxygen atom. This forms a vinyl gold intermediate which, after subsequent protodeauration or other transformations, yields the furan ring.[14] This process avoids the need for pre-functionalized dicarbonyls and proceeds under significantly milder conditions.
Diagram: Gold-Catalyzed Furan Synthesis Cycle
Caption: Catalytic cycle for gold-mediated furan synthesis.
Cost-Benefit Analysis:
-
Benefits: These methods offer exceptional atom economy and typically proceed under very mild, neutral conditions, showing broad functional group tolerance.[15][16] They provide access to highly substituted and complex furans that are difficult to obtain via classical routes.[12]
-
Costs & Drawbacks: The primary drawback is the high cost of the metal catalysts (e.g., gold, palladium).[13] Catalyst sensitivity to air and moisture, as well as potential metal contamination of the final product—a critical concern in drug development—are significant considerations. The synthesis of the required unsaturated starting materials can also be complex.
Comparative Summary & Data
The choice of synthetic pathway is a multi-faceted decision. The following table provides a quantitative comparison to guide this selection process.
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis | Transition-Metal Catalysis |
| Starting Materials | 1,4-Dicarbonyls[4] | α-Halo ketones & β-dicarbonyls[4] | Enynes, Allenyl ketones, etc.[14] |
| Cost of Precursors | Moderate to High (can be complex) | Low to Moderate (often commercial) | Moderate to High (often multi-step) |
| Catalyst | Protic/Lewis Acids (e.g., p-TsOH)[1] | Mild Bases (e.g., Pyridine)[5] | Precious Metals (e.g., Au, Pd)[14] |
| Catalyst Cost | Very Low | Very Low | Very High |
| Reaction Conditions | Harsh (Strong acid, high temp)[1] | Mild (Base, moderate temp)[5] | Very Mild (Neutral, RT to moderate temp)[16] |
| Typical Yields | Good to Excellent[4] | Moderate to Good[4] | Good to Excellent[17] |
| Atom Economy | Moderate (loss of H₂O) | Low (loss of H₂O, halide salt) | Excellent (often 100%) |
| Green Chemistry Metric (E-Factor) | Moderate | High (significant salt waste) | Low (minimal waste) |
| Functional Group Tolerance | Poor (acid-sensitive groups)[1] | Moderate (base-sensitive groups)[6] | Excellent |
Note: Green Chemistry metrics like Atom Economy and E-Factor (Environmental Factor) are crucial for evaluating the sustainability of a process. Atom economy calculates how many atoms of the reactants are incorporated into the desired product.[18][19] The E-Factor is the ratio of the mass of waste to the mass of the product; a lower E-factor is better.[20][21]
Experimental Protocols
To provide a practical context, the following are representative, validated protocols for the synthesis of simple furan derivatives via the discussed pathways.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran[22]
This protocol details a classic approach using a common Brønsted acid and a Dean-Stark trap to remove water and drive the reaction to completion.
Reagents & Setup:
-
To a 100 mL round-bottom flask, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
Procedure:
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL). Continue reflux for 4-6 hours until water collection ceases.[22]
-
Allow the reaction to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[22]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2,5-dimethylfuran.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate[5]
This procedure exemplifies the base-catalyzed condensation using readily available starting materials.
Reagents & Setup:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a mild base, such as pyridine (1.1 eq).
Procedure:
-
To the stirred solution, slowly add chloroacetone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.[5]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 3: Gold-Catalyzed Synthesis of a Polysubstituted Furan[16]
This general protocol illustrates the mild conditions and low catalyst loading typical of modern catalytic methods.
Reagents & Setup:
-
To a solution of the propargylic alcohol (1.0 eq) and a 1,3-dicarbonyl compound (1.2 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or an ionic liquid), add the gold catalyst (e.g., AuBr₃, 5 mol%) and a silver co-catalyst (e.g., AgOTf, 15 mol%) at room temperature.[16][17]
Procedure:
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (can range from 30 minutes to several hours, monitored by TLC or GC-MS).[16]
-
Upon completion, cool the mixture. If using a conventional solvent, it may be filtered through a short pad of silica gel to remove the catalyst, followed by solvent evaporation.
-
The crude product is then purified by column chromatography.
-
A key advantage is the potential for catalyst recycling, especially when using ionic liquids as the solvent.[16]
Conclusion and Future Outlook
The choice between classical and modern furan syntheses is a strategic one, dictated by a balance of cost, scale, substrate complexity, and green chemistry principles.
-
For large-scale synthesis of simple, robust furan derivatives where starting material cost is paramount, the Paal-Knorr and Feist-Benary syntheses remain highly relevant and cost-effective, despite their environmental drawbacks and limited substrate scope.
-
For the synthesis of complex, highly functionalized furans in the context of drug discovery and development, where functional group tolerance, mild conditions, and speed are critical, transition-metal catalysis is often the superior choice. The high upfront cost of the catalyst is frequently justified by the significant increase in efficiency, yield, and the ability to construct molecules that are otherwise inaccessible.
The future of furan synthesis will likely focus on mitigating the drawbacks of each approach. This includes the development of more economical and recyclable catalysts for modern methods and the use of greener, milder conditions (such as microwave-assisted reactions) for classical syntheses to reduce their environmental impact.[2][22] Ultimately, a thorough understanding of the cost-benefit profile of each pathway is essential for the modern researcher to navigate the synthesis of these vital heterocyclic compounds efficiently and sustainably.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 13. Transition Metal Catalyzed Furans Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Evaluating the Stability of MIDA Boronates for Furan Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of furan moieties into complex molecules is a frequent necessity, driven by their prevalence in bioactive natural products and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging the requisite carbon-carbon bonds. However, the inherent instability of many heterocyclic boronic acids, particularly 2-furylboronic acid, presents a significant hurdle, often leading to low yields and reproducibility issues due to decomposition via protodeboronation and other pathways.[1] This guide provides an in-depth evaluation of N-methyliminodiacetic acid (MIDA) boronates as an exceptionally stable and effective solution for furan coupling reactions, comparing their performance to traditional boronic acids and other protected forms.
The Stability Challenge with Heterocyclic Boronic Acids
Boronic acids are indispensable reagents, yet their utility is often compromised by their instability.[2] 2-Heterocyclic boronic acids, including those of furan, thiophene, and indole, are notoriously prone to decomposition on the benchtop and under reaction conditions.[3] This instability arises from pathways like oxidation and protodeboronation, which are often accelerated by the heat, base, and palladium catalysts used in cross-coupling reactions.[3] The consequence is a kinetic competition between the desired cross-coupling and the decomposition of the boronic acid, frequently resulting in diminished yields and the need for a large excess of the boron reagent.
To circumvent these issues, various protecting groups have been developed, including pinacol esters, trifluoroborates, and diethanolamine adducts.[1][4] While each offers improvements over the free boronic acids, none have provided a universally air-stable and highly effective solution for all classes of challenging boronic acids.[4]
The MIDA Boronate Advantage: Structure and Slow-Release Mechanism
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling unstable boronic acids.[5] The MIDA ligand forms a bicyclic structure with the boron atom, changing its hybridization from sp² to a more stable sp³ state. This tetrahedral coordination shields the boron's empty p-orbital, dramatically reducing its Lewis acidity and, consequently, its susceptibility to decomposition pathways.[6] The result is a class of organoboron reagents that are typically free-flowing, crystalline solids, stable to air, moisture, and silica gel chromatography.[7]
A key innovation enabled by MIDA boronates is the concept of "slow-release" cross-coupling. While MIDA boronates are unreactive under anhydrous cross-coupling conditions, they can be hydrolyzed in a controlled manner under mild aqueous basic conditions to slowly liberate the reactive boronic acid in situ.[3][8] This slow release ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition and maximizing the efficiency of the desired coupling.[6]
Caption: Structure of an N-methyliminodiacetic acid (MIDA) boronate.
Comparative Stability Analysis: MIDA Boronates vs. Alternatives
The stability of MIDA boronates is not merely anecdotal; it has been quantified and compared directly with their corresponding free boronic acids. Experimental data consistently demonstrates the superior shelf-life of MIDA boronates.
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| 2-Furyl | 65% | >95% |
| 2-Thienyl | 55% | >95% |
| 2-Benzofuryl | 72% | >95% |
| 2-Indolyl | 40% | >95% |
| Data synthesized from studies by Burke and coworkers, where reagents were stored as solids on the benchtop under air.[3] |
While pinacol esters (Bpin) are the most common alternative for stabilizing boronic acids, they lack the universal stability and slow-release capabilities of MIDA boronates.[1][9] The formation of pinacol esters is reversible, which can lead to premature release of the boronic acid and challenges in purification.[10][11] MIDA boronates, by contrast, offer robust protection that is only reversed under specific, controlled hydrolytic conditions.[8]
Performance in Furan Coupling Reactions: A Data-Driven Comparison
The enhanced stability of MIDA boronates translates directly to superior performance in Suzuki-Miyaura reactions, particularly with challenging coupling partners like furan. The slow-release method mitigates the in-situ decomposition that plagues reactions using the free boronic acids.
| Boron Reagent | Coupling Partner | Product | Yield (Boronic Acid) | Yield (MIDA Boronate) |
| 2-Furylboronic Acid / MIDA | 4-Chloroanisole | 2-(4-methoxyphenyl)furan | 50% | 92% |
| 2-Benzofurylboronic Acid / MIDA | 4-Chloroanisole | 2-(4-methoxyphenyl)benzofuran | 50% | 92% |
| 2-Thienylboronic Acid / MIDA | 4-Chloroanisole | 2-(4-methoxyphenyl)thiophene | 37% | 94% |
| 3-Furylboronic Acid / MIDA | 4-Chloroanisole | 3-(4-methoxyphenyl)furan | 68% | 90% |
| Reaction Conditions: 1.0 equiv aryl chloride, 1.0 equiv boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h. Data from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 18, 6561–6563.[3] |
As the data clearly shows, the use of MIDA boronates leads to a dramatic increase in yield for furan and other heteroaromatic couplings.[3] In many cases, yields are nearly quantitative, a stark contrast to the often moderate or poor results obtained with the corresponding free boronic acids under identical conditions.[3] This efficiency extends to couplings with other challenging heteroaryl chlorides, demonstrating the broad utility of the methodology.[4]
Caption: Suzuki-Miyaura cycle featuring slow release from a MIDA boronate.
Experimental Protocols
To facilitate the adoption of this technology, we provide detailed, validated protocols for a representative furan coupling and a stability comparison study.
Protocol 1: Suzuki-Miyaura Coupling of 2-Furyl MIDA Boronate with 4-Chloroanisole
Materials:
-
2-Furyl MIDA boronate
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-furyl MIDA boronate (1.2 mmol, 1.2 equiv).
-
Add 4-chloroanisole (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol %) and SPhos (0.10 mmol, 10 mol %).
-
Add K₃PO₄ (7.5 mmol, 7.5 equiv).
-
Add 1,4-dioxane (12 mL) and deionized water (2.4 mL) to achieve a 5:1 solvent ratio and a final concentration of approximately 0.07 M with respect to the limiting reagent.
-
Seal the vessel and stir the mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(4-methoxyphenyl)furan.
Protocol 2: Comparative Stability Study (¹H NMR)
Objective: To visually compare the benchtop stability of 2-furylboronic acid and 2-furyl MIDA boronate under ambient conditions.
Caption: Workflow for comparative stability analysis via ¹H NMR.
Procedure:
-
Timepoint 0: Place 20 mg of freshly acquired 2-furylboronic acid and 20 mg of 2-furyl MIDA boronate into separate, labeled, uncapped glass vials.
-
Immediately prepare an NMR sample of each by dissolving ~5 mg in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a quantitative ¹H NMR spectrum. Note the characteristic peaks for each compound.
-
Incubation: Leave the open vials on the laboratory bench, exposed to ambient air, light, and temperature.
-
Timepoint 15 Days: After 15 days, prepare new NMR samples from the aged materials in the same manner as on Day 0.
-
Analysis: Compare the Day 15 spectra to the Day 0 spectra. For the boronic acid sample, a significant decrease in the integral of the characteristic furan peaks and the appearance of new, broad signals will indicate decomposition. The MIDA boronate sample is expected to show minimal to no change in its spectrum, confirming its superior stability.[3]
Conclusion
For Suzuki-Miyaura coupling reactions involving furan and other unstable heteroaromatic systems, MIDA boronates offer a definitive advantage over free boronic acids and other protected analogues. Their exceptional benchtop stability simplifies handling and storage, while the innovative slow-release mechanism ensures high cross-coupling efficiency by minimizing premature decomposition of the active boron species.[3] The dramatic improvements in reaction yields, particularly with challenging substrates, make MIDA boronates a superior choice for researchers aiming for robust, reproducible, and high-yielding syntheses in drug discovery and materials science.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromofuran-3-carboxylate
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of methyl 2-bromofuran-3-carboxylate, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow researchers and scientists, with the knowledge to handle this substance safely from the moment of use to its final disposition.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound whose risks must be proactively managed. While a specific, comprehensive Safety Data Sheet (SDS) is not always available, data from structural analogs and public chemical databases provide a strong basis for a conservative risk assessment.
The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] These classifications mandate specific handling and disposal considerations.
| Property | Information | Source |
| Molecular Formula | C₆H₅BrO₃ | PubChem[1] |
| Molecular Weight | 205.01 g/mol | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | ECHA C&L Inventory[1] |
| Primary Hazards | Irritant, Acutely Toxic (Oral) | PubChem[1] |
| Related Compound Hazards | Furan-based compounds can be flammable, light-sensitive, and may form peroxides over time.[2][3] | Western Carolina University[2] |
Causality of Handling Choices: The presence of the bromo- group classifies this as a halogenated organic waste . This is a critical distinction, as halogenated and non-halogenated waste streams must be segregated. The reason for this segregation is twofold: it prevents potentially violent reactions between incompatible waste types and is essential for the final disposal method, as halogenated compounds require specific incineration conditions to prevent the formation of dioxins and other highly toxic byproducts.
Core Principles of Regulated Waste Management
All chemical disposal procedures in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" system holds the generator of the waste responsible for its safe management until its ultimate disposal.[6]
Key principles that form the backbone of this protocol include:
-
Waste Minimization: Whenever possible, order the smallest quantity of the chemical needed for your research to reduce the volume of waste generated.[4][7]
-
Point-of-Generation Management: Hazardous waste must be accumulated at or near the point of its generation, in a designated "Satellite Accumulation Area" (SAA), under the control of laboratory personnel.[7][8]
-
Accurate Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure safety and proper disposal.[4][9]
-
Segregation: Never mix incompatible waste streams.[8][9] For this compound, this primarily means keeping it separate from non-halogenated organic waste, strong oxidizing agents, and acids.[3][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste containing this compound.
Required Personal Protective Equipment (PPE)
Given the compound's GHS classification as a skin and eye irritant, a stringent PPE policy is non-negotiable.[1]
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier against skin contact.[10] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Prevents eye irritation from splashes or aerosols.[10] |
| Body Protection | Flame-resistant laboratory coat | Protects against incidental skin contact and provides a removable barrier in case of a significant spill. |
| Work Location | Certified Chemical Fume Hood | All handling of the chemical and its waste must be performed in a fume hood to minimize inhalation exposure.[2][11] |
Waste Segregation and Containerization
This is the most critical logistical step in the disposal process.
Step 1: Select the Appropriate Waste Container. Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[8][12] The container must be in good condition, free of leaks or external residue.[12]
Step 2: Label the Container. Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. Fill it out completely, listing "this compound" and any solvents used. Clearly mark it as "HALOGENATED ORGANIC WASTE."
Step 3: Segregate and Collect Waste.
-
Liquid Waste: Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in your labeled halogenated waste container.
-
Solid Waste: Collect contaminated solids (e.g., silica gel, contaminated filter paper, gloves) in a separate, clearly labeled container for "HALOGENATED SOLID WASTE." Double-bag dry waste using transparent, sealable bags.[2]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[12] The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[12] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular trash or glass waste, per institutional policy.[12]
Step 4: Store the Waste Container. Keep the waste container tightly closed at all times except when adding waste.[4][7] Store it in a designated Satellite Accumulation Area within the lab, inside a secondary containment bin to mitigate spills.[9]
Spill Management
Accidents happen. A prepared response is crucial for safety.
Step 1: Evacuate and Alert. If a spill occurs, alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's EHS emergency line.
Step 2: Control the Spill (if safe to do so). For minor spills inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Absorb the spill using a non-combustible absorbent material like vermiculite, dry sand, or a commercial spill kit.[11] Do not use paper towels , as they can increase the surface area and potential for vapor generation.[11]
-
Use non-sparking tools to carefully collect the contaminated absorbent material.[3][13]
Step 3: Dispose of Spill Debris. Place all contaminated absorbent material and any items used for cleanup into your designated "HALOGENATED SOLID WASTE" container.[11][12]
Step 4: Decontaminate. Wipe down the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a multi-step process that demands diligence, a clear understanding of the chemical's hazards, and adherence to regulatory guidelines. By following this protocol—from wearing the correct PPE to meticulous waste segregation and container management—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that these guidelines are a baseline; your institution's EHS office is the ultimate authority and a critical resource for ensuring compliance and safety in your specific laboratory setting.
References
- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wcu.edu [wcu.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. odu.edu [odu.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. synzeal.com [synzeal.com]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of Methyl 2-bromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromofuran-3-carboxylate is a halogenated furan derivative that serves as a valuable building block in organic synthesis. Its reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as an irritant and is harmful if swallowed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
While specific toxicological data for this compound is not extensively documented, the broader class of brominated furans is known to pose health risks. Some brominated furans and related compounds have been associated with immune system effects and can be formed during the combustion of materials containing brominated flame retardants.[2][3][4][5][6] Therefore, it is crucial to handle this compound with the assumption that it may have uninvestigated toxicological properties.[7]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the substance being used, the nature of the operation (e.g., heating, distilling, transferring), and the potential for aerosol or vapor generation.
Personal Protective Equipment (PPE)
The primary route of exposure to this compound is through skin contact, eye contact, and ingestion.[1] Therefore, appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | To prevent skin irritation and potential absorption.[1] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | ANSI Z87.1[8] | To protect against serious eye irritation.[1] |
| Body | A flame-resistant lab coat. | NFPA 2112[8] | To protect skin from splashes and spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | NIOSH/MSHA or EN 149 approved[9][10] | To prevent inhalation of any vapors or aerosols that may cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially when heating or manipulating larger quantities, should be performed in a properly functioning chemical fume hood.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[7][10]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of where the chemical is handled.[9][10]
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[7][9][10] Put on all required personal protective equipment.
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Transferring: When transferring the chemical, do so in a chemical fume hood. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact. Grounding and bonding may be necessary for larger quantities to prevent static discharge.[9][10]
-
During Reaction: Keep the reaction vessel closed as much as possible. If heating, use a controlled heating source such as a heating mantle or oil bath.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired this compound, as well as contaminated solid materials (e.g., absorbent pads, gloves, weighing paper), should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated Glassware: All glassware that has come into contact with the chemical must be decontaminated before being washed or disposed of. Rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate as hazardous waste is a common practice.
Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision tree for this compound waste.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. ewg.org [ewg.org]
- 5. firefighternation.com [firefighternation.com]
- 6. researchgate.net [researchgate.net]
- 7. capotchem.cn [capotchem.cn]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
